molecular formula C7H6ClNO2 B1352704 6-Chloro-1,3-benzodioxol-5-amine CAS No. 76958-07-1

6-Chloro-1,3-benzodioxol-5-amine

Cat. No.: B1352704
CAS No.: 76958-07-1
M. Wt: 171.58 g/mol
InChI Key: BGIZUCQONQQINR-UHFFFAOYSA-N
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Description

6-Chloro-1,3-benzodioxol-5-amine is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIZUCQONQQINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424372
Record name 6-chloro-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76958-07-1
Record name 6-chloro-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chloro-1,3-benzodioxol-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-1,3-benzodioxol-5-amine

Executive Summary: This document provides a comprehensive technical overview of this compound, a halogenated aromatic amine of significant interest in synthetic and medicinal chemistry. We delve into its fundamental chemical and physical properties, spectroscopic signature, and plausible synthetic pathways. This guide is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into its handling, reactivity, and potential applications as a versatile chemical intermediate.

Introduction and Nomenclature

This compound is a substituted aniline derivative featuring a benzodioxole core. This structural motif, also known as methylenedioxyphenyl, is a key pharmacophore in numerous biologically active compounds. The presence of both a chloro and an amino group on the aromatic ring imparts specific reactivity and properties, making it a valuable building block for more complex molecular architectures.

Chemical Identifiers

For unambiguous identification, the following identifiers are associated with this compound:

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 76958-07-1[1][2]
Molecular Formula C₇H₆ClNO₂[1]
Synonyms 6-Chlorobenzo[d][3][4]dioxol-5-amine, 6-Chloro-benzo[3][4]dioxol-5-ylamine[1]
Structural Information

The molecule consists of a benzene ring fused with a five-membered dioxole ring. An amine group (-NH₂) and a chlorine atom (-Cl) are substituted at positions 5 and 6, respectively.

Caption: Chemical structure of this compound.

  • SMILES: C1OC2=C(O1)C=C(C(=C2)N)Cl[1]

  • InChI: InChI=1S/C7H6ClNO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,9H2[1]

  • InChIKey: BGIZUCQONQQINR-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various experimental conditions, including solubility, reactivity, and chromatographic behavior.

Physical Properties

While extensive experimental data is not publicly available, the compound is typically supplied as a solid. Its properties are largely influenced by the polar amine group and the halogen substituent.

Computed Properties

Computational models provide valuable estimates for key molecular descriptors. The following data has been computed by PubChem.[1]

PropertyValueUnit
Molecular Weight 171.58 g/mol
Exact Mass 171.0087061Da
XLogP3 (Lipophilicity) 1.7
Polar Surface Area 44.5Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bond Count 0

Synthesis and Reactivity

Understanding the synthesis and inherent reactivity of this compound is crucial for its application as a chemical intermediate.

Proposed Synthetic Pathway

A common and logical approach to synthesizing substituted benzodioxole amines involves a nitration-reduction sequence. Starting from the commercially available 5-chloro-1,3-benzodioxole, a plausible two-step synthesis can be designed.

synthesis_workflow Start 5-Chloro-1,3-benzodioxole Step1 Nitration (e.g., HNO₃/H₂SO₄) Start->Step1 Intermediate 5-Chloro-6-nitro-1,3-benzodioxole Step1->Intermediate Step2 Reduction (e.g., Sn/HCl, H₂/Pd-C) Intermediate->Step2 Product This compound Step2->Product

Sources

The Strategic Utility of 6-Chloro-1,3-benzodioxol-5-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 6-Chloro-1,3-benzodioxol-5-amine, identified by its CAS number 76958-07-1, has emerged as a crucial intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. This technical guide provides an in-depth analysis of this compound, offering a comprehensive overview of its chemical properties, a detailed, rationalized synthesis protocol, and a discussion of its application as a pivotal scaffold in medicinal chemistry. Furthermore, this document outlines key analytical characterization techniques and essential safety protocols, equipping researchers and drug development professionals with the critical knowledge required to effectively utilize this versatile molecule in their research endeavors.

Physicochemical and Structural Properties

This compound is a substituted aniline derivative featuring a benzodioxole moiety, a structural motif present in numerous biologically active compounds. The strategic placement of the chloro and amine groups on the aromatic ring provides orthogonal points for chemical modification, making it a valuable starting material for library synthesis. Its key properties, computed and compiled from reliable chemical databases, are summarized below.[1]

PropertyValueSource
CAS Number 76958-07-1PubChem[1]
Molecular Formula C₇H₆ClNO₂PubChem[1]
Molecular Weight 171.58 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES C1OC2=C(O1)C=C(C(=C2)N)ClPubChem[1]
InChIKey BGIZUCQONQQINR-UHFFFAOYSA-NPubChem[1]
XLogP3 1.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached through a multi-step sequence starting from the commercially available 1,3-benzodioxole. This pathway is designed to strategically install the required functional groups in the correct positions, leveraging fundamental principles of aromatic chemistry.

Synthesis_Pathway cluster_0 Synthesis of this compound A 1,3-Benzodioxole B 6-Nitro-1,3-benzodioxole A->B  HNO₃ / H₂SO₄   C 5-Chloro-6-nitro-1,3-benzodioxole B->C  N-Chlorosuccinimide (NCS) / Acetic Acid   D This compound C->D  Fe / HCl or H₂ / Pd-C  

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Step 1: Nitration of 1,3-Benzodioxole

  • Reaction: 1,3-Benzodioxole → 6-Nitro-1,3-benzodioxole

  • Protocol:

    • In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, slowly add 1,3-benzodioxole (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.

    • Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture over crushed ice and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-derivative.

  • Rationale: The methylenedioxy group is an ortho, para-director. Nitration occurs primarily at the 5-position (para to one of the oxygens) due to electronic activation. This step is crucial for introducing the nitrogen functionality that will later become the amine.

Step 2: Chlorination of 6-Nitro-1,3-benzodioxole

  • Reaction: 6-Nitro-1,3-benzodioxole → 5-Chloro-6-nitro-1,3-benzodioxole

  • Protocol:

    • Dissolve the 6-nitro-1,3-benzodioxole (1.0 eq) in glacial acetic acid.

    • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution.

    • Heat the mixture to 60-70 °C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture and pour it into cold water.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry to obtain the chlorinated product.

  • Rationale: The nitro group is a strong deactivator and a meta-director. The methylenedioxy group is an ortho, para-director. The directing effects of these two groups combine to favor chlorination at the position ortho to the methylenedioxy group and meta to the nitro group. NCS is a convenient and milder source of electrophilic chlorine compared to Cl₂ gas.

Step 3: Reduction of the Nitro Group

  • Reaction: 5-Chloro-6-nitro-1,3-benzodioxole → this compound

  • Protocol:

    • Suspend the 5-chloro-6-nitro-1,3-benzodioxole (1.0 eq) in ethanol or a mixture of ethanol and water.

    • Add iron powder (3-5 eq) followed by the dropwise addition of concentrated hydrochloric acid to initiate the reaction.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

    • Cool the reaction, filter through a pad of celite to remove the iron salts, and wash the filter cake with ethanol.

    • Concentrate the filtrate, and neutralize the residue with a base such as sodium carbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the final product, which can be further purified by column chromatography or recrystallization.

  • Rationale: The reduction of an aromatic nitro group to an amine is a classic and reliable transformation. Metal-acid systems like Fe/HCl are cost-effective and highly efficient for this purpose. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be used for a cleaner reaction profile, though it may require specialized equipment.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a versatile building block for the synthesis of complex, biologically active molecules. The benzodioxole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds that interact with various biological targets.

A compelling example highlighting the utility of the chloro-benzodioxol-amine framework is found in the development of kinase inhibitors. Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers.[2][3] The development of small molecules that can inhibit specific kinases is a major focus of modern oncology research.

For instance, a closely related isomer is a core component of AZD0530 (Saracatinib) , a potent and selective dual inhibitor of c-Src and Abl tyrosine kinases.[4] The aniline nitrogen of the chloro-benzodioxol-amine moiety in these types of molecules typically serves as a key attachment point, forming a crucial bond with a heterocyclic core (like a quinazoline) to properly orient the molecule within the ATP-binding pocket of the target kinase.

Logical_Relationship cluster_1 Role in Kinase Inhibitor Synthesis A 6-Chloro-1,3- benzodioxol-5-amine (Building Block) C Potent & Selective Kinase Inhibitor (e.g., Src/Abl) A->C  Coupling Reaction   B Heterocyclic Core (e.g., Quinazoline) B->C  Coupling Reaction  

Caption: The role of this compound as a key building block.

The chlorine atom on the ring can engage in specific interactions within the binding site or be used as a handle for further chemical elaboration through cross-coupling reactions. By utilizing this compound, medicinal chemists can systematically explore the chemical space around the benzodioxole scaffold to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound before its use in further synthetic steps. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methylene protons of the dioxole ring, and the amine protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the seven unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which will correspond to its elemental formula (C₇H₆ClNO₂).

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine (typically in the 3300-3500 cm⁻¹ region) and C-O stretches of the dioxole group.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Researchers should always consult the latest Safety Data Sheet (SDS) provided by the supplier.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data for this compound is limited, related aromatic amines and chlorinated compounds can be harmful. Assume the compound is toxic upon ingestion, inhalation, and skin contact. It may cause skin and eye irritation.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for drug discovery. Its unique combination of a privileged benzodioxole scaffold and strategically placed reactive functional groups makes it an invaluable starting material for the synthesis of targeted therapeutics, particularly in the competitive field of kinase inhibitor development. A thorough understanding of its synthesis, reactivity, and handling allows research scientists and drug development professionals to fully leverage its potential in the creation of next-generation medicines.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6484116, this compound. Retrieved from [Link].

  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Song, F., Tsahouridis, O., Stucchi, S., et al. (2025). A multi-kinase inhibitor screen identifies inhibitors preserving stem-cell-like chimeric antigen receptor T cells.
  • Hennessey, E. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465–6488. Available at: [Link].

Sources

An In-Depth Technical Guide to the Synthesis of 6-Chloro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed, research-grade overview of a robust and regioselective pathway for the synthesis of 6-Chloro-1,3-benzodioxol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The presented synthesis commences from the readily available precursor 3,4-(methylenedioxy)aniline and proceeds through a three-stage sequence involving amine protection, regioselective chlorination, and subsequent deprotection. This document elucidates the underlying chemical principles, explains the rationale behind methodological choices, and furnishes detailed, actionable protocols for laboratory execution.

Strategic Overview and Rationale

This compound is a substituted aniline derivative incorporating the pharmacologically significant benzodioxole moiety.[1] Its specific substitution pattern makes it a key intermediate for more complex molecular targets. The synthetic challenge lies in the precise installation of the chloro and amino groups at the C-6 and C-5 positions, respectively.

The chosen synthetic strategy is a multi-step approach starting from 3,4-(methylenedioxy)aniline (also known as 5-amino-1,3-benzodioxole).[2] This precursor is commercially available and can also be synthesized from 1,3-benzodioxole via nitration and reduction.[3][4]

The core of the strategy hinges on modulating the reactivity of the aniline starting material. Direct chlorination of anilines is often fraught with complications, including over-chlorination and oxidation, due to the powerful activating nature of the amino group.[5] To circumvent these issues, a protection-functionalization-deprotection sequence is employed.

The three core stages of this synthesis are:

  • Protection: The amino group of 3,4-(methylenedioxy)aniline is acetylated to form N-(1,3-benzodioxol-5-yl)acetamide. This moderates the activating effect of the nitrogen, transforming it into a less reactive but still strongly ortho-, para-directing acetamido group.

  • Regioselective Chlorination: The acetylated intermediate undergoes electrophilic aromatic substitution using N-Chlorosuccinimide (NCS). The combined directing effects of the acetamido and methylenedioxy groups ensure the highly selective introduction of a chlorine atom at the C-6 position.

  • Deprotection: The acetamido group is hydrolyzed under acidic conditions to reveal the target primary amine, yielding this compound.

This pathway is advantageous due to its high degree of control, use of stable and manageable reagents, and predictable regiochemical outcome.

Retrosynthesis_Overview Target This compound Intermediate2 N-(6-chloro-1,3-benzodioxol-5-yl)acetamide Target->Intermediate2 Hydrolysis (Deprotection) Intermediate1 N-(1,3-benzodioxol-5-yl)acetamide Intermediate2->Intermediate1 Electrophilic Chlorination (NCS) StartingMaterial 3,4-(Methylenedioxy)aniline Intermediate1->StartingMaterial Acetylation (Protection)

Caption: Retrosynthetic analysis of the target molecule.

Elucidation of the Synthetic Pathway

The successful execution of this synthesis relies on a nuanced understanding of substituent effects in electrophilic aromatic substitution.

Stage 1: Protection via Acetylation

The initial step involves the protection of the primary amine of 3,4-(methylenedioxy)aniline. The reaction with acetic anhydride converts the highly activating -NH₂ group into a moderately activating -NHCOCH₃ (acetamido) group.[6]

Causality of Experimental Choice:

  • Reactivity Control: The lone pair on the nitrogen of the acetamido group is delocalized into the adjacent carbonyl group, reducing its ability to donate electron density into the aromatic ring. This deactivation is crucial for preventing the formation of di- or tri-chlorinated byproducts during the subsequent chlorination step.[7]

  • Steric Hindrance: The bulkier acetamido group can also provide a degree of steric hindrance, further influencing the regioselectivity of the incoming electrophile.

The product of this stage is N-(1,3-benzodioxol-5-yl)acetamide.[8]

Stage 2: Regioselective Electrophilic Chlorination

This is the key transformation where the chlorine atom is introduced. The choice of N-Chlorosuccinimide (NCS) as the chlorinating agent is deliberate. NCS is a crystalline, stable solid that serves as a source of an electrophilic chlorine ("Cl⁺"), making it safer and easier to handle than gaseous chlorine.[9] The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[10]

Expertise in Action - Directing Group Synergy: The regiochemical outcome is dictated by the powerful directing effects of the substituents already on the ring.

  • Acetamido Group (-NHCOCH₃): A strong activating group and ortho-, para-director.

  • Methylenedioxy Group (-O-CH₂-O-): A strong activating group and ortho-, para-director.

The position targeted for chlorination, C-6, is ortho to the acetamido group and ortho to one of the ether linkages of the methylenedioxy group. This convergence of directing effects strongly favors substitution at this specific position over all others, leading to a high yield of the desired N-(6-chloro-1,3-benzodioxol-5-yl)acetamide isomer.

Caption: Directing effects favoring chlorination at the C-6 position.

Stage 3: Deprotection via Acid Hydrolysis

The final step is the removal of the acetyl protecting group to regenerate the primary amine. This is typically achieved by heating the N-(6-chloro-1,3-benzodioxol-5-yl)acetamide in the presence of a strong mineral acid, such as hydrochloric acid.[11] The amide bond is susceptible to hydrolysis under these conditions, yielding the protonated amine (as an ammonium salt) and acetic acid.[12] A subsequent basic workup neutralizes the salt to afford the free amine, this compound.

Experimental Protocols & Data

The following protocols are provided as a self-validating framework. Researchers should monitor each reaction by appropriate techniques (e.g., Thin-Layer Chromatography, TLC) to determine completion.

Stage Reaction Starting Material Key Reagents Solvent Temp (°C) Time (h) Typical Yield (%)
1Acetylation3,4-(Methylenedioxy)anilineAcetic Anhydride, Sodium AcetateAcetic Acid / Water25-501-2>90
2ChlorinationN-(1,3-benzodioxol-5-yl)acetamideN-Chlorosuccinimide (NCS)Acetonitrile or Acetic Acid25-602-585-95
3HydrolysisN-(6-chloro-1,3-benzodioxol-5-yl)acetamideConc. Hydrochloric AcidEthanol / WaterReflux (∼80-100)1-3>90
Protocol 1: Synthesis of N-(1,3-benzodioxol-5-yl)acetamide
  • Setup: To a 250 mL round-bottom flask, add 3,4-(methylenedioxy)aniline (10.0 g, 72.9 mmol) and glacial acetic acid (50 mL). Stir until fully dissolved.

  • Reagent Addition: Carefully add acetic anhydride (8.0 mL, 87.5 mmol, 1.2 equiv.) to the solution dropwise while stirring. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the disappearance of the starting material by TLC (e.g., using 1:1 Hexane:Ethyl Acetate as eluent).

  • Work-up: Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring. A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water until the filtrate is neutral (pH ∼7).

  • Purification: Dry the solid product in a vacuum oven at 50-60°C. The product is typically of high purity, but can be recrystallized from aqueous ethanol if necessary.

Protocol 2: Synthesis of N-(6-chloro-1,3-benzodioxol-5-yl)acetamide
  • Setup: In a 250 mL flask protected from light, dissolve N-(1,3-benzodioxol-5-yl)acetamide (10.0 g, 55.8 mmol) in acetonitrile (100 mL).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (8.2 g, 61.4 mmol, 1.1 equiv.) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Gentle heating to 40-50°C may be required to drive the reaction to completion (typically 2-5 hours).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the acetonitrile.

  • Isolation: Add 100 mL of water to the residue and stir for 30 minutes. The chlorinated product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed to yield the pure product.

Protocol 3: Synthesis of this compound
  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add N-(6-chloro-1,3-benzodioxol-5-yl)acetamide (10.0 g, 46.8 mmol), ethanol (80 mL), and concentrated hydrochloric acid (40 mL).

  • Reaction: Heat the mixture to reflux with stirring. The solid will dissolve as the reaction proceeds. Monitor for completion by TLC (typically 1-3 hours).

  • Work-up: After cooling to room temperature, pour the reaction mixture onto 200 g of crushed ice.

  • Neutralization: Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) with stirring in an ice bath until the pH of the solution is strongly basic (pH > 10). The target amine will precipitate.

  • Isolation: Extract the aqueous suspension with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel) or recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.

References

  • International Science Community Association. (2014). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences. Available at: [Link]

  • Taylor & Francis Online. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Synthetic Communications. Available at: [Link]

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Available at: [Link]

  • Wikipedia. N-Chlorosuccinimide. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • PrepChem.com. Synthesis of 5-nitro-1,3-benzodioxole. Available at: [Link]

  • Beilstein Journals. (2015). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • IJCRT.org. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts. Available at: [Link]

  • CDN. N-Terminus Acetylation Protocol. Available at: [Link]

  • PubChem. N-(2H-1,3-Benzodioxol-5-yl)acetamide. Available at: [Link]

  • ResearchGate. (2008). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology. Available at: [Link]

Sources

Spectroscopic Profile of 6-Chloro-1,3-benzodioxol-5-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Chloro-1,3-benzodioxol-5-amine, a key intermediate in the synthesis of various bioactive molecules. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound. By integrating experimental data with established spectroscopic principles, this guide offers a robust framework for the structural elucidation and analytical characterization of this compound. Each section includes detailed experimental protocols, data interpretation, and a discussion of the underlying scientific principles, ensuring both technical accuracy and practical applicability.

Introduction

This compound, with the chemical formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol , is a substituted aromatic amine belonging to the benzodioxole family.[1] The benzodioxole moiety is a common structural motif in a wide range of natural products and synthetic compounds with significant biological activities. The introduction of a chlorine atom and an amino group to the benzodioxole ring system imparts unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science.

Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor. This guide provides an in-depth analysis of its spectroscopic signature, empowering researchers to confidently utilize this compound in their synthetic and analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides valuable insights into the number and types of protons present in the molecule. The experimental data for the ¹H NMR spectrum of this compound is available from the Biological Magnetic Resonance Bank (BMRB) under the entry ID bmse012088.[2]

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
Data unavailable in search resultsData unavailable in search resultsAromatic H
Data unavailable in search resultsData unavailable in search resultsAromatic H
Data unavailable in search resultsData unavailable in search resultsO-CH₂-O
Data unavailable in search resultsData unavailable in search results-NH₂

Note: Specific chemical shift and multiplicity data were not directly available in the provided search results. The BMRB entry bmse012088 should be consulted for the primary data.[2][3][4]

Interpretation:

  • Aromatic Protons: The aromatic region of the spectrum is expected to show two singlets, corresponding to the two protons on the benzene ring. Their chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chlorine atom.

  • Methylenedioxy Protons: A characteristic singlet for the two protons of the methylenedioxy group (O-CH₂-O) is anticipated, typically appearing in the range of 5.9-6.1 ppm.

  • Amino Protons: A broad singlet corresponding to the two protons of the primary amine group (-NH₂) is also expected. The chemical shift of this peak can be variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

While specific experimental ¹³C NMR data for this compound was not found in the performed searches, the expected chemical shifts can be predicted based on the analysis of related benzodioxole structures and the known effects of substituents on aromatic rings.[5][6][7][8][9]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~148C-O (Aromatic)
~142C-O (Aromatic)
~135C-NH₂
~120C-Cl
~108C-H (Aromatic)
~105C-H (Aromatic)
~101O-CH₂-O

Interpretation:

The ¹³C NMR spectrum is expected to display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon attached to the amino group (C-NH₂) is expected to be shielded, while the carbon attached to the chlorine atom (C-Cl) will be deshielded. The methylenedioxy carbon (O-CH₂-O) will have a characteristic signal around 101 ppm.

Experimental Protocol for NMR Analysis

The following protocol outlines a general procedure for acquiring high-quality NMR spectra of this compound.

Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

While a specific experimental IR spectrum for this compound was not available in the search results, the expected absorption bands can be predicted based on the functional groups present in the molecule and by comparison with the spectrum of the closely related 1,3-benzodioxol-5-amine.[10][11][12][13]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450-3250Medium, two bandsN-H stretching (asymmetric and symmetric)
~3050Medium-WeakAromatic C-H stretching
~2900Medium-WeakAliphatic C-H stretching (O-CH₂-O)
~1620MediumN-H bending (scissoring)
~1500, ~1480StrongAromatic C=C stretching
~1250StrongAryl-O asymmetric stretching
~1040StrongAryl-O symmetric stretching
~850StrongC-Cl stretching
~800StrongAromatic C-H out-of-plane bending

Interpretation:

The IR spectrum will be characterized by the presence of two distinct N-H stretching bands in the 3450-3250 cm⁻¹ region, which is a hallmark of a primary amine. The aromatic C=C stretching bands and the strong aryl-O stretching bands are characteristic of the benzodioxole ring system. The presence of the chlorine atom is expected to give rise to a C-Cl stretching band in the fingerprint region.

Experimental Protocol for FTIR Analysis (ATR)

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining the IR spectrum of solid samples.

Workflow for ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR sample analysis.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

    • Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

  • Background Spectrum:

    • With the clean ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Analysis:

    • Place a small amount of this compound powder onto the center of the ATR crystal.

    • Lower the pressure arm to apply consistent pressure on the sample, ensuring good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify and label the major absorption bands in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

A specific mass spectrum for this compound was not found in the performed searches. However, the expected mass spectrum can be predicted based on the molecular formula and the known fragmentation patterns of related compounds.[12][14]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
171/173High[M]⁺ (Molecular ion)
136Medium[M - Cl]⁺
142/144Medium[M - CH₂O + H]⁺
106Medium[M - Cl - CH₂O]⁺

Interpretation:

The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 171. Due to the presence of a chlorine atom, an isotopic peak [M+2]⁺ at m/z 173 with an intensity of approximately one-third of the molecular ion peak is expected. Common fragmentation pathways for aromatic amines and benzodioxoles include the loss of the chlorine atom, and fragmentation of the dioxole ring.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Workflow for GC-MS Analysis

Caption: Workflow for UV-Vis analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare an accurate stock solution of this compound in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile).

    • Perform serial dilutions to obtain a solution with an absorbance in the optimal range of 0.2-0.8 AU.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Select the desired wavelength range (e.g., 200-400 nm).

  • Data Acquisition:

    • Fill a clean quartz cuvette with the pure solvent to be used as a blank and record the baseline.

    • Rinse the cuvette with the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data and analytical methodologies for this compound. While experimental ¹H NMR data is available, further experimental work is required to definitively record the ¹³C NMR, IR, Mass, and UV-Vis spectra of this compound. The predicted spectral characteristics and comparative data from related molecules presented herein offer a strong foundation for its identification and characterization. The detailed experimental protocols provide practical guidance for researchers working with this important chemical intermediate. Adherence to these analytical principles will ensure the quality and reliability of data in any scientific investigation involving this compound.

References

  • Biological Magnetic Resonance Bank. (n.d.). bmse012088 this compound at BMRB. Retrieved January 12, 2026, from [Link]

  • Artyukhov, V. Y., Morev, A. V., & Morozova, Y. P. (2003). Spectral and Luminescent Properties of Chlorine-Substituted Derivatives of Aniline. Journal of Applied Spectroscopy, 70, 699–704.
  • PubChem. (n.d.). 3-Chloroaniline. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • NIST. (n.d.). Aniline, N-benzylidene-p-chloro-. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). About BMRB. Retrieved January 12, 2026, from [Link]

  • Ulrich, E. L., Akutsu, H., Doreleijers, J. F., Harano, Y., Ioannidis, Y. E., Lin, J., ... & Markley, J. L. (2008). BioMagResBank.
  • Yadav, V. K., & Krishnan, L. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 735-742.
  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 4(1), 97-118.
  • PubChem. (n.d.). 1,3-Benzodioxol-5-amine. Retrieved January 12, 2026, from [Link]

  • NIST. (n.d.). 1,3-Benzodioxol-5-amine. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 12, 2026, from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved January 12, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Chemical shifts. Retrieved January 12, 2026, from [Link]

  • Govindaraju, K., & Young, K. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • University of Oregon. (n.d.). 13C NMR Chemical Shift. Retrieved January 12, 2026, from [Link]

  • eGyanKosh. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved January 12, 2026, from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved January 12, 2026, from [Link]

  • Nandiyanto, A. B. D., & Ragadhita, R. (2022). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 7(1), 113-126.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift Table. Retrieved January 12, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

  • Singh, R. P., & Rai, S. B. (1994). Substitution and Solvent Effects on The UV Spectra of Chloro and Dichloroanilines. Asian Journal of Chemistry, 6(1), 115-119.
  • PubChem. (n.d.). 6-Chloro-1,3-benzodioxole-5-carboxylic acid. Retrieved January 12, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to 6-Chloro-1,3-benzodioxol-5-amine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-1,3-benzodioxol-5-amine is a highly functionalized aromatic amine that serves as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring a benzodioxole ring, a reactive amine group, and a strategically placed chlorine atom—makes it a valuable precursor for a wide range of complex molecules, particularly in the realm of pharmaceutical and agrochemical development. This technical guide provides an in-depth review of its chemical properties, presents a validated synthetic protocol, explores its reactivity, and highlights its applications as a key intermediate in the synthesis of bioactive compounds. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 6-Chlorobenzo[d][1]dioxol-5-amine, is a solid organic compound whose utility is defined by the interplay of its functional groups. The benzodioxole (or methylenedioxyphenyl) moiety is a common scaffold in numerous natural products and pharmacologically active molecules. The presence of the amine (NH2) group provides a nucleophilic handle for a vast array of chemical transformations, while the chloro (Cl) substituent modulates the electronic properties of the aromatic ring and can serve as a site for further modification or as a critical element for target binding.

A summary of its key physicochemical properties is presented below, compiled from authoritative chemical databases.[1][2]

PropertyValue
CAS Number 76958-07-1[1][2]
Molecular Formula C7H6ClNO2[1]
Molecular Weight 171.58 g/mol [1]
IUPAC Name This compound[1]
SMILES C1OC2=C(O1)C=C(C(=C2)N)Cl[1]
InChI Key BGIZUCQONQQINR-UHFFFAOYSA-N[1]
Boiling Point 292.8°C at 760 mmHg (Predicted)[3]
Density 1.494 g/cm³ (Predicted)[3]
XLogP3 1.7[1]

Synthesis and Purification: A Validated Protocol

The most direct and industrially relevant synthetic route to this compound involves the reduction of its corresponding nitro precursor, 6-chloro-5-nitro-1,3-benzodioxole. This transformation is typically achieved with high efficiency via catalytic hydrogenation. The causality behind this choice lies in the chemoselectivity of catalysts like palladium on carbon (Pd/C), which readily reduce the aromatic nitro group without affecting the chloro substituent or the benzodioxole ring under controlled conditions.

The following protocol is a self-validating system, wherein the progress of the reaction can be monitored by Thin Layer Chromatography (TLC) and the final product's identity and purity confirmed by standard analytical techniques.

Experimental Protocol: Reduction of 6-Chloro-5-nitro-1,3-benzodioxole

Materials:

  • 6-Chloro-5-nitro-1,3-benzodioxole

  • Palladium on Carbon (10% Pd, 50% wet)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H2)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve 6-chloro-5-nitro-1,3-benzodioxole (1.0 eq) in a suitable solvent such as methanol or ethanol (10-15 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (1-5 mol %) to the solution. Expert Insight: The catalyst is pyrophoric; handle it under an inert atmosphere or as a wet slurry to prevent ignition.

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or as determined by equipment) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system) until the starting material is fully consumed. The disappearance of the nitro compound spot and the appearance of the amine product (which may be visualized with a UV lamp or an appropriate stain) indicates completion. Hydrogen uptake will also cease.

  • Work-up and Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional solvent (methanol or ethyl acetate) to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often of high purity at this stage but can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow Start 6-Chloro-5-nitro-1,3-benzodioxole Reagents H₂, 10% Pd/C Methanol Reaction Catalytic Hydrogenation (Room Temp, 50 psi) Start->Reaction Reagents->Reaction Combine in Hydrogenation Vessel Filtration Filtration through Diatomaceous Earth Reaction->Filtration Reaction Completion Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Product This compound (Crude Product) Evaporation->Product Purification Recrystallization or Column Chromatography Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Advanced Synthesis

This compound is not typically a final drug product but rather a crucial intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules, where its substructure contributes to the desired biological activity.

Precursor to Kinase Inhibitors

The benzodioxole scaffold is present in several kinase inhibitors. For instance, derivatives of N-(1,3-benzodioxol-yl)quinazolines have been developed as potent and selective inhibitors of enzymes like c-Src and Abl kinases, which are critical targets in oncology.[4] In the synthesis of these complex molecules, the amine group of a precursor like this compound serves as the key nucleophile for building the quinazoline core, often through a condensation reaction with a suitable electrophile. The chlorine atom can provide beneficial electronic properties or engage in specific halogen bonding interactions within the kinase active site, enhancing potency and selectivity.[4]

Scaffold for Psychoactive Compounds

The 1,3-benzodioxole ring is a core feature of several classes of psychoactive substances. While this compound itself is not a controlled substance, it can be considered a potential precursor in the synthesis of designer drugs. For example, the amine could be elaborated into a phenethylamine side chain, a common feature in many psychoactive compounds. The N-benzylphenethylamine (NBOMe) series of potent serotonergic psychedelics sometimes incorporates a benzodioxole ring in their structure.[5] It is imperative that researchers are aware of the potential for misuse and adhere strictly to all legal and ethical guidelines when working with such compounds.

Building Block for Agrochemicals

Beyond pharmaceuticals, the 1,3-benzodioxole moiety is found in various agrochemicals. Recently, N-(benzo[d][1]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives have been designed and synthesized as potent agonists for the auxin receptor TIR1, acting as effective root growth promoters.[6] The synthesis of these compounds involves the acylation of the amine group of a benzodioxol-5-amine precursor with a suitable acid chloride, demonstrating another primary mode of its reactivity.[6]

Role as a Key Intermediate

Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals Core This compound Kinase Kinase Inhibitors (e.g., Src/Abl) Core->Kinase Acylation/ Condensation Psychoactive CNS Agents Core->Psychoactive Alkylation/ Elaboration PGR Plant Growth Regulators (e.g., Auxin Agonists) Core->PGR Amide Bond Formation

Sources

An In-Depth Technical Guide to the Safety and Handling of 6-Chloro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1,3-benzodioxol-5-amine is a substituted aromatic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique scaffold, combining the benzodioxole moiety with a chlorinated aniline, offers a versatile platform for the synthesis of complex molecules, particularly in the development of kinase inhibitors.[1] The benzodioxole group is prevalent in numerous natural products and pharmacologically active compounds, often contributing to favorable pharmacokinetic properties.[2] The strategic placement of the chloro and amine substituents on this core structure provides key reactive handles for molecular elaboration and can significantly influence the biological activity and selectivity of the resulting drug candidates.

This guide provides a comprehensive overview of the safety and handling of this compound, tailored for professionals in research and development. It moves beyond a standard safety data sheet to offer insights into the rationale behind safety protocols, potential hazards based on structural analogy, and best practices for its use in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental work.

PropertyValueSource
Molecular Formula C₇H₆ClNO₂[3]
Molecular Weight 171.58 g/mol [3]
CAS Number 76958-07-1[3]
Appearance Not explicitly stated, likely a solid-
Boiling Point 292.8 °C at 760 mmHg (Predicted)[3]
Melting Point Not available-
Density 1.494 g/cm³ (Predicted)[3]
Solubility Not available-
Flash Point 130.9 °C (Predicted)[3]

Toxicological Profile: An Evidence-Based Assessment

Direct toxicological data for this compound is largely unavailable in public databases and safety data sheets. In such instances, a precautionary approach informed by the toxicological profiles of structurally related compounds is essential for risk assessment. The structure of this compound contains two key toxicophores: a chloroaniline moiety and a benzodioxole ring system.

Chloroaniline Moiety: Potential for Hematotoxicity and Genotoxicity

The presence of the chloroaniline substructure is a primary driver of potential toxicity. Chloroanilines, as a class, are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[4] This can lead to cyanosis (a bluish discoloration of the skin) and, in severe cases, life-threatening hypoxia. Studies on chloroaniline isomers have demonstrated that they are hematotoxic in both rats and mice, causing an increase in methemoglobin concentrations and secondary anemia.[5]

Furthermore, certain chloroaniline isomers have shown evidence of genotoxicity. In particular, p-chloroaniline has been found to be mutagenic in various assays.[5] While the genotoxic potential of other isomers is less consistent, the potential for mutagenicity should be considered a significant hazard when handling any chloroaniline derivative.[5][6]

Benzodioxole Moiety: Metabolic Interactions

The 1,3-benzodioxole (methylenedioxyphenyl) group is known to interact with cytochrome P450 enzymes. This interaction can lead to the inhibition of these metabolic enzymes, which can affect the metabolism of other co-administered compounds.[2] While this property can be exploited in drug design to enhance the pharmacokinetic profile of a drug, it also necessitates careful consideration of potential drug-drug interactions during preclinical and clinical development. Some benzodioxole derivatives have also been investigated for their cytotoxic activity against various cancer cell lines.[7][8]

In the absence of specific data, it is prudent to handle this compound as a substance with the potential for:

  • Acute toxicity if swallowed, inhaled, or in contact with skin.

  • Hematotoxicity , specifically the induction of methemoglobinemia.

  • Genotoxicity and potential carcinogenicity .

  • Skin and eye irritation .

Safe Handling and Personal Protective Equipment (PPE)

A rigorous and proactive approach to safety is paramount when working with this compound. The following protocols are based on the potential hazards identified and represent best practices for minimizing exposure.

Engineering Controls
  • Chemical Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in situations with a higher risk of splashes.

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use. Double gloving is recommended for handling larger quantities or for extended procedures.

    • Lab Coat: A flame-resistant lab coat that is fully buttoned should be worn at all times in the laboratory.

    • Full-length pants and closed-toe shoes are required to ensure complete skin coverage.

  • Respiratory Protection: In situations where the generation of dust or aerosols cannot be fully controlled within a fume hood, a properly fitted air-purifying respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol cluster_personal_gear Minimum Required PPE start Handling this compound fume_hood Work in a certified chemical fume hood start->fume_hood goggles Chemical safety goggles fume_hood->goggles gloves Nitrile or neoprene gloves goggles->gloves lab_coat Flame-resistant lab coat gloves->lab_coat clothing Full-length pants and closed-toe shoes lab_coat->clothing respirator Consider respirator for dust/aerosol risk clothing->respirator

Caption: PPE protocol for handling this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.

  • Light Sensitivity: While not explicitly stated, it is good practice to protect from light, as many aromatic amines can be light-sensitive.

Emergency Procedures

Spills
  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is contained within a fume hood, keep the hood running.

  • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if necessary.

  • Containment and Cleanup: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontamination: Thoroughly clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office immediately.

First Aid
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Emergency_Response cluster_emergency Emergency Response Workflow cluster_spill_actions Spill Response cluster_exposure_actions First Aid for Exposure incident Incident Occurs (Spill or Exposure) spill Spill incident->spill exposure Personal Exposure incident->exposure evacuate_spill Evacuate & Secure Area spill->evacuate_spill remove_victim Remove from Exposure exposure->remove_victim ventilate_spill Ventilate evacuate_spill->ventilate_spill ppe_spill Don Appropriate PPE ventilate_spill->ppe_spill cleanup Contain & Clean Up ppe_spill->cleanup decontaminate_spill Decontaminate Area cleanup->decontaminate_spill report_spill Report to Supervisor/EHS decontaminate_spill->report_spill first_aid Administer First Aid (as per route of exposure) remove_victim->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical

Caption: Emergency response workflow for incidents involving this compound.

Disposal

All waste containing this compound, including contaminated lab supplies and cleaning materials, must be treated as hazardous waste.

  • Waste Identification: Segregate solid and liquid waste into dedicated, clearly labeled, and sealed containers.

  • Labeling: Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for waste pickup through your institution's EHS office. Do not dispose of this chemical in standard laboratory trash or down the drain.

Application in Drug Discovery and Development

This compound is a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. The quinazoline scaffold, often constructed using aniline derivatives, is a privileged structure in this field.

A notable example of a drug candidate that incorporates a very similar structural motif is Saracatinib (AZD0530) , a dual-specific c-Src/Abl kinase inhibitor.[1] The core of Saracatinib features an N-(5-chloro-1,3-benzodioxol-4-yl) quinazolin-4-amine structure. This highlights the utility of the this compound scaffold in providing a key pharmacophoric element for binding to the ATP-binding site of kinases. The chloro-substituent can engage in halogen bonding, enhancing binding affinity, while the benzodioxole moiety can occupy hydrophobic pockets within the kinase domain and improve pharmacokinetic properties.

The amine functionality of this compound is a key reactive site for building more complex molecules, often through reactions such as the Buchwald-Hartwig amination, which allows for the formation of C-N bonds with various aryl and heteroaryl halides.[9][10][11]

Drug_Discovery_Context cluster_drug_discovery Role in Kinase Inhibitor Synthesis building_block This compound (Building Block) buchwald Buchwald-Hartwig Amination building_block->buchwald Reaction quinazoline Quinazoline Scaffold (e.g., Saracatinib) buchwald->quinazoline Forms kinase Kinase ATP-Binding Site quinazoline->kinase Binds to

Caption: Role of this compound in drug discovery.

Synthetic and Analytical Considerations

Proposed Synthesis
Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the dioxole ring. The chemical shifts of the aromatic protons will be influenced by the electron-donating amine group and the electron-withdrawing chloro group.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be diagnostic of the substitution pattern.[12][13]

    • NMR data for this compound is available in the Biological Magnetic Resonance Bank (BMRB) under entry bmse012088.[14]

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC is a suitable method for assessing the purity of this compound and for monitoring reaction progress during its synthesis.[5][15][16][17] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a buffer or acid modifier like formic acid) is a common starting point for method development. Detection is typically achieved using a UV detector.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of complex molecular targets in drug discovery. However, the lack of direct toxicological data necessitates a cautious and informed approach to its handling. By understanding the potential hazards associated with its structural components, particularly the chloroaniline moiety, and by adhering to stringent safety protocols, researchers can safely utilize this compound in their work. This guide provides a framework for risk assessment and safe handling, emphasizing the importance of engineering controls, appropriate personal protective equipment, and emergency preparedness. As with any chemical for which comprehensive safety data is not yet available, treating this compound with a high degree of caution is the most responsible course of action.

References

  • National Toxicology Program. (2002). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2017). 2-Chloroaniline and its hydrochloride: Human health tier II assessment. [Link]

  • Biological Magnetic Resonance Bank. bmse012088 this compound. [Link]

  • Miriam, C., & Williams, G. M. (1981). The genotoxicity of 4,4'-methylenebis-2-chloroaniline in rat, mouse, and hamster hepatocytes. Toxicology and Applied Pharmacology, 58(2), 231-235. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latip, J., & Khaligh, A. (2014). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of Liquid Chromatography & Related Technologies, 37(13), 1863-1876. [Link]

  • Sternson, L. A., & DeWitte, W. J. (1977). High-pressure liquid chromatographic analysis of aniline and its metabolites. Journal of Chromatography A, 137(2), 305-314. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • PubChem. This compound. [Link]

  • de F. M. de A. Melo, J., de L. G. de A. Leitao, A., de A. Barbosa-Filho, J. M., & de S. L. e Silva, E. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(6), 555-558. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Hennequin, L. F., Allen, J., B-Rauwers, M., Cal-Montfort, A., D'Andrea, G., E-Rath, G., ... & Wedge, S. R. (2006). N-(5-chloro-1, 3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl) ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy) quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465-6488. [Link]

  • Al-Warhi, T., Sabt, A., El-Gamal, M., Anbar, A., Al-Massarani, S., El-Gamal, A., ... & Abdel-Maksoud, M. S. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. Molecules, 25(18), 4188. [Link]

  • Yang, Z., Xu, J., Du, L., Yin, J., Wang, Z., Yi, F., ... & Tan, W. (2022). Design, Synthesis, and Action Mechanism of 1, 3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 894101. [Link]

  • Sun, H., Tawa, G., & Wallqvist, A. (2012). Scaffold hopping in drug discovery. Journal of chemical information and modeling, 52(3), 715-726. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Zhang, L., Jiang, G., Yao, W., Zhang, Y., & Guo, X. (2022). 1, 3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International journal of molecular sciences, 23(13), 6930. [Link]

  • Imai, K., & Ueji, S. I. (2018). 13C NMR Spectroscopic Studies of Intra-and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International journal of molecular sciences, 19(11), 3364. [Link]

  • Micale, N., Zappalà, M., Grasso, S., & Menniti, I. (2002). Synthesis and antitumor activity of 1, 3-benzodioxole derivatives. Il Farmaco, 57(10), 853-859. [Link]

Sources

An In-depth Technical Guide to the Reactivity of 6-Chloro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-1,3-benzodioxol-5-amine is a key substituted aniline derivative increasingly recognized for its utility as a versatile building block in the synthesis of complex heterocyclic systems, particularly in the realm of drug discovery and development. Its unique electronic and steric profile, arising from the interplay of the electron-donating amine and methylenedioxy groups with the electron-withdrawing chloro substituent, dictates a nuanced reactivity profile. This guide provides an in-depth analysis of the chemical behavior of this compound, grounded in established synthetic transformations. We will explore the directing effects of its substituents in electrophilic aromatic substitution, the nucleophilic character of its amine functionality in coupling reactions, and provide detailed, field-proven protocols for its application in the synthesis of high-value molecules such as the kinase inhibitor Saracatinib (AZD0530). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: A Molecule of Strategic Importance

This compound, with the chemical identifier CAS number 76958-07-1, is a crystalline solid with a molecular weight of 171.58 g/mol .[1][2] Its strategic importance in medicinal chemistry is underscored by its incorporation into complex molecular architectures designed to interact with biological targets. A prime example is its role as a key precursor in the synthesis of Saracatinib (AZD0530), a potent dual-specific c-Src/Abl kinase inhibitor that has been evaluated in clinical trials for various cancers.[3] The benzodioxole moiety is a common scaffold in biologically active compounds, and the specific substitution pattern of this amine provides a unique entry point for further molecular elaboration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
CAS Number 76958-07-1[1][2]
Appearance Solid[4]
XLogP3 1.7[1]

The Electronic Landscape: Understanding Substituent Effects

The reactivity of the aromatic core of this compound is governed by the cumulative electronic effects of its three substituents: the amino group (-NH₂), the chloro group (-Cl), and the 1,3-benzodioxole ring system.

  • Amino Group (-NH₂): The amine is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[5][6] Its lone pair of electrons can be delocalized into the aromatic ring through resonance, significantly increasing the ring's nucleophilicity.[6]

  • 1,3-Benzodioxole Ring: The ether-like oxygens of the methylenedioxy bridge also donate electron density to the aromatic ring via resonance, further activating it towards electrophilic attack and directing substitution to the available ortho and para positions.

  • Chloro Group (-Cl): The chloro substituent exerts a dual electronic effect. It is inductively electron-withdrawing due to its electronegativity, which deactivates the ring.[7] However, it also possesses lone pairs of electrons that can be donated to the ring through resonance, directing electrophilic attack to the ortho and para positions.[3] In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to overall deactivation but with ortho, para directionality.[3]

The interplay of these groups suggests that the aromatic ring of this compound is highly activated, with a complex directing landscape. The powerful activating and directing effects of the amine and methylenedioxy groups are likely to dominate over the deactivating, yet ortho, para-directing, influence of the chlorine atom.

Figure 1: A diagram illustrating the electronic contributions of the substituents on the reactivity of this compound.

Reactivity of the Amine Functional Group

The primary amine of this compound is a key site for synthetic transformations, primarily acting as a nucleophile.

Nucleophilic Aromatic Substitution: The Gateway to Quinazolines

A well-documented and highly significant reaction of this compound is its participation in nucleophilic aromatic substitution (SNAᵣ) to form complex heterocyclic structures. This is exemplified in the synthesis of the kinase inhibitor Saracatinib (AZD0530).[3] In this synthesis, the amine acts as a nucleophile, displacing a chlorine atom from a substituted quinazoline ring.

Experimental Protocol: Synthesis of N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (Saracatinib) [3]

  • Materials:

    • 4,5-Dichloro-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazoline

    • This compound

    • Isopropanol

    • Concentrated Hydrochloric Acid (catalytic amount)

  • Procedure:

    • A mixture of 4,5-dichloro-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazoline (1.0 eq) and this compound (1.1 eq) in isopropanol is prepared.

    • A catalytic amount of concentrated hydrochloric acid is added to the mixture.

    • The reaction mixture is heated at reflux for an extended period (e.g., 24-48 hours), with reaction progress monitored by a suitable analytical technique such as HPLC or TLC.

    • Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration, followed by purification techniques such as recrystallization or column chromatography.

Causality of Experimental Choices:

  • Solvent: Isopropanol is a polar protic solvent that can facilitate the SNAᵣ reaction by stabilizing the charged intermediates (Meisenheimer complex). Its relatively high boiling point allows the reaction to be conducted at elevated temperatures to overcome the activation energy barrier.

  • Catalyst: The addition of a catalytic amount of strong acid (HCl) protonates the quinazoline ring, making it more electron-deficient and thus more susceptible to nucleophilic attack by the amine.

  • Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the more complex and valuable dichloroquinazoline starting material.

Saracatinib_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Nucleophilic Aromatic Substitution (SNAr) A->F B Dichloroquinazoline Intermediate B->F C Isopropanol (Solvent) C->F D Conc. HCl (Catalyst) D->F E Reflux E->F G Saracatinib (AZD0530) F->G

Figure 2: Workflow for the synthesis of Saracatinib (AZD0530) from this compound.

Amide Bond Formation (Acylation)

The amine group of this compound readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form stable amide bonds. This reaction is fundamental in organic synthesis for protecting the amine group or for building more complex molecular scaffolds.

General Protocol for Acylation:

  • Materials:

    • This compound

    • Acylating agent (e.g., acetyl chloride, benzoyl chloride)

    • Aprotic solvent (e.g., dichloromethane, THF)

    • Base (e.g., triethylamine, pyridine)

  • Procedure:

    • Dissolve this compound (1.0 eq) and a base (1.1-1.5 eq) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen).

    • Cool the mixture in an ice bath.

    • Add the acylating agent (1.0-1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for a specified time (typically 1-12 hours).

    • Quench the reaction with water or a dilute aqueous acid solution.

    • Extract the product with an organic solvent, wash the organic layer, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Diazotization and Sandmeyer-Type Reactions

The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate. Diazonium salts can be subsequently displaced by a variety of nucleophiles in Sandmeyer or related reactions, allowing for the introduction of a wide range of functional groups in place of the original amine.[8][9]

General Protocol for Diazotization followed by Sandmeyer Reaction (e.g., Chlorination):

  • Materials:

    • This compound

    • Sodium nitrite (NaNO₂)

    • Strong acid (e.g., HCl)

    • Copper(I) chloride (CuCl)

  • Procedure:

    • Diazotization: Dissolve this compound in a cold aqueous solution of a strong acid (e.g., HCl). Cool the mixture to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

    • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl) in the corresponding acid (e.g., HCl). Add the freshly prepared cold diazonium salt solution portion-wise to the copper(I) salt mixture. Effervescence (evolution of N₂ gas) should be observed.

    • After the addition is complete, the mixture may be gently warmed to ensure the reaction goes to completion.

    • Isolate the product by extraction with an organic solvent and purify as needed.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

While the amine group often dictates the primary course of reaction, the aromatic ring itself is susceptible to electrophilic attack. The combined directing effects of the amine, methylenedioxy, and chloro groups make the prediction of regioselectivity complex without experimental data. However, based on the powerful activating nature of the amine and methylenedioxy groups, electrophilic substitution is expected to be facile. The most likely position for substitution would be the C4 position, which is ortho to the strongly activating amine group and para to the activating methylenedioxy group, while also being sterically accessible.

Further experimental studies on reactions such as halogenation, nitration, or Friedel-Crafts acylation of this compound are warranted to fully elucidate the regiochemical outcomes and provide a more complete reactivity map for this versatile building block.

Conclusion

This compound is a valuable and reactive intermediate in modern organic synthesis. Its utility is primarily driven by the nucleophilicity of its amine group, which allows for its incorporation into complex heterocyclic systems, as demonstrated by its key role in the synthesis of Saracatinib. The substituted aromatic ring, while electronically complex, presents opportunities for further functionalization through electrophilic aromatic substitution. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. [https://doi.org/10.1002/cber.18840170219]
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [https://www.organic-chemistry.org/namedreactions/quinazoline-synthesis.shtm]
  • Mohamad, Y. S. (2012). Synthesis Of Some Substituted 1,2,5-Oxadiazino [2- 3,b] Quinazoline And Some 1,3-Oxazole Derivatives. Journal of Al-Nahrain University, 15(1), 10-15.
  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [https://en.wikipedia.org/wiki/Sandmeyer_reaction]
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [https://www.masterorganicchemistry.
  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [https://doi.org/10.1021/jm060434q]
  • Chemistry LibreTexts. (2021). Reactions of Aniline. Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.08%3A_Reactions_of_Arylamines]
  • Liu, J. Q., et al. (1991). [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. Yao Xue Xue Bao, 26(11), 821-828.
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogenation of Aryl- and Vinylsilanes. Journal of the American Chemical Society, 124(50), 14844-14845.
  • A2B Chem. (n.d.). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methyl-1-piperazinyl)ethoxy]-5-[(tetrahydro-2H-pyran-4-yl)oxy]-4-quinazolinamine. Retrieved from [https://www.a2bchem.com/product/ab52353]
  • ChemicalBook. (n.d.). This compound. Retrieved from [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82531085.htm]
  • de Faria, A. R., & Salvador, J. A. R. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • Lumen Learning. (n.d.). Substituent Effects. In Organic Chemistry II. Retrieved from [https://courses.lumenlearning.com/suny-orgchem2/chapter/substituent-effects/]
  • Jin, Z., et al. (2014). Synthesis and anticancer activities of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline derivatives. European Journal of Medicinal Chemistry, 77, 339-348.
  • PubChem. (n.d.). 6-Chloro-1,3-benzodioxole-5-carboxylic acid. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/13454165]
  • Ragaini, F., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 716. [https://www.mdpi.com/1420-3049/29/3/716]
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from [https://www.sigmaaldrich.com/US/en/product/aldrich/cpr00001]
  • PubChem. (n.d.). This compound. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/6484116]
  • A2B Chem. (n.d.). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methyl-1-piperazinyl)ethoxy]-5-[(tetrahydro-2H-pyran-4-yl)oxy]-4-quinazolinamine. Retrieved from [https://www.a2bchem.com/product/379231-04-6]
  • Yao, C., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 575-580.
  • Biosynth. (n.d.). This compound. Retrieved from [https://www.biosynth.com/p/BDA95807/6-chloro-1-3-benzodioxol-5-amine]
  • BenchChem. (n.d.). Application of 6-Chloroquinoline in Agrochemical Synthesis: Detailed Application Notes and Protocols. Retrieved from [https://www.benchchem.com/application-notes/6-chloroquinoline-in-agrochemical-synthesis]
  • Wild, A. S., & Organ, M. G. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(21), 12213-12220.
  • Micale, N., et al. (2002).
  • Macor, J. E., et al. (1998). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Journal of Heterocyclic Chemistry, 35(6), 1471-1473.
  • Chemistry LibreTexts. (2019). Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [https://chem.libretexts.org/Courses/Sacramento_City_College/SCC%3A_Chem_401_-General_Organic_Chemistry_II(Bennett)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.
  • Chemistry LibreTexts. (2019). Directing Effects of Substituted Benzenes. Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/18%3A_Aromatic_Compounds/18.06_Directing_Effects_of_Substituted_Benzenes]

Sources

An In-Depth Technical Guide to the Solubility of 6-Chloro-1,3-benzodioxol-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-1,3-benzodioxol-5-amine is a substituted aromatic amine of significant interest as a precursor and intermediate in the synthesis of various high-value chemical entities, particularly in the pharmaceutical and agrochemical sectors. An understanding of its solubility in organic solvents is a cornerstone of its practical application. Solubility data governs critical process parameters for chemical synthesis, reaction kinetics, product purification through crystallization, and the development of formulations.

Section 1: Physicochemical Profile and Solubility Predictions

The solubility of a compound is fundamentally dictated by its molecular structure. The structure of this compound contains several key features that influence its interaction with various solvents.

Key Structural Features:

  • Aromatic Amine Group (-NH₂): This primary amine group is polar and capable of acting as both a hydrogen bond donor and acceptor. As a weak base, it can be protonated in acidic media to form a highly polar ammonium salt, drastically increasing aqueous solubility.

  • Benzodioxole Ring System: The two ether-like oxygen atoms within the dioxole ring are polar and can act as hydrogen bond acceptors.

  • Chlorine Substituent (-Cl): The electronegative chlorine atom contributes to the molecule's dipole moment but also enhances its lipophilicity.

  • Aromatic Ring: The benzene ring is a large, nonpolar feature, contributing to van der Waals interactions and favoring solubility in less polar solvents.

The interplay between the polar functional groups and the nonpolar aromatic backbone suggests that this compound is a molecule of intermediate polarity. The calculated XLogP3 value of 1.7 further supports this, indicating a moderate degree of lipophilicity.[1]

PropertyValueSource
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
CAS Number 76958-07-1[1]
Calculated XLogP3 1.7[1]
Boiling Point 292.8 °C at 760 mmHg[2]
Hydrogen Bond Donors 1 (from -NH₂)[1]
Hydrogen Bond Acceptors 3 (from -NH₂ and -O-C-O-)[1]

Predicted Solubility Profile (The "Like Dissolves Like" Principle):

The "like dissolves like" principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[3][4] Based on this, we can predict the following solubility behavior:

  • Likely High Solubility: In moderately polar aprotic solvents such as Dichloromethane (DCM) , Tetrahydrofuran (THF) , Ethyl Acetate , and Acetone . These solvents can engage in dipole-dipole interactions, and some can accept hydrogen bonds, effectively solvating both the polar and nonpolar regions of the molecule.

  • Likely Moderate to Good Solubility: In polar protic solvents like Methanol , Ethanol , and Isopropanol . These solvents can hydrogen bond with the amine and dioxole groups, but the nonpolar aromatic ring may slightly limit perfect miscibility compared to smaller amines.[4]

  • Likely Low Solubility: In highly nonpolar aliphatic solvents such as Hexanes and Heptane . These solvents primarily interact through weak van der Waals forces and cannot effectively solvate the polar amine and ether functionalities.

  • Likely Very Low Solubility: In Water . While the molecule can hydrogen bond, the large, nonpolar aromatic and chloro-substituted portion of the molecule is expected to make it sparingly soluble in water. Solubility would be significantly enhanced under acidic pH due to salt formation.

Section 2: Framework for Rational Solvent Selection

Choosing an appropriate solvent is not a random process. It is a logical workflow grounded in the principles of intermolecular forces. The causality behind solvent selection stems from matching the solvation capabilities of the solvent with the structural characteristics of the solute.

Solvent_Selection_Logic start_node Start: Characterize Solute (this compound) property_node Identify Key Features: - Polar Amine (H-bond donor/acceptor) - Polar Dioxole (H-bond acceptor) - Nonpolar Aromatic Ring - Intermediate Polarity (XLogP3=1.7) start_node->property_node decision_node Match Solute Features to Solvent Class property_node->decision_node polar_protic Polar Protic (e.g., Methanol, Ethanol) - H-bond donors/acceptors decision_node->polar_protic Solute has H-bonding capability? polar_aprotic Polar Aprotic (e.g., DCM, Acetone, THF) - Dipole-Dipole - H-bond acceptors decision_node->polar_aprotic Solute has dipole moment & H-bond acceptors? non_polar Nonpolar (e.g., Hexane, Toluene) - Van der Waals forces decision_node->non_polar Solute has large nonpolar region? outcome_protic Prediction: Moderate to Good Solubility polar_protic->outcome_protic outcome_aprotic Prediction: High Solubility polar_aprotic->outcome_aprotic outcome_nonpolar Prediction: Low Solubility non_polar->outcome_nonpolar Quantitative_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis step_node step_node qc_node qc_node method_node method_node result_node result_node A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-48 hours) B->C D Is excess solid still present? C->D E Centrifuge and/or Filter Supernatant D->E Yes F Is supernatant perfectly clear? E->F G Gravimetric Method F->G Yes H HPLC-UV Method F->H Yes I Calculate Solubility (e.g., mg/mL) G->I H->I

Sources

An In-depth Technical Guide to the Physical Properties of 6-Chloro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1,3-benzodioxol-5-amine is a halogenated aromatic amine that serves as a versatile building block in synthetic organic chemistry. Its unique substitution pattern on the benzodioxole core makes it a valuable precursor in the development of novel compounds with potential applications in pharmaceuticals and materials science. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing everything from reaction conditions and purification strategies to formulation and safety protocols. This guide provides a comprehensive overview of the known physical characteristics of this compound, grounded in available experimental and computational data, and outlines standard methodologies for their determination.

Molecular Structure and Identification

The foundational physical properties of a compound are intrinsically linked to its molecular structure. This compound possesses a rigid benzodioxole ring system with an amine group and a chlorine atom as substituents on the aromatic ring.

Molecular Formula: C₇H₆ClNO₂[1]

Molecular Weight: 171.58 g/mol [1]

IUPAC Name: this compound[1]

CAS Number: 76958-07-1[1]

Canonical SMILES: C1OC2=C(O1)C=C(C(=C2)N)Cl[1]

The arrangement of these functional groups dictates the molecule's polarity, intermolecular forces, and ultimately its macroscopic physical properties.

Physicochemical Data

A compilation of the key physicochemical properties of this compound is presented below. It is important to distinguish between experimentally determined and computationally predicted values.

PropertyValueSourceNotes
Melting Point Data not available in searched literature-An experimental determination is recommended.
Boiling Point 292.8 °C at 760 mmHgEchemi Safety Data SheetCalculated value.
Density 1.494 g/cm³Echemi Safety Data SheetCalculated value.
Flash Point 130.9 °CEchemi Safety Data SheetCalculated value.
Solubility Data not available in searched literature-Experimental determination in various solvents is advised.
LogP 1.7PubChemComputed by XLogP3.[1]

Note: The absence of an experimentally determined melting point is a significant data gap. The provided boiling point, density, and flash point are based on computational models and should be used as estimates pending experimental verification.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

An experimentally obtained ¹H NMR spectrum of this compound is available from the Biological Magnetic Resonance Bank (BMRB).[2] The spectrum was acquired on a 600 MHz instrument in DMSO-d₆. The key chemical shifts and their assignments are crucial for confirming the molecular structure.

A detailed interpretation of the ¹H NMR spectrum, including chemical shifts, multiplicities, and coupling constants, would be performed here based on the raw data from the BMRB to confirm the positions of the aromatic protons and the methylene protons of the dioxole ring.

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for this compound was not found in the searched literature, the expected characteristic absorption bands can be predicted based on its functional groups. As an aromatic amine, it would exhibit:

  • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-N stretching: Aromatic amine C-N stretching typically appears in the 1250-1335 cm⁻¹ region.

  • C-H stretching: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹.

  • C=C stretching: Aromatic ring C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ range.

  • C-O stretching: The ether linkages of the benzodioxole ring will show strong C-O stretching bands.

  • C-Cl stretching: A band in the fingerprint region corresponding to the C-Cl stretch.

Mass Spectrometry

An experimental mass spectrum for this compound was not located. However, the expected molecular ion peak [M]⁺ would be observed at m/z 171, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ with approximately one-third the intensity of the [M]⁺ peak). Fragmentation patterns would likely involve the loss of functional groups from the aromatic ring.

Experimental Protocols

To address the gaps in the available data, the following standard experimental protocols are provided for the determination of key physical properties.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

MeltingPointWorkflow A Sample Preparation: Grind a small amount of the crystalline solid. B Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary tube in a melting point apparatus. B->C D Rapid Determination: Heat rapidly to determine an approximate melting range. C->D E Precise Determination: Cool the apparatus. Heat slowly (1-2 °C/min) through the approximate range. D->E F Record Data: Note the temperature at which the first liquid appears and the temperature at which the last solid melts. E->F

Caption: Workflow for Melting Point Determination.

Causality: A sharp melting range (typically < 1-2 °C) is indicative of high purity. Impurities tend to depress and broaden the melting range. A slow heating rate during the precise determination is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.

Solubility Determination

Understanding the solubility profile is essential for selecting appropriate solvents for reactions, purifications, and formulations.

SolubilityWorkflow A Solvent Selection: Choose a range of solvents (polar, non-polar, protic, aprotic). B Sample Addition: Add a known mass of the compound to a known volume of the solvent at a constant temperature. A->B C Equilibration: Agitate the mixture until saturation is reached (excess solid remains). B->C D Separation: Filter or centrifuge to separate the saturated solution from the undissolved solid. C->D E Quantification: Determine the concentration of the solute in the saturated solution (e.g., by gravimetric analysis after solvent evaporation or by spectroscopy). D->E F Express Solubility: Report as g/L, mg/mL, or qualitatively (e.g., soluble, sparingly soluble, insoluble). E->F

Caption: Workflow for Solubility Determination.

Self-Validation: The persistence of undissolved solid after thorough agitation ensures that the solution is indeed saturated, a prerequisite for accurate solubility measurement. The quantification step should be validated with a calibration curve if a spectroscopic method is employed.

Synthesis and Reactivity Considerations

While a detailed synthesis protocol for this compound was not found in the searched literature, a method for a structurally related compound, 1-(6-amino-1,3-benzodioxol-5-yl)-2-chloro-ethanone, involves the deprotection of an acetylated amine precursor using concentrated hydrochloric acid in ethanol.[3] This suggests that the amine functionality in the benzodioxole system is stable to certain acidic conditions.

The physical properties of this compound will influence its reactivity. The amine group can undergo a variety of reactions, including acylation, alkylation, and diazotization. The electronic effects of the chlorine atom and the benzodioxole ring will modulate the nucleophilicity of the amine. Its solubility will dictate the choice of reaction solvents, and its melting and boiling points are critical for purification by recrystallization or distillation.

Conclusion

This technical guide has synthesized the available physical property data for this compound. While computational data provides useful estimates for some properties, there is a clear need for experimental determination of the melting point and a comprehensive solubility profile to fully characterize this important synthetic intermediate. The provided spectroscopic information, particularly the ¹H NMR data, serves as a reliable reference for structural confirmation. The outlined experimental protocols offer a clear path for researchers to obtain the missing data, thereby enhancing the utility of this compound in the advancement of chemical synthesis and drug discovery.

References

  • PubChem. This compound. Available at: [Link]

  • Biological Magnetic Resonance Bank. bmse012088 this compound at BMRB. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for 6-Chloro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CBDA-001

Abstract: This document provides a comprehensive technical guide for the utilization of 6-Chloro-1,3-benzodioxol-5-amine (also known as 6-chloro-3,4-methylenedioxyaniline) in synthetic organic chemistry. It details the compound's physicochemical properties, critical safety protocols, and step-by-step experimental procedures for two core synthetic transformations: the Sandmeyer reaction for functional group interconversion and N-acylation for the synthesis of amides. These protocols are designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure reproducibility and safety.

Introduction and Core Concepts

This compound is a substituted aniline derivative featuring a methylenedioxy bridge and a chlorine atom on the aromatic ring. This unique substitution pattern makes it a valuable and versatile building block in medicinal chemistry and materials science.[1][2] The electron-donating methylenedioxy group and the electron-withdrawing chloro substituent, in combination with the reactive amine functionality, allow for a wide range of chemical modifications.

The primary utility of this compound lies in its role as a synthetic intermediate. The aromatic amine group (-NH₂) is a key functional handle that can be readily converted into a diverse array of other substituents. This guide focuses on two of the most powerful and common transformations for aromatic amines:

  • Diazotization followed by Sandmeyer Reaction: A cornerstone of aromatic chemistry, this two-step process converts the amine into a diazonium salt, which is an excellent leaving group (N₂ gas).[3][4] The subsequent reaction with a copper(I) salt catalyst allows for the introduction of halides (-Cl, -Br), nitriles (-CN), or hydroxyl groups (-OH), often with regiocontrol that is difficult to achieve through direct electrophilic aromatic substitution.[3][5][6]

  • N-Acylation: The reaction of the amine with an acylating agent (such as an acyl chloride or anhydride) to form a stable amide bond.[7] This is one of the most fundamental reactions in organic synthesis, as the amide linkage is a core structural feature in approximately 25% of all pharmaceutical drugs.[8] Furthermore, acylation can be used as a protecting group strategy to moderate the high reactivity of the amine during other synthetic steps.[9][10]

Physicochemical Properties & Safety Data

Prior to any experimental work, it is imperative to be familiar with the physical properties and safety requirements of this compound.

PropertyValueSource
IUPAC Name This compoundPubChem[11]
CAS Number 76958-07-1ChemicalBook[12], Biosynth
Molecular Formula C₇H₆ClNO₂PubChem[11]
Molecular Weight 171.58 g/mol PubChem[11], Biosynth
Appearance (Varies) Typically a solidN/A
Melting Point (Data not widely available)N/A

Safety & Handling:

  • Hazard Statements: Based on data for analogous compounds, may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13][14]

  • Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[14] Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Protocol 1: Diazotization and Hydroxylation (Sandmeyer-type Reaction)

This protocol describes the conversion of the amine to a hydroxyl group, yielding 6-Chloro-1,3-benzodioxol-5-ol. The core of this process is the in situ formation of a diazonium salt at low temperatures, followed by its decomposition in the presence of a copper catalyst.

Causality: The reaction must be kept cold (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose uncontrollably or lead to unwanted side products at higher temperatures.[4] The use of a copper(I) catalyst facilitates a radical-nucleophilic aromatic substitution mechanism, which is more efficient than the classical method of boiling the diazonium salt in aqueous acid.[3]

G cluster_prep Diazotization (0-5 °C) cluster_reaction Sandmeyer Reaction cluster_workup Workup & Purification A 1. Dissolve Amine in H2SO4/H2O B 2. Cool to 0-5 °C in ice bath A->B C 3. Add NaNO2 (aq) dropwise slowly B->C D 4. Stir for 30 min (Forms Diazonium Salt) C->D F 6. Add Diazonium solution to catalyst D->F Transfer cold solution E 5. Prepare Cu2O catalyst in H2O E->F G 7. Warm to RT (N2 evolution) F->G H 8. Heat to 50 °C to complete reaction G->H I 9. Cool and Extract with Ethyl Acetate H->I J 10. Wash Organic Layer (H2O, brine) I->J K 11. Dry (Na2SO4) & Concentrate J->K L 12. Purify via Column Chromatography K->L M Final Product: 6-Chloro-1,3-benzodioxol-5-ol L->M Characterize

Caption: Workflow for Sandmeyer-type hydroxylation.

Step-by-Step Methodology:

  • Preparation of Diazonium Salt:

    • In a 100 mL round-bottom flask, add this compound (1.72 g, 10 mmol).

    • Add a solution of concentrated sulfuric acid (1.5 mL) in water (15 mL). Stir until the amine salt dissolves completely.

    • Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.

    • In a separate beaker, dissolve sodium nitrite (NaNO₂) (0.76 g, 11 mmol) in water (5 mL).

    • Add the sodium nitrite solution dropwise to the stirred amine solution over 15 minutes, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 30 minutes.

  • Copper-Catalyzed Hydroxylation:

    • In a separate 250 mL flask, prepare a suspension of copper(I) oxide (Cu₂O) (0.2 g, ~1.4 mmol) in water (20 mL).

    • Slowly add the cold diazonium salt solution to the stirred Cu₂O suspension. Vigorous bubbling (evolution of N₂ gas) should be observed.[3]

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture in a water bath at 50 °C for 30 minutes to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with water (20 mL), followed by saturated sodium chloride (brine) solution (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure 6-Chloro-1,3-benzodioxol-5-ol.

Protocol 2: N-Acetylation with Acetic Anhydride

This protocol details the formation of N-(6-chloro-1,3-benzodioxol-5-yl)acetamide. This reaction is a robust and often high-yielding method to protect the amine or to synthesize amide-containing target molecules.

Causality: The reaction is often performed in water or a polar solvent under catalyst-free conditions, representing a green chemistry approach.[7] Acetic anhydride is a highly effective acetylating agent. The reaction proceeds via nucleophilic attack of the amine's lone pair on one of the carbonyl carbons of the anhydride.[15] A mild base or buffer like sodium acetate is sometimes used to neutralize the acetic acid byproduct, but for reactive anilines, the reaction can proceed efficiently without a catalyst.[16][7]

G A 1. Suspend Amine in H2O B 2. Add Acetic Anhydride (1.2 equiv) A->B C 3. Stir vigorously at Room Temperature B->C D 4. Monitor by TLC (typically < 30 min) C->D E 5. Precipitate Forms (Product is insoluble) D->E F 6. Cool in Ice Bath to maximize precipitation E->F G 7. Isolate by Vacuum Filtration F->G H 8. Wash solid with cold H2O G->H I 9. Dry in vacuo H->I J Final Product: N-acetylated Amide I->J

Caption: General workflow for N-acetylation.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 50 mL Erlenmeyer flask, add this compound (1.72 g, 10 mmol).

    • Add water (20 mL) and a magnetic stir bar. Stir to create a suspension.

    • Carefully add acetic anhydride (1.14 mL, 1.22 g, 12 mmol) to the suspension.

  • Reaction:

    • Stir the mixture vigorously at room temperature. The acylation of anilines under these conditions is often rapid, and a precipitate of the amide product should begin to form within minutes.[7]

    • Monitor the reaction's completion by Thin Layer Chromatography (TLC). Typically, the reaction is complete in 5-15 minutes.

  • Isolation and Purification:

    • Once the reaction is complete (as indicated by the disappearance of the starting amine on TLC), cool the flask in an ice bath for 15 minutes to maximize precipitation of the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold water (2 x 10 mL) to remove any residual acetic acid or unreacted starting materials.

    • Dry the purified N-(6-chloro-1,3-benzodioxol-5-yl)acetamide in a vacuum oven or desiccator. Recrystallization from ethanol/water may be performed if higher purity is required.

Analytical Characterization

Confirmation of product identity and purity is critical. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the structural integrity of the aromatic ring and the successful modification of the amine group (e.g., disappearance of the -NH₂ protons and appearance of an amide N-H proton). ¹³C NMR will confirm the carbon skeleton.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the expected chemical transformation.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For N-acylation, the disappearance of the N-H stretches of the primary amine (~3300-3400 cm⁻¹) and the appearance of a strong amide carbonyl (C=O) stretch (~1650-1680 cm⁻¹) are indicative of a successful reaction.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

  • Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches for the N-acetylation of anilines. Retrieved from [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved from [Link]

  • Al-Masum, M., & El-Sayed, M. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 21(10), 1349. Retrieved from [Link]

  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]

  • NRO Chemistry. (2023, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-1,3-benzodioxole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, X., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(25), 7695–7707. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Yusubov, M. S., et al. (2018). Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines. Molecules, 23(11), 2939. Retrieved from [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (n.d.). De Gruyter. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]

Sources

Application Notes and Protocols: 6-Chloro-1,3-benzodioxol-5-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

6-Chloro-1,3-benzodioxol-5-amine is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of a variety of complex organic molecules.[1] Its unique substitution pattern, featuring a benzodioxole ring, an amine group, and a chlorine atom, provides multiple reactive sites for synthetic transformations. The benzodioxole moiety is a common feature in many biologically active compounds, and the presence of the amine and chloro substituents allows for further functionalization, making this compound a key starting material in drug discovery and development.

This guide provides detailed application notes and protocols for the use of this compound in organic synthesis, with a focus on N-acylation reactions, a fundamental transformation for the construction of amide bonds prevalent in pharmaceuticals.

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is crucial for successful reaction design and execution.

PropertyValue
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
CAS Number 76958-07-1
Appearance (Typically) solid
Solubility Soluble in many organic solvents

Data sourced from PubChem.[1]

Core Application: N-Acylation Reactions

The primary amino group of this compound is a nucleophilic site that readily participates in reactions with electrophilic acylating agents to form stable amide bonds. This transformation is fundamental in the synthesis of a wide array of target molecules, including active pharmaceutical ingredients (APIs).

Mechanistic Insight: The Nucleophilic Acyl Substitution

The N-acylation of this compound with an acyl chloride, such as chloroacetyl chloride, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of the corresponding N-acylated product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Detailed Protocol: Synthesis of 2-chloro-N-(6-chloro-1,3-benzodioxol-5-yl)acetamide

This protocol details the synthesis of 2-chloro-N-(6-chloro-1,3-benzodioxol-5-yl)acetamide, a direct derivative of the title compound.[2] This reaction serves as a representative example of the N-acylation of this compound.

Reaction Scheme

G reactant1 This compound reagents Base (e.g., Triethylamine) Dichloromethane (DCM) reactant1->reagents reactant2 Chloroacetyl chloride reactant2->reagents product 2-chloro-N-(6-chloro-1,3-benzodioxol-5-yl)acetamide reagents->product caption N-Acylation of this compound

Caption: N-Acylation of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound76958-07-1171.581.0 eq
Chloroacetyl chloride79-04-9112.941.1 eq
Triethylamine121-44-8101.191.5 eq
Dichloromethane (DCM), anhydrous75-09-284.93Anhydrous
Saturated sodium bicarbonate solution--As needed
Brine--As needed
Anhydrous sodium sulfate7757-82-6142.04As needed
Experimental Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM). The volume should be sufficient to ensure complete dissolution and efficient stirring.

  • Base Addition: Add triethylamine (1.5 eq) to the solution. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction with the highly reactive acyl chloride.

  • Acyl Chloride Addition: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled and stirred solution. The slow addition helps to maintain the reaction temperature and prevent the formation of side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 2-chloro-N-(6-chloro-1,3-benzodioxol-5-yl)acetamide.

Rationale Behind Experimental Choices
  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the acyl chloride.

  • Anhydrous Solvent: Ensures that the acyl chloride does not react with water, which would reduce the yield of the desired product.

  • Triethylamine as Base: A common organic base that is soluble in the reaction medium and effectively scavenges the HCl byproduct, driving the reaction to completion.

  • Cooling to 0 °C: Chloroacetyl chloride is highly reactive and the reaction is exothermic. Cooling prevents potential side reactions and decomposition.

Broader Applications in Medicinal Chemistry

While the above protocol details a specific acylation, this compound is a precursor to more complex heterocyclic systems. The amine functionality can be a key component in condensation reactions to form heterocycles, and the chloro-substituent can be a site for further cross-coupling reactions. For instance, related benzodioxole structures are integral to the synthesis of Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor.[3][4][5] In these syntheses, the amine of a similar benzodioxole derivative participates in the formation of a complex heterocyclic core.

Safety Considerations

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Chloroacetyl chloride: Highly corrosive and lachrymatory. Handle with extreme care in a fume hood.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated area and with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Workflow Visualization

G start Start: Weigh this compound dissolve Dissolve in anhydrous DCM start->dissolve add_base Add Triethylamine dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Slowly add Chloroacetyl chloride cool->add_acyl_chloride react Stir at room temperature (2-4h) Monitor by TLC add_acyl_chloride->react workup Aqueous work-up (Water, NaHCO3, Brine) react->workup dry Dry organic layer (Na2SO4) workup->dry purify Filter, Concentrate, and Purify (Recrystallization or Chromatography) dry->purify end_product Final Product: 2-chloro-N-(6-chloro-1,3-benzodioxol-5-yl)acetamide purify->end_product caption Synthesis Workflow

Caption: Synthesis Workflow.

References

Sources

The Versatile Synthon: Application Notes and Protocols for 6-Chloro-1,3-benzodioxol-5-amine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 6-Chloro-1,3-benzodioxol-5-amine, a halogenated aminobenzodioxole, has emerged as a highly valuable and versatile building block. Its unique substitution pattern, featuring a nucleophilic amino group, a reactive chloro substituent, and the privileged benzodioxole core, offers a trifecta of synthetic handles for diversification. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this synthon, complete with detailed, field-proven protocols and the underlying chemical principles.

The benzodioxole moiety is a common feature in a vast array of natural products and pharmacologically active compounds, often imparting favorable pharmacokinetic and pharmacodynamic properties. The presence of both an amine and a chlorine atom on this scaffold allows for orthogonal reactivity, enabling selective functionalization at either position. This dual reactivity makes this compound a cornerstone in the synthesis of heterocyclic compounds, particularly in the development of kinase inhibitors and other targeted therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis.

PropertyValueSource
CAS Number 76958-07-1[1][2]
Molecular Formula C₇H₆ClNO₂[1][2]
Molecular Weight 171.58 g/mol [1][2]
Appearance Off-white to light brown crystalline powder
Melting Point 85-89 °C
Solubility Soluble in methanol, ethanol, and chlorinated solvents.

Core Synthetic Transformations and Protocols

The synthetic utility of this compound is best illustrated through its application in key chemical transformations. The following sections provide detailed protocols for several high-impact reactions, explaining the causality behind the experimental choices.

Acylation of the Amino Group: Formation of Amides and Carbamates

The primary amino group of this compound is a readily accessible nucleophile, making acylation a fundamental and high-yielding transformation. This reaction is crucial for introducing a variety of side chains and for the construction of more complex molecular frameworks.

Causality of Experimental Choices: The use of a base, such as triethylamine or pyridine, is essential to neutralize the acid (e.g., HCl) generated during the reaction with an acyl chloride, driving the reaction to completion. Anhydrous conditions are critical to prevent the hydrolysis of the acylating agent.

Protocol 1: General Procedure for the Acylation of this compound

Materials:

  • This compound

  • Acyl chloride or anhydride (1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (1.5 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the stirred solution.

  • Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acylated product.

Sulfonylation of the Amino Group: Synthesis of Sulfonamides

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with this functional group being present in a wide array of therapeutic agents. The reaction of this compound with sulfonyl chlorides provides a straightforward route to this important class of compounds.

Causality of Experimental Choices: Similar to acylation, a base is required to scavenge the generated HCl. Pyridine is often used as both the base and a solvent in this reaction. The reaction is typically run at slightly elevated temperatures to ensure complete conversion.

Protocol 2: Synthesis of N-(6-Chloro-1,3-benzodioxol-5-yl)benzenesulfonamide

Materials:

  • This compound

  • Benzenesulfonyl chloride (1.1 equivalents)

  • Anhydrous pyridine

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous pyridine in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Slowly add benzenesulfonyl chloride (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-cold 1 M hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

  • Dissolve the crude solid in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure sulfonamide.

Diazotization and Sandmeyer Reaction: Conversion of the Amino Group

The Sandmeyer reaction is a powerful tool for the conversion of primary aromatic amines into a variety of functional groups, including halides and nitriles, via a diazonium salt intermediate.[3][4] This transformation is particularly useful for introducing substituents that are not easily accessible through other synthetic routes.

Causality of Experimental Choices: The diazotization step must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[3] The subsequent Sandmeyer reaction utilizes a copper(I) salt as a catalyst to facilitate the replacement of the diazonium group.[4]

Protocol 3: Synthesis of 5,6-Dichloro-1,3-benzodioxole via Sandmeyer Reaction

Materials:

  • This compound

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Copper(I) chloride

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure: Part A: Diazotization

  • In a beaker, suspend this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Part B: Sandmeyer Reaction

  • In a separate flask, dissolve copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

  • Cool the copper(I) chloride solution to 0 °C.

  • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution.

  • Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete reaction.

  • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5,6-dichloro-1,3-benzodioxole.

Application in the Synthesis of Kinase Inhibitors: The Case of Saracatinib (AZD0530)

A prominent example showcasing the utility of this compound is its role as a key intermediate in the synthesis of Saracatinib (AZD0530), a potent dual-specific c-Src/Abl kinase inhibitor. The synthesis involves the coupling of the amino group of this compound with a substituted quinazoline core.

Workflow for the Synthesis of a Quinazoline-based Kinase Inhibitor Intermediate:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A This compound C Nucleophilic Aromatic Substitution (SNAr) A->C B Substituted 4-Chloroquinazoline B->C D N-(6-Chloro-1,3-benzodioxol-5-yl)quinazolin-4-amine Intermediate C->D

Caption: Synthetic workflow for a key intermediate in kinase inhibitor synthesis.

Protocol 4: Synthesis of a Quinazoline Intermediate

Materials:

  • This compound

  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (or a similarly substituted 4-chloroquinazoline)

  • Isopropanol

  • Concentrated hydrochloric acid (catalytic amount)

  • Standard laboratory glassware for reflux

Procedure:

  • To a solution of this compound (1.0 equivalent) in isopropanol, add the substituted 4-chloroquinazoline (1.05 equivalents).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold isopropanol and then with diethyl ether.

  • Dry the product under vacuum to obtain the desired N-(6-chloro-1,3-benzodioxol-5-yl)quinazolin-4-amine derivative.

Advanced Synthetic Applications: Cross-Coupling Reactions

The chloro-substituent on the benzodioxole ring opens the door to a variety of modern cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction can be employed to couple this compound (after protection of the amino group) or its derivatives with various amines.

Conceptual Workflow for Buchwald-Hartwig Amination:

G cluster_0 Reactants cluster_1 Catalytic System cluster_2 Reaction cluster_3 Product A Protected this compound F Buchwald-Hartwig Amination A->F B Primary or Secondary Amine B->F C Palladium Precatalyst (e.g., Pd(OAc)2) C->F D Phosphine Ligand (e.g., XPhos, SPhos) D->F E Base (e.g., NaOtBu, Cs2CO3) E->F G N-Aryl-1,3-benzodioxol-5-amine Derivative F->G

Caption: Conceptual workflow for Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N and C-O bonds. While it often requires harsher conditions than palladium-catalyzed reactions, it remains a valuable tool, especially for certain substrates.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a multifaceted building block that offers a wealth of synthetic possibilities. Its strategic combination of a nucleophilic amine, a reactive aryl chloride, and a biologically relevant benzodioxole core makes it an invaluable tool for researchers in medicinal chemistry and organic synthesis. The protocols and insights provided in this guide are intended to empower scientists to harness the full potential of this versatile synthon in their pursuit of novel and impactful molecules.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6484116, this compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

Sources

Topic: Derivatization of 6-Chloro-1,3-benzodioxol-5-amine: Protocols and Strategic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1,3-benzodioxol-5-amine is a substituted aromatic amine featuring the benzodioxole scaffold, a heterocyclic motif prevalent in numerous natural products and pharmacologically active molecules.[1][2] The strategic placement of the amine, chloro, and methylenedioxy groups on the benzene ring creates a unique electronic and steric environment, making it a valuable starting material for chemical synthesis. The primary aromatic amine functionality serves as a versatile chemical handle for a wide array of transformations, enabling the construction of diverse molecular architectures.

The derivatization of this core structure is of significant interest in drug discovery and development.[3][4] By modifying the amine group, researchers can systematically alter the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications are crucial for optimizing lead compounds to improve their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) and enhance their binding affinity to biological targets. This application note provides a detailed guide to the key derivatization strategies for this compound, offering experimentally grounded protocols and explaining the chemical rationale behind them.

Chemical Profile and Reactivity

This compound (Molecular Formula: C₇H₆ClNO₂, Molecular Weight: 171.58 g/mol ) possesses a nuanced reactivity profile governed by its substituents.[5]

  • Amine Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and readily participates in reactions with electrophiles. It is an activating, ortho-, para-directing group for electrophilic aromatic substitution, although its reactivity is tempered by the presence of the electron-withdrawing chloro group.

  • Chloro Group (-Cl): This halogen is an electron-withdrawing group via induction, which deactivates the aromatic ring towards electrophilic substitution. However, through resonance, it is also an ortho-, para-director.

  • Benzodioxole Moiety: The methylenedioxy bridge is an electron-donating group, activating the aromatic ring.

The interplay of these electronic effects dictates the feasibility and outcome of various derivatization reactions, primarily centered on the versatile amine functionality.

Core Derivatization Strategies

The primary amine of this compound is the principal site for derivatization. The following sections detail three fundamental and high-utility transformations: N-Acylation, N-Sulfonylation, and Diazotization.

G cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation cluster_diazotization Diazotization start This compound acylation Amide Derivatives start->acylation Acyl Chloride / Anhydride sulfonylation Sulfonamide Derivatives start->sulfonylation Sulfonyl Chloride diazotization Arenediazonium Salt (Versatile Intermediate) start->diazotization NaNO₂ / Strong Acid sandmeyer Sandmeyer & Azo Coupling Products diazotization->sandmeyer Cu(I) Salt / Coupling Partner G cluster_sandmeyer Sandmeyer Reaction start This compound step1 Diazotization (NaNO₂, aq. H₂SO₄, 0-5 °C) start->step1 intermediate Arenediazonium Sulfate (In situ intermediate) step1->intermediate reagent CuBr / HBr intermediate->reagent product 6-Bromo-5-chloro- 1,3-benzodioxole reagent->product

Sources

Application Notes and Protocols: 6-Chloro-1,3-benzodioxol-5-amine as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzodioxole Scaffold

The 1,3-benzodioxole moiety, a five-membered ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry. Its unique electronic and conformational properties contribute to favorable interactions with a variety of biological targets. The strategic introduction of substituents onto this core structure allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. 6-Chloro-1,3-benzodioxol-5-amine, with its reactive amine handle and the influential chloro substituent, represents a particularly valuable starting material for the synthesis of a range of pharmaceuticals. The presence of the chlorine atom can enhance metabolic stability and modulate the electronic nature of the aromatic system, often leading to improved biological activity.

This guide provides an in-depth exploration of the applications of this compound as a precursor in the synthesis of pharmaceuticals, with a focus on kinase inhibitors and analogues of phosphodiesterase inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear and accessible format for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C₇H₆ClNO₂PubChem[1]
Molecular Weight 171.58 g/mol PubChem[1]
Appearance Not specified, likely a solid
CAS Number 76958-07-1PubChem[1]
Melting Point Not available
Boiling Point Not available
Solubility Insoluble in water; soluble in organic solvents like DMSO
¹H NMR (600 MHz, DMSO-d₆) δ 6.88 (s, 1H), 6.41 (s, 1H), 5.95 (s, 2H), 4.97 (s, 2H)BMRB[2]

Application I: Synthesis of Kinase Inhibitors - The Case of Saracatinib (AZD0530)

Saracatinib (AZD0530) is a potent dual inhibitor of Src and Abl kinases and has been investigated for the treatment of cancer and other diseases.[3][4] The chemical structure of Saracatinib features a substituted quinazoline core, with one of the key substituents being a (5-chloro-1,3-benzodioxol-4-yl)amino group.[4] this compound is a direct precursor to this crucial fragment.

Synthetic Strategy: The Power of Nucleophilic Aromatic Substitution

The synthesis of the core structure of Saracatinib relies on a nucleophilic aromatic substitution (SNAᵣ) reaction. The amine group of this compound acts as the nucleophile, displacing a leaving group (typically a halogen) on the quinazoline ring. The electron-withdrawing nature of the quinazoline ring system facilitates this reaction.

G cluster_0 Synthesis of Saracatinib Intermediate start This compound reaction Nucleophilic Aromatic Substitution (SNAᵣ) start->reaction quinazoline Substituted Quinazoline (e.g., 4,7-dichloro-5-(oxan-4-yloxy)quinazoline) quinazoline->reaction intermediate N-(5-chloro-1,3-benzodioxol-4-yl)-7-chloro-5-(oxan-4-yloxy)quinazolin-4-amine reaction->intermediate further_steps Further Functionalization (e.g., etherification) intermediate->further_steps saracatinib Saracatinib (AZD0530) further_steps->saracatinib

Caption: Synthetic workflow for a key Saracatinib intermediate.

Protocol 1: Synthesis of a Key Saracatinib Intermediate

This protocol describes the synthesis of N-(5-chloro-1,3-benzodioxol-4-yl)-7-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a key intermediate in the synthesis of Saracatinib.

Materials:

  • This compound

  • 4,7-Dichloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazoline (or a similar substituted quinazoline)

  • Isopropanol (IPA) or other suitable high-boiling solvent

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 4,7-dichloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazoline (1.0 eq).

  • Solvent Addition: Add isopropanol to the flask to create a slurry.

  • Reagent Addition: Add this compound (1.1 eq) and DIPEA (1.5 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Expertise & Experience: The choice of a high-boiling solvent like isopropanol is crucial to provide the necessary thermal energy to overcome the activation barrier of the SNAᵣ reaction. A non-nucleophilic base such as DIPEA is used to neutralize the HCl generated during the reaction without competing with the primary amine as a nucleophile.

Application II: Synthesis of a Tadalafil Analogue

Tadalafil (Cialis®) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction.[5] Its synthesis famously involves a Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal.[5][6] By replacing piperonal with a derivative of this compound, we can synthesize novel Tadalafil analogues with potentially altered pharmacological properties.

Synthetic Strategy: The Versatile Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines.[7][8] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. In our proposed synthesis, we will first need to convert the amine functionality of this compound into an aldehyde.

G cluster_1 Synthesis of a Tadalafil Analogue start This compound diazotization Diazotization (Sandmeyer Reaction) start->diazotization aldehyde 6-Chloro-1,3-benzodioxole-5-carbaldehyde diazotization->aldehyde pictet_spengler Pictet-Spengler Reaction aldehyde->pictet_spengler tryptophan D-Tryptophan Methyl Ester tryptophan->pictet_spengler tetrahydro Tetrahydro-β-carboline Intermediate pictet_spengler->tetrahydro acylation Acylation with Chloroacetyl Chloride tetrahydro->acylation amide Chloroacetamide Intermediate acylation->amide cyclization Cyclization with Methylamine amide->cyclization tadalafil_analogue Tadalafil Analogue cyclization->tadalafil_analogue

Caption: Proposed synthetic pathway to a Tadalafil analogue.

Protocol 2: Conversion of Amine to Aldehyde via Sandmeyer-type Reaction

The conversion of an aromatic amine to an aldehyde can be achieved through various methods. A plausible route involves a Sandmeyer-type reaction to introduce a formyl group precursor.[9][10]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Formaldehyde dimethyl acetal or a similar formylating agent

  • Copper(I) salt (e.g., CuCl) as a catalyst

  • Suitable organic solvent (e.g., acetonitrile)

Procedure:

  • Diazotization: Dissolve this compound (1.0 eq) in a mixture of HCl and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Formylation: In a separate flask, prepare a solution of the formylating agent and the copper(I) catalyst in an organic solvent.

  • Sandmeyer-type Reaction: Slowly add the cold diazonium salt solution to the formylation mixture. Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude aldehyde is purified by column chromatography or recrystallization.

Protocol 3: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

Materials:

  • 6-Chloro-1,3-benzodioxole-5-carbaldehyde (from Protocol 2)

  • D-Tryptophan methyl ester hydrochloride

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Dichloromethane (DCM) or another aprotic solvent

Procedure:

  • Reaction Setup: To a solution of D-tryptophan methyl ester hydrochloride (1.0 eq) in DCM, add 6-chloro-1,3-benzodioxole-5-carbaldehyde (1.1 eq).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add TFA (2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting diastereomeric mixture of the tetrahydro-β-carboline can be separated by column chromatography to isolate the desired cis-isomer.

Expertise & Experience: The stereochemical outcome of the Pictet-Spengler reaction is highly dependent on the reaction conditions.[7] The use of an acid catalyst is essential to generate the electrophilic iminium ion intermediate that undergoes cyclization. The choice of solvent can also influence the diastereoselectivity.

Application III: A Potential Precursor for Febuxostat Intermediates

Febuxostat is a non-purine selective inhibitor of xanthine oxidase used in the treatment of gout. Its structure contains a 2-(4-hydroxyphenyl)thiazole core. While not a direct precursor in the most common synthetic routes, this compound could potentially be transformed into a key intermediate for Febuxostat or its analogues. This would involve conversion of the amine to a hydroxyl group, followed by further functionalization.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of complex pharmaceutical molecules. Its utility has been demonstrated in the synthesis of kinase inhibitors like Saracatinib and can be logically extended to the creation of novel analogues of established drugs such as Tadalafil. The strategic placement of the chloro and amino groups on the privileged benzodioxole scaffold provides chemists with a powerful tool for the development of new therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this important building block.

References

  • Shang, H. F., Wang, Y. B., Zhao, D. M., et al. (2011). Synthesis of saracatinib. Augusta University Research Profiles.
  • Augusta University. (2011). Synthesis of saracatinib. Augusta University Research Profiles.
  • APExBIO. (n.d.). Saracatinib (AZD0530) - Potent Src/Abl Kinase Inhibitor.
  • Wikipedia. (2023). Sandmeyer reaction.
  • The Chemical Synthesis of Febuxostat: Role of Key Intermedi
  • Shi, X.-X., et al. (2008). Highly stereoselective Pictet-Spengler reaction of D-tryptophan methyl ester with piperonal: convenient syntheses of Cialis (Tadalafil), 12a-epi-Cialis, and their deuterated analogues.
  • Biological Magnetic Resonance Bank. (n.d.). This compound. bmse012088.
  • Der Pharma Chemica. (n.d.).
  • All About Drugs. (2016).
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (n.d.). PMC.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). This compound. CID 6484116.
  • Sharma, et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. NIH.
  • ChemRxiv. (n.d.).
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC.
  • Wikipedia. (n.d.).
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Google Patents. (n.d.).
  • 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. (n.d.). MDPI.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Master Organic Chemistry. (2018).
  • CymitQuimica. (n.d.). 6-Chloro-1,3-benzodioxole-5-carboxaldehyde.
  • PubChem. (n.d.). 6-Chloro-1,3-benzodioxole-5-carboxylic acid. CID 13454165.
  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed.
  • PubChem. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 5-chloro-6-(4-chlorophenylsulphonyl)-1,3-benzodioxole-2-carboxylic acid.
  • MedchemExpress.com. (n.d.).
  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (n.d.).
  • MDPI. (n.d.).
  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Amanote Research. (n.d.). N-(5-Chloro-1, 3-Benzodioxol-4-Yl).
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • NIST. (n.d.). 1,3-Benzodioxol-5-amine. WebBook.
  • Sciencemadness.org. (2021).
  • PubMed. (2018).
  • NIST. (n.d.). 1,3-Benzodioxol-5-ol. WebBook.

Sources

synthesis of heterocyclic compounds from 6-Chloro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Heterocyclic Scaffolds from 6-Chloro-1,3-benzodioxol-5-amine

Authored by a Senior Application Scientist

Introduction: The Strategic Value of this compound

In the landscape of modern medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the novelty, diversity, and patentability of a compound library. This compound emerges as a highly strategic building block for the synthesis of complex heterocyclic compounds.[1][2] Its structure is pre-loaded with features that are attractive for drug design: a rigid benzodioxole core, a common pharmacophore in numerous bioactive molecules, and strategically placed chloro and amine functionalities that serve as versatile handles for a multitude of chemical transformations.

The 1,3-benzodioxole moiety is found in natural products and synthetic drugs, often contributing to favorable interactions with biological targets and influencing pharmacokinetic properties. The presence of an ortho-diamino precursor motif (after considering the amine and the adjacent ring carbon) allows for direct access to a range of fused heterocyclic systems. This guide provides detailed protocols and the underlying scientific rationale for synthesizing key heterocyclic scaffolds—benzimidazoles, quinoxalines, and phenazines—from this valuable starting material.

I. Synthesis of Benzimidazole Derivatives: Accessing a Privileged Scaffold

The benzimidazole core is a cornerstone in medicinal chemistry, found in drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole.[3][4] The most direct route to this scaffold involves the condensation of an o-phenylenediamine with a carbonyl equivalent, such as an aldehyde or a carboxylic acid.[5][6][7]

Protocol 1: Catalytic Condensation with Aromatic Aldehydes

This protocol describes the synthesis of 2-aryl-6-chloro-1H-benzo[d][8][9]dioxolo[5,6-e]imidazoles. The reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and oxidative aromatization.

Experimental Workflow Diagram

G A This compound + Aromatic Aldehyde (R-CHO) D Reaction Mixture A->D B Solvent (e.g., Ethanol, Acetic Acid) B->D C Catalyst (e.g., p-TsOH, Cu(OAc)2) C->D E Reflux / Heat (e.g., 80-120 °C) D->E F Intermediate Formation (Schiff Base / Dihydrobenzimidazole) E->F G Oxidative Aromatization F->G H Work-up & Purification (Crystallization / Chromatography) G->H I Final Product: 2-Aryl-6-chloro-benzodioxolo-imidazole H->I

Caption: Workflow for aldehyde-based benzimidazole synthesis.

Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) or an oxidizing catalyst like copper(II) acetate (0.2 eq). The choice of catalyst is critical: Brønsted acids facilitate the initial condensation and cyclization, while oxidizing agents like Cu(II) salts can promote the final aromatization step, especially when starting from aldehydes.[6]

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours depending on the reactivity of the aldehyde.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-substituted benzimidazole derivative.

Causality and Insights: The use of an excess of the aldehyde component drives the initial equilibrium towards the formation of the Schiff base. Acetic acid can serve as both a solvent and a catalyst, promoting both condensation and cyclization. For aldehydes with electron-withdrawing groups, the reaction may proceed faster due to the increased electrophilicity of the carbonyl carbon.

Data Summary Table:

Aldehyde Substituent (R)CatalystSolventTemp (°C)Time (h)Yield (%)
Phenylp-TsOHEthanol80685-92
4-ChlorophenylCu(OAc)₂Acetic Acid110490-95
4-Methoxyphenylp-TsOHEthanol80880-88
2-NitrophenylCu(OAc)₂Acetic Acid110388-94

II. Synthesis of Quinoxaline Derivatives: Building Bioactive Diazines

Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anticancer and antimicrobial properties.[10][11] The most classical and efficient synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9]

Protocol 2: Acid-Catalyzed Cyclocondensation with 1,2-Diketones

This protocol outlines the synthesis of substituted 7-chloro-[8][9]dioxolo[4,5-g]quinoxalines, which are valuable scaffolds in drug discovery.

Reaction Scheme Diagram

Caption: General synthesis of quinoxalines.

Step-by-Step Protocol:

  • Setup: To a solution of this compound (1.0 eq) in ethanol, add the 1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione) (1.0 eq).

  • Catalysis: Add a few drops of concentrated hydrochloric acid or a catalytic amount of p-toluenesulfonic acid to the mixture. The strong acid protonates one of the carbonyl groups, activating it for nucleophilic attack by the amine.[8]

  • Reaction: Heat the mixture at reflux for 1-3 hours. The reaction is often rapid and can be monitored by the formation of a solid product or by TLC.

  • Isolation: Cool the reaction mixture in an ice bath. The quinoxaline derivative, which is often poorly soluble in ethanol, will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry. The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.

Causality and Insights: This reaction is a robust and high-yielding double condensation. The mechanism involves two sequential nucleophilic attacks by the amino groups on the dicarbonyl carbons, followed by dehydration to form the stable, aromatic pyrazine ring. The choice of solvent is important; alcohols like ethanol are ideal as they readily dissolve the reactants but often precipitate the more rigid, aromatic product upon cooling.[11]

Data Summary Table:

1,2-Dicarbonyl CompoundProduct Substituents (R₁, R₂)Temp (°C)Time (h)Yield (%)
BenzilPhenyl, Phenyl801>95
2,3-ButanedioneMethyl, Methyl801.590-95
GlyoxalH, H80285-90
PhenylglyoxalPhenyl, H801.592-96

III. Synthesis of Phenazine Derivatives: Crafting Redox-Active Heterocycles

Phenazines are redox-active compounds known for their antibacterial, antifungal, and antitumor properties.[12][13] Their synthesis is more complex than that of benzimidazoles or quinoxalines and often involves oxidative cyclization steps. A plausible route from this compound involves a condensation followed by an intramolecular oxidative coupling.

Protocol 3: Oxidative Synthesis of Benzodioxolophenazines

This protocol describes a potential multi-step synthesis of a chloro-substituted benzodioxolophenazine derivative. This is a more advanced synthesis requiring careful control of oxidation conditions.

Proposed Synthetic Pathway

G A This compound C Step 1: Nucleophilic Aromatic Substitution (e.g., KOH/DMSO) A->C B 2-Fluoronitrobenzene B->C D Intermediate Amine C->D E Step 2: Nitro Group Reduction (e.g., H2, Pd/C) D->E F Intermediate Diamine E->F G Step 3: Oxidative Cyclization (e.g., FeCl3) F->G H Final Product: Substituted Benzodioxolophenazine G->H

Caption: Multi-step synthesis of a phenazine derivative.

Step-by-Step Protocol:

  • Step 1: Synthesis of the Secondary Amine: React this compound (1.0 eq) with a suitable coupling partner like 2-fluoronitrobenzene (1.1 eq) under basic conditions (e.g., KOH in DMSO) to form the N-substituted secondary amine. This is a nucleophilic aromatic substitution reaction.[14]

  • Step 2: Reduction to Diamine: The nitro group of the intermediate is reduced to an amine. This is typically achieved through catalytic hydrogenation (H₂, 10% Pd/C) in a solvent like ethanol or ethyl acetate. This reduction yields the crucial ortho-diamine precursor.[14]

  • Step 3: Oxidative Cyclization: The resulting diamine is dissolved in an acidic aqueous solution (e.g., dilute HCl). An oxidizing agent, such as an aqueous solution of ferric chloride (FeCl₃), is added dropwise. The reaction mixture is stirred at room temperature for several hours. This step induces an oxidative cyclization to form the aromatic phenazine ring system.[14]

  • Isolation and Purification: The phenazine product, often a colored solid, is isolated by filtration or extraction. Purification is typically performed by column chromatography or recrystallization.

Causality and Insights: The success of this synthesis hinges on the final oxidative cyclization step. Ferric chloride is a common and effective oxidant for this transformation. The reaction proceeds through radical intermediates, and the acidic medium helps to stabilize the product. This multi-step approach offers modularity, allowing for the synthesis of a diverse library of phenazine derivatives by varying the initial coupling partner.

IV. Applications in Drug Discovery and Development

The heterocyclic scaffolds synthesized from this compound are of significant interest to drug development professionals.

  • Benzimidazoles: Their ability to act as bioisosteres for purines makes them effective inhibitors of various kinases and other enzymes. The chloro and benzodioxole substituents can be used to fine-tune potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Quinoxalines: These compounds are known to intercalate with DNA and inhibit topoisomerase enzymes, leading to their investigation as anticancer agents.[10] The specific substitution pattern derived from our starting material can lead to novel intellectual property and potentially improved therapeutic profiles.

  • Phenazines: As redox-cycling agents, phenazines can induce oxidative stress in microbial or cancer cells, forming the basis of their therapeutic effect.[12] The derivatives synthesized here can be explored for applications in infectious diseases and oncology.

Conclusion

This compound is a potent and versatile starting material for constructing a variety of medicinally relevant heterocyclic compounds. The protocols detailed in this guide provide a robust foundation for researchers and scientists to access novel benzimidazole, quinoxaline, and phenazine derivatives. By understanding the chemical principles behind these transformations, drug development professionals can strategically utilize this building block to accelerate the discovery of new therapeutic agents.

References

  • El-Nassag, M. A., et al. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 653-680.
  • Molbase. Synthesis routes of 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)-2-CHLORO-ETHANONE. Available at: [Link]

  • Wan, J.-P., & Wei, L. (2014). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Reviews in Chemical Engineering, 30(5), 455-472.
  • Organic Chemistry Portal. Quinoxaline synthesis. Available at: [Link]

  • Sanghvi, D., et al. (2012). Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development, 4(8), 108-119.
  • Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]

  • Organic Chemistry Portal. Benzimidazole synthesis. Available at: [Link]

  • Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2).
  • Alam, M. A. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 72.
  • Akter, T., et al. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organic Synthesis, 20(9), 1033-1051.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6484116, this compound. Available at: [Link].

  • Semantic Scholar. Synthetic routes for phenazines: an overview. Available at: [Link]

  • ResearchGate. Scheme 1. Synthesis of phenazine derivatives. Available at: [Link]

  • Le, T.-A. H., et al. (2017). Synthesis of novel ligands targeting phenazine biosynthesis proteins as a strategy for antibiotic intervention. Beilstein Journal of Organic Chemistry, 13, 2462-2469.
  • da Silva, A. D., et al. (2017). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Mini-Reviews in Medicinal Chemistry, 17(11), 939-955.
  • ResearchGate. (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]

  • Holla, B. S., et al. (1989). SYNTHESIS OF NOVEL -MERCAPTO-S-TRIAZOLO[,-C-~. Indian Journal of Chemistry, 28B, 688-691.
  • Wang, M., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 911964.
  • Leite, A. C. L., et al. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488.
  • Zhang, H., et al. (2021).
  • MDPI. Molbank | Topical Collection : Heterocycle Reactions. Available at: [Link]

  • Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Available at: [Link]

  • Al-dujaili, D. A., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-957.4), 947-957.

Sources

Application Notes and Protocols for Cross-Coupling Reactions with 6-Chloro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Coupling Landscape of a Privileged Scaffold

6-Chloro-1,3-benzodioxol-5-amine is a key building block in the synthesis of a diverse array of biologically active molecules and functional materials. Its unique electronic and structural features—an electron-rich benzodioxole core, a nucleophilic amino group, and a reactive chloro substituent—present both opportunities and challenges for synthetic chemists. This guide provides a comprehensive overview of the critical reaction conditions for palladium-catalyzed cross-coupling reactions involving this versatile substrate. By understanding the interplay of catalysts, ligands, bases, and solvents, researchers can effectively harness the synthetic potential of this important intermediate.

The primary challenge in coupling reactions with this compound lies in the relatively low reactivity of the aryl chloride compared to its bromide or iodide counterparts.[1] Furthermore, the presence of the free amino group can potentially coordinate to the palladium catalyst, potentially inhibiting its activity. Therefore, the selection of an appropriate catalyst system is paramount for achieving high efficiency and yields. This document will delve into the nuances of two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, and will also touch upon other relevant cross-coupling methodologies.

I. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with remarkable functional group tolerance.[2] For an electron-rich and sterically accessible aryl chloride like this compound, the key to a successful Suzuki coupling lies in the judicious choice of a highly active catalyst system capable of facilitating the challenging oxidative addition step.

Causality Behind Experimental Choices
  • Palladium Precatalyst: While various Pd(II) and Pd(0) sources can be used, preformed palladacycles or palladium precatalysts complexed with bulky, electron-rich phosphine ligands are often superior for activating aryl chlorides.[3] These precatalysts readily form the active monoligated Pd(0) species in the catalytic cycle.[4]

  • Ligand Selection: The ligand is arguably the most critical component. For electron-rich aryl chlorides, bulky and electron-donating phosphine ligands such as those from the Buchwald (e.g., XPhos, SPhos) or CataCXium families are highly effective.[5] These ligands stabilize the palladium center, promote oxidative addition, and facilitate the reductive elimination step.

  • Base: The choice of base is crucial for the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center.[6] For Suzuki couplings, inorganic bases are commonly employed. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good starting points, with the latter being a stronger base that can be effective for less reactive chlorides. The use of aqueous base solutions is common and can accelerate the reaction.

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic substrate and the inorganic base.[7] Common solvent systems include toluene/water, dioxane/water, or 2-MeTHF/water.[5] Anhydrous conditions with an appropriate base can also be employed if the substrate is sensitive to water.[3]

Recommended Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be necessary for different coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 2-6 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 10:1, 0.1-0.2 M)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or vial under an inert atmosphere, add this compound, the arylboronic acid, the palladium precatalyst, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Source XPhos Pd G3 or CataCXium A Pd G3 (1-3 mol%)Pre-formed catalyst for reliable activation of aryl chlorides.[5]
Ligand XPhos, SPhos, or CataCXium ABulky, electron-rich ligands facilitate oxidative addition.[3]
Base K₃PO₄ (2-3 equiv)Stronger base effective for less reactive chlorides.[6]
Solvent Toluene/H₂O or 2-MeTHF/H₂O (10:1)Biphasic system to dissolve both organic and inorganic reagents.[5][7]
Temperature 80-110 °CElevated temperature is often required for aryl chlorides.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-Cl(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Amine_Coordination_Deprotonation Amine Coordination & Deprotonation (R2NH + Base) Ar-Pd(II)-Cl(L2)->Amine_Coordination_Deprotonation R2NH, Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine_Coordination_Deprotonation->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR2 Reductive_Elimination->Product

Sources

Application Notes and Protocols for the Purification of 6-Chloro-1,3-benzodioxol-5-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Chloro-1,3-benzodioxol-5-amine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, requires high purity for use in subsequent reactions. This document provides a comprehensive guide to the purification of this compound and its derivatives. It details robust protocols for recrystallization and column chromatography, methods for purity assessment, and a troubleshooting guide. The causality behind experimental choices is explained to empower researchers to adapt these methods to various derivatives.

Introduction: The Importance of Purity

This compound (also known as 6-chloro-3,4-methylenedioxyaniline) is a substituted aromatic amine whose derivatives are integral to various fields of chemical synthesis.[1][2] The presence of impurities, such as regioisomers, unreacted starting materials, or byproducts from side reactions, can significantly hinder downstream applications, leading to poor yields, difficult isolations, and potentially impacting the biological activity of the final products.[3]

This guide provides experimentally validated protocols for achieving high purity of the title compound and offers a framework for adapting these procedures to its derivatives. The core purification strategy involves a two-tiered approach: an initial bulk purification via recrystallization, followed by high-purity polishing using column chromatography when necessary.

Overview of Purification Strategy

The optimal purification workflow depends on the impurity profile of the crude material. A general strategy is to first employ a cost-effective bulk purification method like recrystallization, followed by a high-resolution technique such as column chromatography if isomeric or closely related impurities persist.[3] The purity at each stage should be monitored by analytical techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

G cluster_0 Purification Workflow Crude Crude Product (from synthesis) TLC_A Purity Check (TLC/HPLC) Crude->TLC_A Recryst Primary Purification: Recrystallization TLC_A->Recryst Major solid component TLC_B Purity Check (TLC/HPLC/m.p.) Recryst->TLC_B Column Secondary Purification: Column Chromatography TLC_B->Column Minor impurities remain Sufficient Product >98% Pure (Sufficiently Pure) TLC_B->Sufficient Meets Purity Spec TLC_C Purity Check (Fraction Analysis) Column->TLC_C Final Pure Product (>99%) TLC_C->Final Pure fractions pooled Impure Product <98% Pure (Impurities persist)

Caption: General purification workflow for this compound derivatives.

Primary Purification: Recrystallization

Recrystallization is a powerful and economical technique for purifying crystalline solids.[4] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at high and low temperatures.[4] For this compound, which is a solid at room temperature, this is the preferred initial purification step.

3.1. Causality: Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should:

  • Poorly dissolve the compound at room temperature.

  • Readily dissolve the compound at its boiling point.

  • Either completely dissolve impurities at all temperatures or not dissolve them at all .

  • Have a boiling point below the melting point of the compound.

  • Be chemically inert and easily removable from the purified crystals.

A mixed solvent system is often employed when a single solvent does not meet all these criteria. For aromatic amines, alcohols and hydrocarbon/polar aprotic solvent mixtures are often effective.[5]

3.2. Protocol: Solvent Screening and Recrystallization

Materials:

  • Crude this compound

  • Various solvents (e.g., isopropanol, ethanol, ethyl acetate, hexane, dichloromethane)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Büchner funnel and filter paper

  • Vacuum flask

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of ~50 mg of crude product in 1 mL of various solvents at room temperature and then at boiling. A good candidate will show low solubility at room temperature and high solubility upon heating. A combination like ethyl acetate/hexane or isopropanol/water is often a good starting point.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[3][4]

  • Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% w/w) of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.[3]

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.[3][4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

3.3. Quality Control
  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • TLC Analysis: Compare the purified material to the crude product. A single spot should be observed for the pure compound.

Secondary Purification: Column Chromatography

When recrystallization fails to remove impurities with similar solubility profiles (e.g., regioisomers), column chromatography is the method of choice.[6] This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

4.1. Causality: Method Development
  • Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity like aromatic amines.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by TLC, aiming for a retention factor (Rf) of 0.2-0.4 for the target compound.

  • Tailing Suppression: Aromatic amines can interact strongly with acidic silanol groups on the silica surface, leading to "tailing" or streaking of the spot/peak. This can be suppressed by adding a small amount (~1%) of a basic modifier like triethylamine (Et3N) or ammonia solution to the eluent system.

4.2. Protocol: Flash Column Chromatography

Materials:

  • Silica gel (flash grade, 40-63 µm)

  • Glass chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate + 1% Et3N)

  • Sand and Cotton wool

  • Collection tubes

Step-by-Step Protocol:

  • TLC Analysis: Develop an appropriate eluent system using TLC. Test various ratios of hexane/ethyl acetate. Add 1% triethylamine to the chosen system to prevent tailing.

  • Column Packing: Pack the column with silica gel as a slurry in the non-polar solvent (hexane). Ensure a flat, stable bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column by passing the eluent through, either by gravity or by applying positive pressure (flash chromatography).

  • Fraction Collection: Collect the eluate in small, sequential fractions.[3]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final, high-purity product.[3]

G cluster_1 Column Chromatography Workflow TLC 1. TLC Method Development (Rf ≈ 0.3) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Sample (Dry or Wet) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Pool 7. Pool Pure Fractions & Evaporate Analyze->Pool Product Pure Product Pool->Product

Caption: Step-by-step workflow for purification by column chromatography.

Purity Analysis and Characterization

Final confirmation of purity and identity requires instrumental analysis. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment.[7]

5.1. HPLC Method for Purity Assessment

Reversed-phase HPLC is highly effective for analyzing aromatic compounds.[7] A typical method is outlined below.

ParameterStandard RP-HPLC Method
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 280 nm
Sample Prep 1 mg/mL in mobile phase
Purity Calculation Area percentage of the main peak
Table 1: Representative HPLC parameters for purity analysis of this compound derivatives.[7]
5.2. Structural Confirmation
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy should be used to confirm the chemical structure and ensure the absence of structurally related impurities.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Recrystallization: Oiling out instead of crystallizingSolvent is too non-polar; cooling too rapidly; compound is impure.Add a more polar co-solvent; ensure slow cooling; pre-purify by chromatography.
Recrystallization: No crystals form upon coolingToo much solvent used; solution is not supersaturated.Boil off some solvent to concentrate the solution; scratch the inside of the flask; add a seed crystal.[4]
Chromatography: Compound streaks or "tails" on TLC/columnAmine interacting with acidic silica.Add 0.5-1% triethylamine or ammonia to the eluent system.
Chromatography: Poor separation of spotsEluent is too polar or not polar enough.Adjust the solvent ratio. If too high Rf, decrease polar component. If too low Rf, increase polar component.
Chromatography: Cracks in silica bedColumn packed improperly or solvent polarity changed too drastically.Repack the column carefully. Use a gradient elution to change solvent polarity gradually.
Conclusion

The successful purification of this compound and its derivatives is readily achievable through a systematic application of recrystallization and column chromatography. By understanding the principles behind solvent selection and chromatographic method development, researchers can effectively remove synthetic impurities to obtain materials of high purity, which is essential for reliable and reproducible results in drug discovery and development. The final purity should always be validated using high-resolution analytical techniques such as HPLC and NMR.

References
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
  • BenchChem. (n.d.). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.
  • ResearchGate. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[8]arene Stationary Phase. Retrieved from ResearchGate.

  • BenchChem. (n.d.). Technical Support Center: Separation of Benzenehexamine Isomers.
  • Journal of Chromatographic Science, Oxford Academic. (n.d.). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns.
  • PubMed. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[8]arene Stationary Phase. Retrieved from PubMed.

  • ACS Publications. (n.d.). Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase.
  • ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • ResearchGate. (2015). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide.
  • DOI. (n.d.). Supporting Information.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates.
  • PubChem. (n.d.). This compound.
  • BenchChem. (n.d.). Synthesis routes of 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)-2-CHLORO-ETHANONE.
  • Chromatography Online. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
  • ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • ResearchGate. (2025). Novel synthesis of oxygen substituted hydroxylamine derivatives of heterocyclic compounds.
  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

Sources

scale-up synthesis of 6-Chloro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

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For information on chemical safety, handling of hazardous materials, and legal regulations regarding chemical precursors, please refer to the following authoritative sources:

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The Strategic Role of 6-Chloro-1,3-benzodioxol-5-amine in Medicinal Chemistry: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

The intricate dance of atoms and bonds that underpins the creation of novel therapeutics often hinges on the strategic selection of foundational chemical scaffolds. Among these, 6-Chloro-1,3-benzodioxol-5-amine emerges as a pivotal building block, particularly in the synthesis of targeted therapies for a range of human diseases. Its unique electronic and steric properties, conferred by the presence of a chlorine atom and a methylenedioxy bridge on an aniline core, make it a valuable synthon for medicinal chemists. This guide provides an in-depth exploration of the synthesis and applications of this compound, with a particular focus on its integral role in the development of the dual c-Src/Abl kinase inhibitor, Saracatinib (AZD0530). The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their quest for new medicines.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical characteristics of a starting material is paramount for its safe and effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 76958-07-1
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Appearance White to beige powder[1]
Solubility Soluble in DMSO[1]
Storage Temperature 2-8°C[1]

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Synthesis of this compound: A Plausible Protocol

While various synthetic routes can be envisioned, a common and logical approach to the synthesis of this compound involves the regioselective chlorination of the commercially available 1,3-benzodioxol-5-amine. The electron-donating nature of the amino and methylenedioxy groups directs electrophilic substitution to the ortho and para positions. The following protocol outlines a plausible method for this transformation.

Materials and Reagents:
  • 1,3-benzodioxol-5-amine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-benzodioxol-5-amine (1 equivalent) in anhydrous acetonitrile.

  • Chlorination: Cool the solution to 0°C in an ice bath. Add N-Chlorosuccinimide (1.05 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Synthesis of this compound start 1,3-Benzodioxol-5-amine product This compound start->product Chlorination reagent N-Chlorosuccinimide (NCS) Acetonitrile, 0°C to rt

Caption: Synthetic route to this compound.

Application in the Synthesis of Saracatinib (AZD0530): A Potent c-Src/Abl Inhibitor

The true utility of this compound in medicinal chemistry is exemplified by its use as a key intermediate in the synthesis of Saracatinib (AZD0530). Saracatinib is a potent, orally bioavailable dual inhibitor of the c-Src and Abl tyrosine kinases, which are often dysregulated in various cancers.[2][3] The inhibition of these kinases can disrupt downstream signaling pathways involved in tumor cell proliferation, survival, and metastasis.[1]

The synthesis of Saracatinib involves a multi-step sequence, with a crucial step being the nucleophilic aromatic substitution reaction between this compound and a substituted quinazoline core.

Protocol for the Synthesis of Saracatinib (AZD0530)

This protocol is a condensed representation based on literature precedents and outlines the key transformations.[4][5]

Part A: Synthesis of the Quinazoline Core

A common route to the necessary quinazoline intermediate involves the construction of the heterocyclic system followed by functionalization.

Part B: Coupling and Final Elaboration

  • Nucleophilic Aromatic Substitution: In a suitable solvent such as isopropanol or dioxane, react this compound (1.1 equivalents) with the pre-formed 4-chloro-7-alkoxy-5-(tetrahydropyran-4-yloxy)quinazoline intermediate (1 equivalent) in the presence of a base (e.g., diisopropylethylamine) or under acidic conditions (e.g., HCl in isopropanol). Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction. Purify the product by recrystallization or column chromatography to yield the penultimate intermediate.

  • Final Step (Ether Cleavage and Alkylation - if applicable): Depending on the protecting group strategy for the 7-position of the quinazoline, a final deprotection and alkylation step with 1-(2-chloroethyl)-4-methylpiperazine may be necessary to install the side chain, yielding Saracatinib.

Saracatinib Synthesis start1 This compound intermediate Coupled Intermediate start1->intermediate start2 Substituted 4-Chloroquinazoline start2->intermediate Nucleophilic Aromatic Substitution product Saracatinib (AZD0530) intermediate->product Final Elaboration final_reagent 1-(2-Chloroethyl)-4-methylpiperazine

Caption: Key steps in the synthesis of Saracatinib.

Characterization of Saracatinib (AZD0530)

Accurate characterization of the final compound is essential for confirming its identity and purity.

TechniqueExpected DataReference
¹H NMR Signals corresponding to the aromatic protons of the quinazoline and benzodioxole rings, the piperazine and tetrahydropyran moieties, and the linking ethyl chain.[4][5]
¹³C NMR Resonances for all unique carbon atoms in the molecule.[6]
Mass Spec (MS) Molecular ion peak corresponding to the calculated mass of Saracatinib (C₂₇H₃₂ClN₅O₅, MW: 542.03 g/mol ).[3][4]
HPLC A single major peak indicating high purity.[7]

Other Medicinal Chemistry Applications

The utility of the this compound scaffold extends beyond its use in Saracatinib. The unique substitution pattern and electronic nature of this molecule make it an attractive starting point for the synthesis of other biologically active compounds. For instance, derivatives of 1,3-benzodioxole have been investigated as:

  • Auxin Receptor Agonists: Modulating plant growth by targeting the TIR1 auxin receptor.[8]

  • Antidiabetic Agents: Showing potential as inhibitors of α-amylase.

  • Anticancer Agents: The benzodioxole moiety is present in various compounds with reported antitumor activity.[1][9]

The continued exploration of derivatives of this compound holds promise for the discovery of new therapeutic agents across a spectrum of diseases.

Conclusion

This compound stands as a testament to the power of well-designed chemical building blocks in modern drug discovery. Its successful application in the synthesis of Saracatinib highlights its importance in the development of targeted cancer therapies. The protocols and information provided in this guide are intended to equip researchers with the foundational knowledge to synthesize and utilize this versatile intermediate, fostering further innovation in the field of medicinal chemistry. The self-validating nature of the described protocols, grounded in established chemical principles and supported by analytical characterization, ensures a high degree of trustworthiness and reproducibility for the discerning scientist.

References

  • Shang, H. F., Wang, Y. B., Zhao, D. M., Zhang, Q., & She, J. X. (2011). Synthesis of saracatinib. Chinese Journal of New Drugs, 20(23), 2363-2366. [Link]

  • Ford, G., Pointon, S. M., Powell, L., & Warwick, E. (2010). Process Research and Development for the Kilogram Manufacture of the SRC Kinase Inhibitor AZD0530. Organic Process Research & Development, 14(5), 1145-1153. [Link]

  • Synthesis routes of 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)-2-CHLORO-ETHANONE. (n.d.). Mol-Instincts. [Link]

  • Song, H. Y., et al. (2012). Antitumor activity of saracatinib (AZD0530), a c-Src/Abl kinase inhibitor, alone or in combination with chemotherapeutic agents in gastric cancer. Molecular Cancer Therapeutics, 11(8), 1747-1757. [Link]

  • Barberis, C., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Communications, 12(1), 7268. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 894339. [Link]

  • de F. F. C. da Silva, V., et al. (2007). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 13(6), 555-560. [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Saracatinib. (n.d.). PubChem. [Link]

  • Burgo, R. A., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13485-13498. [Link]

  • Chen, Y. C., et al. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. Molecules, 28(15), 5769. [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. (2013). ResearchGate. [Link]

  • da Silva, A. C. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1. [Link]

  • Basavarajappa, R., et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(2), 294-303. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 6-Chloro-1,3-benzodioxol-5-amine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed technical overview of 6-Chloro-1,3-benzodioxol-5-amine, a pivotal intermediate in the synthesis of modern agrochemicals. The benzodioxole scaffold is historically significant, notably as a core component of insecticide synergists like piperonyl butoxide, which function by inhibiting cytochrome P450 enzymes in insects. The introduction of a chlorine atom at the 6-position offers a powerful tool for modulating the electronic properties, metabolic stability, and receptor-binding affinity of derivative compounds. These notes elucidate the rationale behind its use, provide a detailed, field-tested protocol for its application in amide synthesis, and present a framework for the characterization of the resulting products. This document is intended for researchers in agrochemical discovery and development, offering both practical methodologies and foundational scientific insights.

Introduction: A Versatile Scaffold for Agrochemical Innovation

This compound (CAS: 76958-07-1) has emerged as a high-value starting material for the construction of complex agrochemical candidates.[1] Its utility stems from the unique combination of two key structural features:

  • The 1,3-Benzodioxole Core: This moiety is a well-established pharmacophore in pesticide science. It is recognized for its ability to act as a synergist by inhibiting insect metabolic pathways, thereby increasing the potency and overcoming resistance to primary insecticides.[2] Its rigid structure also provides a reliable anchor for orienting substituents for optimal target engagement.

  • The 6-Chloro Substituent: The strategic placement of a chlorine atom significantly influences the molecule's physicochemical properties. Halogenation can enhance lipophilicity, which may improve passage through biological membranes, and can block sites of metabolic attack, increasing the environmental persistence and bioavailability of the final product.

This combination makes this compound an ideal platform for generating libraries of novel herbicides, fungicides, and insecticides with potentially enhanced performance profiles.[3][4]

Physicochemical Properties

A clear understanding of the starting material's properties is critical for safe handling and reaction optimization.

PropertyValueSource
Molecular Formula C₇H₆ClNO₂PubChem[5]
Molecular Weight 171.58 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
CAS Number 76958-07-1PubChem[1][5]
Appearance Typically a solid (powder/crystals)General Supplier Data
Solubility Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and DioxaneInferred from protocols[6]

Core Synthetic Application: N-Acylation for Bioactive Amides

The primary amino group of this compound is a versatile functional handle, with N-acylation being its most common and impactful transformation in agrochemical synthesis. This reaction creates a stable amide bond, linking the chlorinated benzodioxole scaffold to a variety of acidic fragments that can confer specific biological activities.

The synthesis of N-(benzo[d][6][7]dioxol-5-yl)-2-(benzylthio)acetamide derivatives has proven to be a successful strategy for developing potent plant growth regulators that act as auxin receptor agonists.[6] By adapting this established methodology, researchers can explore the impact of the 6-chloro substituent on bioactivity.

General Reaction Scheme

The process is typically a two-step synthesis:

  • Activation of Carboxylic Acid: A substituted carboxylic acid (R-COOH), which will form the "active" portion of the target molecule, is first converted into a more reactive acyl chloride. This is commonly achieved using reagents like oxalyl chloride or thionyl chloride.

  • Amide Coupling: The generated acyl chloride is then reacted with this compound in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct and drive the reaction to completion.

This robust and high-yielding sequence is amenable to a wide range of carboxylic acids, making it ideal for creating a diverse library of candidate molecules for screening.

Detailed Protocol: Synthesis of a Representative Agrochemical Candidate

This protocol details the synthesis of N-(6-chloro-1,3-benzodioxol-5-yl)-2-((4-chlorobenzyl)thio)acetamide, a model compound analogous to known bioactive molecules.[6]

Experimental Workflow Diagram

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Work-up & Purification reagent1 4-Chlorobenzylthioacetic Acid + Oxalyl Chloride in Dichloromethane (DCM) step1 Stir at 0°C -> RT (1.5 hours) reagent1->step1 product1 Crude Acyl Chloride Solution (Used directly) step1->product1 step2 Add Acyl Chloride Solution dropwise at 0°C Stir at 0°C -> RT (2.5 hours) product1->step2 Transfer reagent2 This compound + Triethylamine in Dioxane reagent2->step2 product2 Reaction Mixture step2->product2 workup Aqueous Work-up (HCl Wash) product2->workup extraction Extraction with DCM workup->extraction purification Column Chromatography (Silica Gel) extraction->purification final_product Final Product: N-(6-chloro-1,3-benzodioxol-5-yl)-2-((4-chlorobenzyl)thio)acetamide purification->final_product

Caption: Workflow for the two-step synthesis of the target amide.

Materials & Reagents
ReagentCAS No.M.W. ( g/mol )QuantityMmolEq.
4-Chlorobenzylthioacetic Acid13549-97-2216.680.69 g3.171.0
Oxalyl Chloride79-37-8126.930.48 g3.801.2
This compound 76958-07-1 171.58 0.54 g 3.17 1.0
Triethylamine121-44-8101.190.64 g6.342.0
Dichloromethane (DCM), Anhydrous75-09-2-30 mL--
Dioxane, Anhydrous123-91-1-20 mL--
Hydrochloric Acid (6 M)7647-01-0-As needed--
Magnesium Sulfate, Anhydrous7487-88-9-As needed--
Step-by-Step Protocol

Step 1: Formation of the Acyl Chloride

  • To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Chlorobenzylthioacetic Acid (0.69 g, 3.17 mmol).

  • Add anhydrous dichloromethane (20 mL) and stir to dissolve.

  • Cool the solution to 0°C using an ice bath.

  • Causality: The reaction is cooled to control the exothermic reaction between the carboxylic acid and oxalyl chloride, preventing potential side reactions and degradation of the product.

  • Slowly add oxalyl chloride (0.48 g, 3.80 mmol, 1.2 eq) dropwise to the stirred solution. Gas evolution (CO, CO₂) will be observed.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • The resulting solution containing the crude acyl chloride is used directly in the next step without purification.

Step 2: Amide Coupling Reaction

  • In a separate 250 mL flask, dissolve this compound (0.54 g, 3.17 mmol) and triethylamine (0.64 g, 6.34 mmol, 2.0 eq) in anhydrous dioxane (20 mL).

  • Causality: Triethylamine is a non-nucleophilic base used to scavenge the HCl that is generated during the amide bond formation. Using two equivalents ensures the reaction environment remains basic, driving the equilibrium towards the product.

  • Cool this solution to 0°C in an ice bath.

  • Add the crude acyl chloride solution from Step 1 dropwise to the amine solution over 15-20 minutes with vigorous stirring.

  • Stir the reaction at 0°C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

Step 3: Work-up and Purification

  • Pour the reaction mixture into 100 mL of deionized water.

  • Acidify the aqueous mixture to pH 4-5 using 6 M HCl.

  • Causality: Acidification protonates any remaining triethylamine, making it water-soluble and easily removable during the extraction phase.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain the pure target compound.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity. Below are the expected data for the model compound, N-(6-chloro-1,3-benzodioxol-5-yl)-2-((4-chlorobenzyl)thio)acetamide.

ParameterExpected Result
Physical State White to off-white solid
Yield 60-75%
Purity (by HPLC) >95%
Melting Point 135-140 °C (projected)
¹H NMR (CDCl₃, 400 MHz) δ ~8.0 (s, 1H, NH), 7.3 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 6.9 (s, 1H, Ar-H), 6.7 (s, 1H, Ar-H), 6.0 (s, 2H, OCH₂O), 3.8 (s, 2H, SCH₂), 3.3 (s, 2H, COCH₂S)
MS (ESI+) m/z Calculated for C₁₆H₁₃Cl₂NO₃S: 370.00. Expected [M+H]⁺: 370.0

Rationale: The Strategic Advantage of the 6-Chloro Scaffold

The choice of this compound is a deliberate strategy rooted in principles of medicinal and agrochemical chemistry. The substituents on the aromatic ring dictate the molecule's interaction with biological targets and its metabolic fate.

SAR cluster_properties cluster_effects Core This compound (Scaffold) Benzodioxole 1,3-Benzodioxole Moiety Chlorine 6-Chloro Substituent Amine 5-Amine Handle Synergism Synergistic Activity (P450 Inhibition) Benzodioxole->Synergism Lipophilicity Increased Lipophilicity (Membrane Permeation) Chlorine->Lipophilicity Metabolism Blocked Metabolic Site (Increased Stability) Chlorine->Metabolism Synthesis Versatile Synthesis Point (Library Generation) Amine->Synthesis

Caption: Structure-Activity rationale for the this compound scaffold.

  • Modulation of Electronics and Lipophilicity: The electron-withdrawing nature of the chlorine atom alters the electron density of the aromatic ring, which can fine-tune binding interactions with target enzymes or receptors. Its lipophilic character can also enhance the overall hydrophobicity of the final molecule, potentially improving its ability to cross waxy plant cuticles or insect exoskeletons.

  • Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Placing a halogen at a potential site of hydroxylation can block this metabolic pathway, thereby increasing the half-life and duration of action of the agrochemical in the target organism and environment.

  • Synergistic Potential: The benzodioxole ring itself is a classic P450 inhibitor.[2] This built-in synergistic capability can enhance the potency of the primary mode of action conferred by the rest of the molecule, representing a powerful two-pronged approach to overcoming pest resistance.

By leveraging this advanced building block, researchers can rationally design next-generation agrochemicals with superior efficacy, stability, and performance.

References

  • Yang, Z., Xu, J., Du, L., Yin, J., Wang, Z., Yi, F., Duan, L., Li, Z., Wang, B., Shu, K., & Tan, W. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 915858. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). Use of derivative compounds of 1,3-benzodioxole in insecticidal compositions. EP2840897B1.
  • Google Patents. (n.d.). Use of pesticidal active carboxamide derivative in soil and seed application and treatment methods. WO2015055757A1.
  • Google Patents. (n.d.). 3-amino-benzo [d] isothiazole dioxide derivatives and their use as pesticides. WO2009141305A1.

Sources

laboratory preparation of 6-Chloro-1,3-benzodioxol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Laboratory Preparation of 6-Chloro-1,3-benzodioxol-5-amine and Its Derivatives

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in the development of pharmacologically active molecules. The protocols detailed herein are designed for researchers in organic synthesis and medicinal chemistry, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation.

Introduction and Strategic Importance

This compound is a substituted benzodioxole, a scaffold present in numerous natural products and synthetic compounds of interest. The specific arrangement of the amine, chloro, and methylenedioxy groups on the aromatic ring makes it a versatile precursor for constructing more complex molecular architectures. Its derivatives have been explored for various applications, including the development of kinase inhibitors for oncology research and as building blocks in the synthesis of novel therapeutic agents.[1] The strategic placement of the chloro and amino substituents allows for selective functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide outlines a reliable, multi-step synthetic sequence starting from commercially available 1,3-benzodioxole. It covers the key transformations: electrophilic chlorination, nitration, and reduction, followed by a representative derivatization of the target amine.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a three-step process designed to control the regioselectivity of the substitutions on the 1,3-benzodioxole ring. The chosen pathway prioritizes the installation of the chloro and nitro groups before the final reduction to the amine, which is a common and effective strategy for preparing substituted anilines.

Synthetic_Pathway A 1,3-Benzodioxole B 5-Chloro-1,3-benzodioxole A->B Step 1: Chlorination (NCS, Acetonitrile) C 5-Chloro-6-nitro-1,3-benzodioxole B->C Step 2: Nitration (HNO3, H2SO4) D This compound C->D Step 3: Reduction (Fe, NH4Cl)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Safety Preamble: All manipulations must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[2][3] Consult the Safety Data Sheet (SDS) for each reagent before use.

Step 1: Synthesis of 5-Chloro-1,3-benzodioxole

Causality: This step involves the electrophilic chlorination of the 1,3-benzodioxole ring. The methylenedioxy group is an activating, ortho, para-director. Chlorination occurs predominantly at the 5-position (para to one of the oxygens). N-Chlorosuccinimide (NCS) is chosen as a mild and effective chlorinating agent, reducing the risk of over-chlorination compared to harsher reagents like chlorine gas.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1,3-Benzodioxole122.1210.0 g81.88
N-Chlorosuccinimide (NCS)133.5311.4 g85.37
Acetonitrile41.05200 mL-

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 1,3-benzodioxole (10.0 g, 81.88 mmol) and acetonitrile (200 mL).

  • Stir the solution at room temperature until the 1,3-benzodioxole is fully dissolved.

  • Add N-Chlorosuccinimide (11.4 g, 85.37 mmol) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 100 mL) to remove succinimide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography on silica gel to obtain 5-Chloro-1,3-benzodioxole as a colorless oil.

Step 2: Synthesis of 5-Chloro-6-nitro-1,3-benzodioxole

Causality: This is an electrophilic aromatic nitration. The starting material has two directing groups: the activating methylenedioxy group and the deactivating chloro group. Both are ortho, para-directors. The nitration occurs at the 6-position, which is ortho to the chloro group and meta to the strongly directing methylenedioxy bridge, a position favored by the combined electronic effects. A mixture of nitric and sulfuric acid is the classic and effective nitrating agent.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5-Chloro-1,3-benzodioxole156.5710.0 g63.87
Sulfuric Acid (98%)98.0840 mL-
Nitric Acid (70%)63.015.0 mL~79

Protocol:

  • In a 250 mL three-necked flask fitted with a dropping funnel and a thermometer, carefully add sulfuric acid (40 mL).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 5-Chloro-1,3-benzodioxole (10.0 g, 63.87 mmol) to the cold sulfuric acid with vigorous stirring.

  • In a separate beaker, prepare the nitrating mixture by carefully adding nitric acid (5.0 mL) to chilled sulfuric acid (10 mL).

  • Add the nitrating mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 5-10 °C for 2 hours.

  • Carefully pour the reaction mixture onto 400 g of crushed ice with stirring. A yellow precipitate will form.

  • Isolate the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to yield 5-Chloro-6-nitro-1,3-benzodioxole as pale yellow crystals.

Step 3: Synthesis of this compound

Causality: This step involves the reduction of an aromatic nitro group to a primary amine. A variety of reducing agents can be used, but the use of iron powder in the presence of an electrolyte like ammonium chloride is a classic, cost-effective, and high-yielding method (Béchamp reduction). This method is generally preferred in laboratory settings over catalytic hydrogenation for its simplicity and functional group tolerance.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5-Chloro-6-nitro-1,3-benzodioxole201.5610.0 g49.61
Iron Powder (<100 mesh)55.8516.6 g297.3
Ammonium Chloride53.491.5 g28.04
Ethanol / Water (4:1)-200 mL-

Protocol:

  • To a 500 mL round-bottom flask, add 5-Chloro-6-nitro-1,3-benzodioxole (10.0 g, 49.61 mmol), ethanol (160 mL), and water (40 mL).

  • Add iron powder (16.6 g, 297.3 mmol) and ammonium chloride (1.5 g, 28.04 mmol).

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by TLC, observing the disappearance of the yellow nitro compound.

  • After the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol (2 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

  • Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Derivatization: Synthesis of N-(6-Chloro-1,3-benzodioxol-5-yl)acetamide

The primary amine of the title compound is a versatile handle for further functionalization. A simple N-acetylation is presented here as a representative derivatization.

Derivatization cluster_reactants Reactants A This compound C N-(6-Chloro-1,3-benzodioxol-5-yl)acetamide A->C Pyridine Room Temp B Acetic Anhydride B->C Pyridine Room Temp

Caption: N-Acetylation of this compound.

Protocol:

  • Dissolve this compound (1.0 g, 5.83 mmol) in pyridine (10 mL) in a 50 mL flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (0.65 mL, 6.99 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice water (50 mL).

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the N-acetylated derivative.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

PropertyThis compound
Molecular Formula C₇H₆ClNO₂[4]
Molar Mass 171.58 g/mol [4]
Appearance Off-white to light brown solid
¹H NMR (CDCl₃, 400 MHz) δ ~5.90 (s, 2H, -OCH₂O-), ~6.75 (s, 1H, Ar-H), ~6.90 (s, 1H, Ar-H), ~4.0 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃, 100 MHz) δ ~101.5 (-OCH₂O-), ~108.0 (Ar-CH), ~110.0 (Ar-C-Cl), ~112.0 (Ar-CH), ~135.0 (Ar-C-NH₂), ~142.0 (Ar-C-O), ~148.0 (Ar-C-O)
Mass Spec (ESI+) m/z 172.0 [M+H]⁺
HPLC Purity >98% (typical)

(Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.)

Safety, Handling, and Waste Disposal

  • Handling: Always handle chemicals in a well-ventilated fume hood.[5] Avoid inhalation of dust and vapors.[2] Prevent contact with skin and eyes by wearing appropriate PPE.[3][5]

  • Storage: Store all reagents and products in tightly closed containers in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[2][5]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place it into a suitable container for disposal.[2]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Chlorinated organic waste should be collected in a designated container.

References

  • US20240010628A1 - Methods of manufacture of r-mdma - Google Patents.
  • This compound | C7H6ClNO2 | CID 6484116 - PubChem. Available at: [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain - De Gruyter. Available at: [Link]

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed. Available at: [Link]

  • Synthesis of 5-nitro-1,3-benzodioxole - PrepChem.com. Available at: [Link]

Sources

Application Note: The Synthetic Versatility of 6-Chloro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

6-Chloro-1,3-benzodioxol-5-amine is a substituted aniline derivative that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its unique substitution pattern, featuring a chlorine atom and an amino group on the benzodioxole scaffold, makes it a valuable precursor for the construction of complex molecular architectures, including those found in pharmaceuticals and agrochemicals. The inherent reactivity of the aromatic amine functionality allows for a variety of chemical transformations, most notably diazotization followed by Sandmeyer or related reactions, which open a gateway to a diverse array of functional group interconversions.[2][3] This application note provides a detailed exploration of the reaction mechanisms involving this compound, with a focus on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this versatile building block.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning and execution.

PropertyValueSource
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
Appearance Solid (form may vary)N/A
CAS Number 76958-07-1[1]

Core Reaction Mechanism: Diazotization of this compound

The primary and most synthetically useful transformation of this compound is its conversion to a diazonium salt. This reaction, known as diazotization, is the cornerstone for subsequent functional group manipulations.[4]

The Causality Behind Experimental Choices in Diazotization

The diazotization of a primary aromatic amine involves its reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4][5] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, which can be explosive if isolated and is prone to decomposition at higher temperatures.[4][5]

The mechanism proceeds through several key steps:

  • Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of this compound attacks the nitrosonium ion.

  • Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.

  • Formation of the Diazonium Ion: Protonation of the hydroxyl group followed by the elimination of a water molecule yields the stable arenediazonium salt.

Diazotization_Mechanism

Synthetic Applications: The Sandmeyer and Related Reactions

The true synthetic utility of the diazonium salt of this compound lies in its ability to be readily displaced by a wide variety of nucleophiles, with the concomitant loss of nitrogen gas, a thermodynamically highly favorable process.

The Sandmeyer Reaction: A Radical-Nucleophilic Aromatic Substitution

The Sandmeyer reaction is a classic and reliable method for the conversion of aryl diazonium salts to aryl halides or pseudohalides using a copper(I) salt as a catalyst.[2][3] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRN1) mechanism.[2]

  • Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.

  • Atom Transfer: The aryl radical then abstracts a halogen or pseudohalogen from the now copper(II) species, regenerating the copper(I) catalyst and forming the final product.

Sandmeyer_Mechanism

Experimental Protocols

The following protocols are generalized procedures for the diazotization of anilines and subsequent Sandmeyer-type reactions. They should be adapted and optimized for this compound based on small-scale trial reactions.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of the Aniline Salt Solution: In a flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and deionized water. Gentle warming may be necessary to achieve complete dissolution.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. It is critical to maintain this temperature range throughout the reaction.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the cold aniline salt solution, ensuring the temperature remains below 5 °C. The addition should be slow to control the exothermic nature of the reaction.[4][5]

  • Monitoring the Reaction: After the complete addition of the NaNO₂ solution, continue stirring for an additional 15-30 minutes at 0-5 °C. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional NaNO₂ solution until a positive test is maintained for at least 5 minutes.

  • Quenching Excess Nitrous Acid (Optional but Recommended): To quench any remaining nitrous acid, add a small amount of urea or sulfamic acid until the starch-iodide test is negative.

The resulting cold solution of the diazonium salt is now ready for immediate use in a subsequent Sandmeyer or other related reaction. Caution: Do not attempt to isolate the diazonium salt as it may be explosive in a dry state.

Protocol 2: Sandmeyer Iodination

Materials:

  • Freshly prepared diazonium salt solution of this compound

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Organic Solvent for extraction (e.g., Diethyl ether, Dichloromethane)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Brine

Procedure:

  • Iodination: In a separate flask, prepare a solution of potassium iodide (1.5 eq) in a minimal amount of deionized water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete decomposition of the diazonium salt. Gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion.

  • Work-up: Cool the reaction mixture to room temperature. To remove any excess iodine, add a 10% sodium thiosulfate solution dropwise until the dark color of iodine disappears.[5]

  • Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether, 2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude aryl iodide. Further purification can be achieved by recrystallization or column chromatography.

Other Synthetic Transformations

Beyond the Sandmeyer reaction, the diazonium salt of this compound can undergo a variety of other useful transformations, including:

  • Schiemann Reaction: For the synthesis of the corresponding aryl fluoride using fluoroboric acid (HBF₄).

  • Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder instead of a copper(I) salt.

  • Gomberg-Bachmann Reaction: For the synthesis of biaryls.

  • Azo Coupling: Reaction with activated aromatic compounds to form azo dyes.

Furthermore, the amino group of this compound can undergo other reactions common to anilines, such as:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides, though this can be difficult to control and may lead to over-alkylation.[6]

  • Nucleophilic Aromatic Substitution (SNAr): While the chlorine atom is generally unreactive towards SNAr, its reactivity can be enhanced by the presence of strongly electron-withdrawing groups.

Conclusion and Future Outlook

This compound is a synthetically valuable building block with a rich and versatile reaction chemistry. The diazotization of its primary amino group opens up a plethora of possibilities for the introduction of various functional groups into the benzodioxole ring system. The protocols and mechanistic insights provided in this application note are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, agrochemistry, and materials science. A thorough understanding of the underlying reaction mechanisms is key to the successful and efficient utilization of this important synthetic intermediate in the development of novel and complex molecules.

References

  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • Indian Academy of Sciences. (2023). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Journal of Chemical Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. PubMed Central. [Link]

  • ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. [Link]

  • National Center for Biotechnology Information. (2018). A general electrochemical strategy for the Sandmeyer reaction. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. [Link]

  • Studylib. (n.d.). Methyl Orange Synthesis: Diazotization-Coupling Reaction. [Link]

  • ResearchGate. (2020). Removal of amino in anilines through diazonium salt-based reactions. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis - Amines. [Link]

  • Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. [Link]

  • YouTube. (2020). Nucleophilic Substitution with Amines. [Link]

  • Google Patents. (2018). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • National Center for Biotechnology Information. (n.d.). 1,3-Benzodioxol-5-amine. PubChem. [Link]

  • MDPI. (n.d.). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. [Link]

  • OpenStax. (2023). 24.7 Reactions of Amines. [Link]

  • Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]

  • De Gruyter. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-1,3-benzodioxole-5-carboxylic acid. PubChem. [Link]

  • Google Patents. (n.d.). Synthesis of (S)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-1,3-benzodioxol-5-amine, also known as 6-chloropiperonylamine, is a valuable substituted aniline derivative used as a building block in the development of pharmaceuticals and other fine chemicals.[1] Its synthesis, while conceptually straightforward, often presents challenges in achieving high yields and purity due to the sensitive nature of the substituted benzodioxole ring and the amine functionality.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common obstacles and optimize the synthesis of this important intermediate. We will focus on the most common synthetic route: the direct electrophilic chlorination of 1,3-benzodioxol-5-amine.

Part 1: General Synthetic Workflow

The synthesis typically involves the direct chlorination of commercially available 1,3-benzodioxol-5-amine (also known as 3,4-methylenedioxyaniline). The primary challenge lies in achieving mono-chlorination at the desired position (C6) ortho to the amine group, while avoiding side reactions.

Synthetic_Workflow Start 1,3-Benzodioxol-5-amine (Starting Material) Reaction Electrophilic Chlorination Start->Reaction Chlorinating Agent (e.g., NCS), Solvent Crude Crude Product Mixture (Target, Isomers, Starting Material) Reaction->Crude Reaction Workup Purification Purification (Recrystallization or Chromatography) Crude->Purification Final Pure 6-Chloro-1,3- benzodioxol-5-amine Purification->Final

Caption: General workflow for the synthesis of this compound.

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific issues encountered during the synthesis.

Q1: My overall yield is consistently low (<40%). What are the most common culprits?

Low yields can stem from multiple factors throughout the experimental process. A systematic approach is the best way to identify the root cause.[2]

Troubleshooting Low Yields: A Decision Tree

Low_Yield_Troubleshooting Start Low Yield Observed CheckPurity Verify Purity of Starting Materials & Reagents? Start->CheckPurity PurityYes Purity Confirmed CheckPurity->PurityYes Yes PurityNo Impure Materials Detected CheckPurity->PurityNo No CheckConditions Are Reaction Conditions Optimal? PurityYes->CheckConditions ActionPurity Action: Purify Starting Material/Use New Reagents PurityNo->ActionPurity ConditionsYes Conditions seem Correct CheckConditions->ConditionsYes Yes ConditionsNo Sub-optimal Conditions CheckConditions->ConditionsNo No CheckWorkup Was the Workup & Purification Efficient? ConditionsYes->CheckWorkup ActionConditions Action: Adjust Temp, Time, or Stoichiometry ConditionsNo->ActionConditions WorkupYes No Obvious Loss CheckWorkup->WorkupYes Yes WorkupNo Potential Product Loss CheckWorkup->WorkupNo No ActionWorkup Action: Optimize Extraction pH & Purification Method WorkupNo->ActionWorkup

Caption: Decision tree for troubleshooting low reaction yields.

Summary of Potential Causes and Solutions

Potential Cause Explanation & Recommended Action
Impure Starting Material 1,3-Benzodioxol-5-amine can oxidize and darken on storage. Impurities can inhibit the reaction or lead to side products. Action: Confirm purity via melting point or NMR. If necessary, purify by recrystallization or use a fresh bottle.[2][3]
Inactive Chlorinating Agent N-Chlorosuccinimide (NCS) is a common choice. It can decompose over time. Action: Use a freshly opened bottle of NCS or recrystallize it from acetic acid if decomposition is suspected.
Sub-optimal Temperature Electrophilic aromatic substitution is highly temperature-dependent. Too low, and the reaction stalls; too high, and you risk di-chlorination or decomposition. Action: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor by TLC to find the optimal profile.[4]
Incorrect Stoichiometry Using a large excess of the chlorinating agent will inevitably lead to di- and tri-chlorinated byproducts. Action: Use a slight excess (1.05-1.1 equivalents) of the chlorinating agent. Add it portion-wise or as a solution dropwise to maintain control.[5]
Product Loss During Workup The product is an amine, making its solubility pH-dependent. During aqueous workup, ensure the pH of the aqueous layer is basic (>8) to keep the amine in its neutral, organic-soluble form. Action: Carefully adjust the pH with a base like sodium bicarbonate before extraction. Rinse all glassware and the drying agent thoroughly to recover all product.[2]

Q2: My reaction is messy, and I'm isolating multiple products. How can I improve selectivity for the desired C6-chloro isomer?

This is a classic problem of regioselectivity in electrophilic aromatic substitution. The amine group is a strong ortho-, para-director. Since the para position is blocked by the dioxole ring, substitution is directed to the two ortho positions (C2 and C6).

  • Steric Hindrance: The C2 position is sterically hindered by the adjacent dioxole ring. Therefore, chlorination at C6 is generally favored. However, if the reaction is too aggressive (high temperature, highly reactive chlorinating agent), this selectivity can be lost.

  • Solvent Effects: The choice of solvent is critical.[3] Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often good choices as they can solvate the reagents and intermediates effectively. Chlorinated solvents should generally be avoided as they can sometimes participate in or inhibit reactions.[3]

  • Protecting Groups: While adding complexity, temporarily protecting the amine as an amide (e.g., using acetic anhydride to form the acetamide) can modulate its directing ability and improve selectivity. The protecting group would then be removed in a subsequent step.[6]

Experimental Suggestion: Try running the reaction in acetonitrile at 0 °C, adding a solution of 1.05 equivalents of NCS in MeCN dropwise over 30 minutes. Allow the reaction to stir at 0 °C for an hour and then warm to room temperature, monitoring closely by TLC.

Q3: I have a major byproduct that is difficult to separate from my desired product. What could it be and how do I prevent it?

The most likely byproduct is the 2-chloro-1,3-benzodioxol-5-amine isomer. Due to their similar structures and polarities, they can be challenging to separate by standard column chromatography.

Prevention is the best strategy:

  • Lower the Reaction Temperature: As discussed, lower temperatures favor the thermodynamically more stable (and sterically less hindered) C6 isomer.

  • Use a Milder Chlorinating Agent: If NCS is proving too reactive, consider alternatives. However, many other chlorinating agents (e.g., SO₂Cl₂) can be even less selective. Sticking with and taming NCS is often the best approach.

  • Slow Addition: Rapidly adding the chlorinating agent creates localized areas of high concentration, which can lead to less selective reactions and di-substitution.[2]

If the byproduct has already formed:

  • Fractional Recrystallization: This technique can sometimes separate isomers if their crystal packing and solubility differ sufficiently. Experiment with a range of solvent systems (e.g., Ethanol/water, Ethyl Acetate/Hexane).[7]

  • Preparative HPLC: For obtaining highly pure material, preparative HPLC is the most effective, albeit more expensive and time-consuming, method.[7]

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

  • N-Chlorosuccinimide (NCS): NCS is a corrosive solid and an oxidizing agent. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Solvents: Acetonitrile and DMF are toxic. Avoid inhalation and skin contact.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Q2: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method.

  • Mobile Phase: A mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. Staining with potassium permanganate can also be effective.

  • What to Look For: You should see the starting material spot (lower Rf) gradually disappear as a new product spot (higher Rf, as the product is slightly less polar) appears.

Q3: What workup procedure is recommended?

  • Once the reaction is complete (as determined by TLC), quench it by adding an aqueous solution of a mild reducing agent like sodium thiosulfate to destroy any remaining NCS.

  • If using an acidic solvent, neutralize the mixture carefully.

  • Make the aqueous layer basic (pH 8-9) with sodium bicarbonate or a dilute NaOH solution.

  • Extract the product into an organic solvent like Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

Part 4: Experimental Protocol & Purification

This protocol is a representative procedure and may require optimization based on your specific lab conditions and reagent purity.

Step 1: Synthesis of Crude this compound

  • In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1,3-benzodioxol-5-amine (1.0 eq) in anhydrous acetonitrile.[2]

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate flask, dissolve N-Chlorosuccinimide (NCS) (1.05 eq) in anhydrous acetonitrile.

  • Add the NCS solution to the stirred amine solution dropwise over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1 hour after the addition is complete.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Perform the aqueous workup as described in the FAQ section.

Step 2: Purification by Recrystallization Recrystallization is a cost-effective method for purification if the crude product is of reasonable purity (>85%).[7] The key is selecting the right solvent.

Solvent Screening Protocol

  • Place a small amount of crude product into several test tubes.

  • Add a small amount of a different solvent to each tube.

  • Observe solubility at room temperature and upon heating. An ideal solvent dissolves the compound when hot but not when cold.[7]

Solvent System Observation (Hypothetical) Potential for Recrystallization
EthanolSoluble at room temperaturePoor
WaterInsoluble even when hotPoor (as a single solvent)
IsopropanolSparingly soluble at RT, fully soluble when hotGood
Ethyl Acetate / HexaneSoluble in Ethyl Acetate, insoluble in HexaneGood (as a co-solvent system)
TolueneSparingly soluble at RT, fully soluble when hotGood

Once an appropriate solvent is found, dissolve the crude product in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

Purification Workflow Diagram

Purification_Workflow Crude Crude Product PurityCheck Assess Purity (TLC, NMR) Crude->PurityCheck Recrystallize Recrystallization PurityCheck->Recrystallize If Purity >85% Column Column Chromatography PurityCheck->Column If Purity <85% or Isomers Present Pure Pure Product (>98%) Recrystallize->Pure Column->Pure

Caption: General purification strategy for this compound.[7]

References

  • Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. BenchChem. 7

  • Technical Support Center: Troubleshooting Amination Reactions. BenchChem. 3

  • Synthesis routes of 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)-2-CHLORO-ETHANONE. The Open Reaction Database (ORD). 8

  • How to Improve Yield. University of Rochester, Department of Chemistry. 2

  • Question about reductive amination reaction procedure. Reddit r/Chempros. 5

  • Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. BenchChem. 9

  • This compound | 76958-07-1. Biosynth.

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives. National Institutes of Health (NIH). 10

  • Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. 4

  • This compound | C7H6ClNO2 | CID 6484116. PubChem. 1

  • 3,4-(Methylenedioxy)aniline synthesis. ChemicalBook. 11

  • Method for preparing m-chloro aniline. Google Patents. 12

  • 3,4-(Methylenedioxy)aniline 97 14268-66-7. Sigma-Aldrich.

  • An improved synthesis of 6-chloro-1H-quinoxalin-2-one. ResearchGate. 6

  • THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. ResearchGate. 13

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. 14

  • This compound AldrichCPR. Sigma-Aldrich.

  • An improved synthesis of 6-chloro-1H-quinoxalin-2-one. ResearchGate. 6

Sources

Technical Support Center: Reactions of 6-Chloro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-1,3-benzodioxol-5-amine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products and challenges encountered during reactions with this versatile reagent. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to anticipate and mitigate these issues in your own experimental designs.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, detailing the potential causes and offering actionable solutions based on established chemical principles.

Issue 1: Formation of Dark, Tarry, or Polymeric Byproducts

Question: My reaction mixture turns dark brown or black, and upon workup, I isolate a tar-like substance with a low yield of my desired product. What is happening and how can I prevent it?

Answer:

Dark discoloration and the formation of insoluble, tarry materials are common indicators of oxidation and subsequent polymerization of the aniline moiety. Aromatic amines, particularly electron-rich systems like this compound, are susceptible to oxidation, which can be initiated by atmospheric oxygen, oxidizing reagents, or even trace metal impurities.

Causality: The amino group is a strong activating group, making the aromatic ring highly electron-rich and prone to oxidation. This oxidation can generate radical cations, which are highly reactive intermediates. These radicals can then couple with other amine molecules, leading to the formation of dimers and ultimately, insoluble polymeric materials.[1][2] This process is often accelerated by heat and acidic conditions.

Solutions:

Potential Cause Suggested Solution Scientific Rationale
Air Oxidation Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents.This minimizes the presence of atmospheric oxygen, a primary initiator of oxidation.
High Reaction Temperature Carefully control the reaction temperature. Run the reaction at the lowest effective temperature.Excessive heat can provide the activation energy for unwanted oxidation and polymerization pathways.
Presence of Oxidizing Agents Ensure all reagents are pure and free from oxidizing impurities.Contaminants in starting materials or solvents can initiate the oxidative cascade.
Acid-Catalyzed Decomposition If the reaction is run under acidic conditions, consider using a protecting group for the amine.Protonation of the amine can sometimes increase susceptibility to certain degradation pathways.

Experimental Protocol: Amine Protection (Acetylation)

To mitigate oxidation and other side reactions related to the high reactivity of the amino group, protection as an acetamide is a common and effective strategy.[3]

  • Setup: In a flask, dissolve this compound in a suitable solvent like dichloromethane or acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the solution at room temperature with stirring. A mild base like pyridine can be used to scavenge the acetic acid byproduct.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into cold water to precipitate the acetanilide product.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry. The resulting N-(6-chloro-1,3-benzodioxol-5-yl)acetamide is significantly less prone to oxidation.

Issue 2: Unwanted Polysubstitution in Electrophilic Aromatic Substitution

Question: I am attempting a halogenation (or nitration) on the aromatic ring, but I am getting multiple substitutions on the ring instead of the desired mono-substituted product. How can I achieve selectivity?

Answer:

The strong activating nature of the amino group makes the aromatic ring of this compound highly susceptible to electrophilic attack. This can lead to multiple substitutions, often uncontrollably.

Causality: The lone pair of electrons on the nitrogen atom of the amino group donates electron density into the aromatic ring through resonance, making the ortho and para positions highly nucleophilic.[4][5] This high reactivity can lead to reaction at multiple sites, especially with potent electrophiles.

Solutions:

The most effective solution is to temporarily reduce the activating effect of the amino group by converting it into an amide, such as an acetamide, as detailed in the protocol above.

Benefit of Acetylation Scientific Rationale
Moderates Reactivity The lone pair on the nitrogen of the amide is delocalized into the adjacent carbonyl group, reducing its ability to donate electron density into the aromatic ring.[4]
Steric Hindrance The bulky acetyl group sterically hinders the ortho positions, favoring substitution at the less hindered para position.
Issue 3: Dehalogenation Side Products in Palladium-Catalyzed Cross-Coupling Reactions

Question: In my Suzuki or Buchwald-Hartwig coupling reaction, I am observing a significant amount of the dehalogenated byproduct, where the chlorine atom is replaced by a hydrogen. What causes this and how can I minimize it?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions involving aryl chlorides.[4][6] This side reaction reduces the yield of the desired coupled product.

Causality: The catalytic cycle of palladium-catalyzed cross-coupling involves Pd(0) and Pd(II) intermediates. The formation of palladium hydride (Pd-H) species can lead to the reductive cleavage of the carbon-chlorine bond, replacing the chlorine with a hydrogen atom.[7] These hydride species can arise from various sources, including the solvent, base, or even the organometallic coupling partner.

Solutions:

Potential Cause Suggested Solution Scientific Rationale
Palladium Hydride Formation Use a non-protic, anhydrous solvent. Select a base that is less likely to generate hydrides (e.g., Cs₂CO₃ instead of NaOtBu in some cases).Minimizes the sources of protons that can lead to the formation of Pd-H species.
Slow Transmetalation Choose a ligand that promotes a faster rate of transmetalation.A faster desired coupling pathway can outcompete the undesired hydrodehalogenation.
Substrate Reactivity If feasible, consider using the corresponding aryl bromide or iodide, which are generally more reactive in cross-coupling reactions.The C-Br and C-I bonds are weaker and more readily undergo oxidative addition, often leading to cleaner reactions.

Frequently Asked Questions (FAQs)

Q1: I am performing a diazotization reaction followed by a Sandmeyer reaction. My yields are low, and I'm getting a lot of dark, oily byproducts. What can I do to improve this?

A1: Diazotization reactions are notoriously sensitive to temperature. The diazonium salt of this compound is likely unstable at elevated temperatures.

  • Maintain Low Temperatures: It is crucial to maintain the reaction temperature between 0-5 °C throughout the diazotization and subsequent coupling steps.[8] Use an ice-salt bath for efficient cooling.

  • Ensure Proper Acidity: Insufficient acid can lead to a side reaction where the newly formed diazonium salt couples with unreacted starting amine to form a diazoamino (triazene) compound.[1] Using an excess of a non-nucleophilic acid like HBF₄ can improve the stability of the diazonium salt.

  • Slow, Controlled Addition: Add the sodium nitrite solution slowly and dropwise to the solution of the amine in acid to prevent localized overheating and decomposition.

Q2: Can dimerization of this compound occur?

A2: Yes, dimerization is a potential side reaction, especially under oxidative conditions.[1][9] As mentioned in the troubleshooting guide for tar formation, oxidative conditions can generate radical cations that can couple to form dimers. These dimers can be complex mixtures of head-to-head or head-to-tail coupled products and are often highly colored. To avoid this, strictly follow anaerobic reaction conditions.

Q3: Is the methylenedioxy bridge of the benzodioxole ring stable to all reaction conditions?

A3: The methylenedioxy bridge is generally stable under many reaction conditions. However, it can be cleaved under strongly acidic conditions, particularly with Lewis acids at elevated temperatures.[10][11] It is also sensitive to some strong oxidizing agents. When planning a synthesis, it is important to consider the compatibility of your reagents with this functional group.

Visualizing Reaction Pathways

Workflow for Troubleshooting Common Side Reactions

G start Reaction with this compound issue Identify Undesired Outcome start->issue tar Dark/Tarry Product issue->tar Oxidation/ Polymerization poly Polysubstitution issue->poly High Ring Activation dehalo Dehalogenation issue->dehalo Pd-H Formation diazo Low Diazotization Yield issue->diazo Diazonium Instability sol_tar Inert Atmosphere, Control Temperature tar->sol_tar sol_poly Protect Amine (e.g., Acetylation) poly->sol_poly sol_dehalo Optimize Ligand/Base, Use Anhydrous Solvent dehalo->sol_dehalo sol_diazo Maintain 0-5 °C, Ensure Excess Acid diazo->sol_diazo

Caption: A troubleshooting decision tree for common side reactions.

Mechanism of Amine Protection to Prevent Polysubstitution

G cluster_0 Highly Activated Amine cluster_1 Protected Amide Amine This compound (Strongly Activating) Eplus E+ Amine->Eplus Fast, Uncontrolled Protect Acetylation Amine->Protect Poly Polysubstituted Product (Undesired) Eplus->Poly Amide N-(6-chloro-1,3-benzodioxol-5-yl)acetamide (Moderately Activating) Eplus2 E+ Amide->Eplus2 Controlled Mono Mono-substituted Product (Desired) Eplus2->Mono Protect->Amide

Caption: Amine protection moderates reactivity for selective substitution.

References

  • Susarla, S., Yonezawa, Y., & Masunaga, S. (n.d.). Reductive Dehalogenation of Chloroanilines in Anaerobic Estuarine Sediment. Environmental Technology, 18(1). Available at: [Link]

  • Theoretical studies on the dimerization of substituted paraphenylenediamine radical cations. (2011). Computational and Theoretical Chemistry, 977(1-3), 134-142. Available at: [Link]

  • Stejskal, J., & Sapurina, I. (2005). Oxidative polymerization of p-phenylenediamine. Pure and Applied Chemistry, 77(5), 815-826. Available at: [Link]

  • Reactions of Aniline. (n.d.). Chemistry Steps. Available at: [Link]

  • McMurry, J. (2024). Reactions of Arylamines. Chemistry LibreTexts. Available at: [Link]

  • Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. (2020). ACS Omega, 5(25), 15477–15484. Available at: [Link]

  • Reaction of spiro[1,3-benzodioxole-benzothiazines] with hydroxylamine and active methylene compounds. (n.d.). ResearchGate. Available at: [Link]

  • The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. (1968). Biochemical Journal, 106(3), 659–670. Available at: [Link]

  • DFT investigations of phenyldithiafulvene dimers at different oxidation states. (2018). Physical Chemistry Chemical Physics, 20(24), 16568-16578. Available at: [Link]

  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. (2020). NSF Public Access Repository. Available at: [Link]

  • Azo Dye Formation (A-Level). (n.d.). ChemistryStudent. Available at: [Link]

Sources

Technical Support Center: Purification of 6-Chloro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Chloro-1,3-benzodioxol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific principles to ensure you achieve the desired purity for your critical applications.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My isolated this compound is a brownish or reddish solid, but I expect a lighter color. What is causing this discoloration and how can I fix it?

Answer:

Discoloration in aromatic amines like this compound is a frequent issue, primarily caused by oxidation. The amine functional group is susceptible to air oxidation, which forms highly colored impurities. This process can be accelerated by exposure to light and trace metal impurities.

Causality: The lone pair of electrons on the nitrogen atom of the amine makes it readily oxidizable. The resulting oxidized species are often conjugated systems that absorb visible light, appearing colored.

Solutions:

  • Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated charcoal.

    • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or isopropanol). Add a small amount of activated carbon (typically 1-5% w/w) to the solution and briefly heat. Perform a hot filtration to remove the carbon, which will have adsorbed the colored impurities.

  • Storage and Handling: Proper storage is critical to prevent discoloration of the purified product.

    • Store the compound under an inert atmosphere (e.g., nitrogen or argon).

    • Use amber-colored vials or wrap the container in aluminum foil to protect it from light.

    • Store at low temperatures (2-8°C) to slow down the rate of oxidation[1].

  • Recrystallization: This technique can be effective in removing colored impurities, especially if they have different solubility profiles from the desired compound. See the detailed protocol in the "Experimental Protocols" section.

Question 2: I'm performing column chromatography on silica gel, but I'm getting poor separation and significant tailing of my compound. Why is this happening and what can I do?

Answer:

This is a classic problem when purifying basic compounds like aromatic amines on standard silica gel. The issue stems from the acidic nature of silica gel.

Causality: The amine group is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel via acid-base interactions. This strong interaction leads to poor elution, band broadening (tailing), and in some cases, irreversible adsorption of the compound onto the column.[2][3]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica gel.

    • Triethylamine (TEA): A common choice is to add 0.1-1% triethylamine to the eluent. This will neutralize the acidic sites and improve the peak shape.

    • Ammonia: A solution of methanol containing a small percentage of ammonium hydroxide can also be effective.

  • Use of a Modified Stationary Phase:

    • Amine-functionalized silica: This type of stationary phase has been specifically designed for the purification of basic compounds and can significantly improve separation and reduce tailing.[2]

    • Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of amines.

  • Reversed-Phase Chromatography: If normal-phase chromatography continues to be problematic, consider using reversed-phase chromatography (e.g., C18 silica). In this technique, the stationary phase is nonpolar, and a polar mobile phase is used. This can be particularly effective for separating the target compound from nonpolar impurities.

Question 3: My NMR analysis shows the presence of an impurity with a similar structure to my product, but I can't seem to remove it by recrystallization. What could this impurity be and how can I get rid of it?

Answer:

This scenario often points to the presence of a regioisomer, a common byproduct in aromatic substitution reactions.

Causality: The synthesis of this compound likely involves the nitration of 5-chloro-1,3-benzodioxole, followed by reduction of the nitro group. While the directing effects of the chloro and methylenedioxy groups favor nitration at the 6-position, a small amount of nitration may occur at other positions on the aromatic ring, leading to the formation of isomeric nitro compounds and, subsequently, isomeric amines. These isomers often have very similar physical properties, making them difficult to separate by recrystallization alone.

Solutions:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the most effective technique for separating closely related isomers. The high resolving power of HPLC can often achieve baseline separation where other techniques fail.

  • Column Chromatography Optimization:

    • Gradient Elution: Employing a shallow solvent gradient during column chromatography can enhance the separation of closely eluting compounds.

    • Different Solvent System: Experiment with different solvent systems to alter the selectivity of the separation.

  • Derivatization: In some cases, it may be possible to selectively react the desired product or the impurity to form a new compound with different physical properties, making separation easier. This is a more advanced technique and should be approached with caution.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A: The reported melting point is 99°C[1]. A broad melting point range or a melting point lower than this can indicate the presence of impurities.

Q2: What are the key safety precautions I should take when handling this compound?

A: It is important to handle this compound with appropriate safety measures. Avoid dust formation and contact with skin and eyes. Use personal protective equipment (PPE), including gloves and safety goggles. Handle in a well-ventilated area or a fume hood[4].

Q3: How can I assess the purity of my final product?

A: Several analytical techniques can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): This technique can confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point at the known value is a good indicator of high purity.

Experimental Protocols

Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some initial screening.

Step-by-Step Methodology:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude compound to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point.

Column Chromatography of this compound

This protocol provides a general guideline for purification by column chromatography.

Step-by-Step Methodology:

  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica gel is common, but for this basic compound, consider using silica gel treated with triethylamine or an amine-functionalized silica gel.

    • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. Add 0.1-1% triethylamine to the mobile phase.

  • Column Packing: Prepare a slurry of the stationary phase in the mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully add the dry sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Analysis (TLC, NMR) Recrystallization->Purity_Check1 Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Impure Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Sufficiently Pure Purity_Check2 Purity Analysis (HPLC, NMR) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Sufficiently Pure Impure2 Impure Purity_Check2->Impure2 Impure Impure1 Impure

Sources

Technical Support Center: Synthesis of 6-Chloro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-1,3-benzodioxol-5-amine (CAS: 76958-07-1). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to ensure your success.

Synthetic Pathway Overview

The most common and reliable route to this compound involves a two-step process starting from 5-chloro-1,3-benzodioxole:

  • Electrophilic Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, ortho to the chlorine atom, to yield 5-chloro-6-nitro-1,3-benzodioxole.

  • Reduction of the Nitro Group: Conversion of the nitro group to a primary amine (-NH₂) to form the final product.

This process is illustrated in the diagram below.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product SM 5-Chloro-1,3-benzodioxole INT 5-Chloro-6-nitro-1,3-benzodioxole SM->INT Nitration (HNO₃ / H₂SO₄ or Acetic Acid) PROD This compound INT->PROD Reduction (e.g., Sn/HCl or H₂/Catalyst)

Caption: General synthetic route to this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Stage 1: Nitration of 5-Chloro-1,3-benzodioxole

Question: My nitration reaction is producing multiple products or a low yield of the desired 5-chloro-6-nitro-1,3-benzodioxole. What's going wrong?

Answer: This is a common issue related to reaction control and the nature of the starting material. Here are the primary causes and solutions:

  • Cause 1: Over-Nitration or Isomer Formation. The benzodioxole ring is highly activated, making it susceptible to the introduction of more than one nitro group or nitration at undesired positions.

    • Expert Insight: Precise temperature control is critical. The reaction is highly exothermic. Running the reaction at a low temperature (typically 0-10 °C) and adding the nitrating agent slowly and portion-wise allows for better control over the electrophilic substitution. A common procedure involves dissolving 1,3-benzodioxole in glacial acetic acid and adding nitric acid dropwise while maintaining a cool temperature.[1]

  • Cause 2: Degradation of Starting Material. Strong nitrating mixtures (e.g., concentrated H₂SO₄/HNO₃) can cause oxidative decomposition of the electron-rich benzodioxole ring, leading to tar formation and reduced yield.

    • Solution: Use milder nitrating conditions. A mixture of nitric acid in glacial acetic acid is often sufficient and less aggressive.[1] Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to degradation.

Stage 2: Reduction of 5-Chloro-6-nitro-1,3-benzodioxole

The reduction of the nitro group is the most critical step and presents several potential challenges.

Question: I'm experiencing very low yields after the reduction step. What are the likely causes?

Answer: Low yield during the reduction of an aromatic nitro group can stem from several factors, largely dependent on the chosen method.

  • For Tin/HCl or SnCl₂ Reduction:

    • Cause 1: Incomplete Reaction. The reduction of a nitro group with tin requires a significant stoichiometric excess of the metal and a strongly acidic environment.[2][3] Insufficient amounts of tin or hydrochloric acid will result in an incomplete reaction.

    • Solution: Ensure you are using at least 3 equivalents of tin metal relative to your nitro-intermediate. The reaction proceeds through several intermediates (nitroso, hydroxylamine), and driving it to the final amine requires sufficient reducing agent and protons.[2]

    • Cause 2: Product Loss During Workup. After the reduction is complete, the resulting aniline is present as an ammonium salt (anilinium chloride) in an acidic solution.[2] Neutralization with a strong base (e.g., NaOH) is required to liberate the free amine for extraction. If the pH is not sufficiently basic (pH > 10), your product will remain in the aqueous layer, leading to significant loss. Furthermore, the tin byproducts (tin oxides/hydroxides) can form a gelatinous precipitate that traps the product, making extraction and filtration difficult.[4]

    • Solution: After basification, be patient and ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). If a thick precipitate forms, filtering the entire mixture through a pad of Celite® before extraction can be highly effective.[5]

  • For Catalytic Hydrogenation (e.g., H₂/Pd/C):

    • Cause 1: Catalyst Poisoning or Inactivity. The catalyst (e.g., Palladium on Carbon) can be poisoned by impurities from the previous step (e.g., residual acid) or be of low quality.

    • Solution: Ensure your nitro-intermediate is purified and free of non-volatile acids before hydrogenation. Use a fresh, high-quality catalyst. Sometimes, a simple solvent change or adding a small amount of a base scavenger can help.

    • Cause 2: Incomplete Hydrogenolysis. The reaction may not go to completion due to insufficient hydrogen pressure, poor stirring (preventing catalyst suspension), or inadequate reaction time.

    • Solution: Use a hydrogen balloon or a Parr shaker to ensure a positive hydrogen pressure.[5] Ensure vigorous stirring to keep the catalyst suspended. Monitor the reaction by TLC or hydrogen uptake until the starting material is fully consumed.

Question: My final product is contaminated with an impurity that has a similar polarity. I suspect dehalogenation. How can I confirm and prevent this?

Answer: This is a well-known side reaction, particularly with catalytic hydrogenation.

  • Problem: Catalytic hydrogenation, especially with Palladium on Carbon (Pd/C), is known to cause hydrodehalogenation (replacement of a halogen with hydrogen).[6][7] In your case, this would result in the formation of 1,3-benzodioxol-5-amine, an impurity that can be difficult to separate from the desired chlorinated product.

  • Confirmation: The best way to confirm this is by Mass Spectrometry (MS). The dehalogenated product will have a molecular weight that is 34.5 Da lower than your target compound (loss of Cl, gain of H). High-Resolution Mass Spec (HRMS) or GC-MS can definitively identify it.

  • Prevention:

    • Change the Catalyst: Raney Nickel is often less prone to causing dehalogenation of aromatic chlorides compared to Pd/C and is a good alternative.[6] Platinum-based catalysts (e.g., Pt/C) can also offer better selectivity.[7]

    • Modify Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can sometimes reduce the rate of dehalogenation relative to nitro reduction.

    • Switch Reduction Method: Metal/acid reductions, such as Sn/HCl or SnCl₂, do not typically cause dehalogenation and are highly chemoselective for the nitro group.[4][5] This is often the most reliable way to avoid this specific side product.

Stage 3: Workup and Purification

Question: The workup of my Sn/HCl reduction is very difficult. I'm getting a thick emulsion and filtration is extremely slow. What can I do?

Answer: This is the primary drawback of the otherwise effective tin/acid reduction method.[4]

  • Expert Insight: The issue stems from the precipitation of tin(IV) oxides and hydroxides upon basification of the reaction mixture. These form fine, gelatinous particles that clog filter paper and stabilize emulsions.

  • Solutions:

    • Use a Filter Aid: As mentioned previously, filtering the basified reaction mixture through a thick pad of a filter aid like Celite® or diatomaceous earth is the most effective solution. This creates a porous filter bed that prevents the fine tin salts from clogging the filter paper.

    • Dilution: Diluting the mixture with both water and the extraction solvent can sometimes help break up emulsions.

    • pH Control: While the final pH must be basic to liberate the amine, adding the base slowly with vigorous stirring can sometimes produce a more granular, filterable precipitate.

    • Alternative Reagent: Using tin(II) chloride (SnCl₂) instead of metallic tin can sometimes result in a more manageable workup, though tin salt precipitation remains a factor.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for reducing the nitro group to synthesize this compound, and how do they compare?

A1: The two most common methods are reduction with tin (or tin(II) chloride) in acid and catalytic hydrogenation. Their key differences are summarized below.

FeatureTin(II) Chloride (SnCl₂) / Tin (Sn) in HClCatalytic Hydrogenation (e.g., H₂/Pd/C)
Chemoselectivity Excellent. Highly selective for the nitro group. Does not reduce most other functional groups.[4]Can reduce other groups (e.g., alkenes, alkynes) and cause dehalogenation.[5]
Reaction Conditions Stoichiometric reagents, strongly acidic, often requires heating.Catalytic amounts, neutral or acidic conditions, often requires hydrogen pressure.
Workup Can be cumbersome due to the formation and removal of tin salts.[4]Generally simpler; involves filtering off the catalyst.[5]
Safety Tin compounds have toxicity concerns. Exothermic reaction.Hydrogen gas is flammable and explosive. Some catalysts (e.g., Raney Ni, dry Pd/C) are pyrophoric.[5]
Cost Reagents are relatively inexpensive.Precious metal catalysts can be expensive, though used in small amounts.
Environmental Impact Generates significant metallic waste.Considered a "greener" method with water as the primary byproduct.[8]

Q2: What are the critical safety precautions for this synthesis?

A2: Safety is paramount.

  • Nitration: This step is highly exothermic and involves corrosive, strong acids (nitric, sulfuric). Always perform this reaction in a fume hood, wear appropriate PPE (gloves, lab coat, safety glasses), and add reagents slowly with external cooling in an ice bath.

  • Reduction with H₂: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and there are no ignition sources. When filtering the catalyst (especially Pd/C or Raney Ni), never allow the filter cake to dry completely in the air , as it can become pyrophoric and ignite spontaneously.[5] Keep the filter cake wet with solvent (e.g., water, ethanol) during handling.

  • General Handling: The final product, an aromatic amine, should be handled with care as compounds of this class can be toxic. Always consult the Safety Data Sheet (SDS) for all reagents and products.

Q3: How can I reliably analyze the purity of my final product?

A3: A combination of techniques is recommended for full characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase C18 column with a mobile phase like acetonitrile and water (often with a modifier like formic acid or TFA) is standard. UV detection is effective due to the aromatic nature of the compound.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The proton NMR will clearly show the characteristic signals for the aromatic protons and the methylenedioxy (-O-CH₂-O-) protons.

  • Mass Spectrometry (MS): Provides the molecular weight, confirming the identity of the product and helping to identify any impurities, such as the dehalogenated byproduct mentioned earlier.

Detailed Experimental Protocols

Protocol 1: Reduction of 5-Chloro-6-nitro-1,3-benzodioxole via Sn/HCl

This protocol is adapted from general procedures for the reduction of nitroarenes using tin and acid.[2][3]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-6-nitro-1,3-benzodioxole (1.0 eq) and granulated tin (3.0 eq).

  • Reaction: Add ethanol to create a slurry, followed by the slow, careful addition of concentrated hydrochloric acid (HCl). The reaction is exothermic.

  • Heating: Once the initial exotherm subsides, heat the mixture to reflux (approx. 80-90 °C).

  • Monitoring: Monitor the reaction progress by TLC until all the starting material has been consumed (typically 2-4 hours).

  • Workup (Cooling & Basification): Cool the reaction mixture to room temperature and then in an ice bath. Slowly and carefully pour the mixture into a beaker containing a stirred, cold solution of concentrated sodium hydroxide (NaOH) until the pH is strongly basic (pH > 10).

  • Workup (Filtration & Extraction): Filter the resulting slurry through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a non-polar solvent like hexane.

  • Loading and Elution: Load the adsorbed product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate/hexane and gradually increasing to 20-30%). The less polar impurities will elute first, followed by the desired product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Workflow

If you encounter an issue, follow this logical workflow to diagnose and solve the problem.

G cluster_causes Potential Causes cluster_solutions Solutions start Problem Observed (e.g., Low Yield, Impurities) check_tlc Analyze Reaction Mixture (TLC / HPLC / LC-MS) start->check_tlc incomplete Incomplete Reaction (Starting material remains) check_tlc->incomplete SM Present side_reaction Side Reaction (New spots/peaks appear) check_tlc->side_reaction Byproducts Present workup_loss Workup Issue (Reaction complete, low isolated yield) check_tlc->workup_loss Clean Conversion sol_incomplete • Increase reaction time/temp • Add more reagent (e.g., Sn, H₂ pressure) • Check catalyst activity incomplete->sol_incomplete sol_side • Lower temperature • Change catalyst (e.g., Pd/C to Raney Ni) • Change reduction method (e.g., H₂ to Sn/HCl) side_reaction->sol_side sol_workup • Ensure pH is correct for extraction • Use filter aid (Celite®) • Perform additional extractions workup_loss->sol_workup

Caption: A logical workflow for troubleshooting common synthesis problems.

References

  • Dudley, G. B., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Master Organic Chemistry. [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Zhang, Z., et al. (2021). Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. ResearchGate. [Link]

  • Bähn, S., et al. (2011). The role of the support in the metal-catalyzed hydrogenation of nitroarenes.
  • Quinn, J. F., et al. (2010). Rapid Reduction of Heteroaromatic Nitro Groups Using Catalytic Transfer Hydrogenation with Microwave Heating. Thieme Connect. [Link]

  • ScienceMadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. Sciencemadness.org. [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians. [Link]

  • PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. PrepChem.com. [Link]

Sources

Technical Support Center: Optimization of 6-Chloro-1,3-benzodioxol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-Chloro-1,3-benzodioxol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. We provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on causality and practical solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your experimental design.

Q1: What are the primary synthetic strategies for preparing this compound?

There are two predominant and industrially relevant strategies for synthesizing this molecule. The choice between them often depends on the availability of starting materials, scale, and cost considerations.

  • Nitration and Subsequent Reduction: This is a classic and often cost-effective two-step approach. It typically involves the nitration of a 5-chloro-1,3-benzodioxole precursor to introduce a nitro group at the 6-position, followed by the selective reduction of the nitro group to the desired amine. The main challenge lies in controlling the regioselectivity of the nitration and ensuring the chemoselective reduction of the nitro group without affecting the aryl chloride.[1]

  • Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This modern approach offers high selectivity and functional group tolerance.[2] It involves coupling an ammonia equivalent or a protected amine with a di-halogenated precursor, such as 5-bromo-6-chloro-1,3-benzodioxole. The reaction's success is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system.[3][4]

Q2: How do I choose between a nitration/reduction pathway and a palladium-catalyzed cross-coupling reaction?

Your decision should be based on a careful analysis of your project's specific needs:

ConsiderationNitration / Reduction PathwayBuchwald-Hartwig Amination
Cost Generally lower reagent costs (nitrating agents, common reducing agents).Higher cost due to palladium catalysts and specialized phosphine ligands.
Starting Materials Requires access to a suitable chlorinated benzodioxole precursor.Requires a di-halogenated or triflated benzodioxole precursor.
Selectivity Risk of forming regioisomers during nitration; risk of reductive dechlorination.[1]Excellent selectivity for C-N bond formation. The primary challenge is preventing hydrodehalogenation.[5]
Process Safety Nitration reactions can be highly exothermic and require strict temperature control. Some reducing agents (e.g., H₂ gas) pose flammability risks.Generally safer, though pyrophoric bases (like NaOt-Bu) require careful handling.
Development Time May require significant optimization to control side reactions.Faster to optimize for small-scale synthesis due to well-established catalyst systems.[6]

Q3: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A multi-technique approach is essential for robust process control and quality assurance:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product. A mobile phase like Hexane:Ethyl Acetate (e.g., 5:1) is often a good starting point.[7]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It allows you to accurately track reaction conversion, identify impurities, and determine the final purity of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Essential for structural confirmation of the final product and key intermediates. It can also help identify and quantify impurities if their signals are resolved.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown byproducts.

Q4: What are the main safety precautions when handling the reagents for this synthesis?

  • Nitrating Agents (e.g., HNO₃/H₂SO₄): Highly corrosive and strong oxidizing agents. Handle in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Reactions can be highly exothermic; always add reagents slowly and with efficient cooling.

  • Palladium Catalysts and Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere (e.g., Nitrogen or Argon). While palladium itself has low toxicity, its complexes should be handled with care as their toxicological properties are not always well-defined.

  • Bases (e.g., Sodium tert-butoxide, LHMDS): These are strong, often pyrophoric, and moisture-sensitive bases.[4] They must be handled under a strict inert atmosphere. Any contact with water can cause a fire.

  • Solvents (e.g., Toluene, Dioxane, THF): These are flammable organic solvents.[4] Ensure all operations are performed in a well-ventilated fume hood, away from ignition sources.

Part 2: Troubleshooting Guide: Synthesis via Buchwald-Hartwig Amination

This is often the preferred method for its high selectivity. However, it is sensitive to several parameters. The typical reaction involves coupling an aryl halide (e.g., 5-bromo-6-chloro-1,3-benzodioxole) with an ammonia source.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination/deprotonation, and reductive elimination.[2][3]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_side_reaction Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordinated Complex OxAdd->AmineCoord R₂NH AmideComplex Palladium Amide Complex AmineCoord->AmideComplex - HX (Base) AmideComplex->Pd0 Ar-NR₂ (Product) Reductive Elimination BetaHydride β-Hydride Elimination AmideComplex->BetaHydride Undesired Pathway Dehalogenation Hydrodehalogenation (Ar-H) BetaHydride->Dehalogenation caption Fig 1. Buchwald-Hartwig Amination Catalytic Cycle

Caption: Fig 1. Buchwald-Hartwig Amination Catalytic Cycle

Common Problems and Solutions
SymptomProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species was not generated or has decomposed. This is common if using a Pd(II) precatalyst without proper reduction.[5] 2. Poor Ligand Choice: The ligand may not be suitable for the specific aryl chloride/bromide substrate. Aryl chlorides are notoriously less reactive than bromides.[4] 3. Insufficient Base Strength: The base is not strong enough to deprotonate the amine or the Pd-amine adduct. 4. Presence of Water or Oxygen: Moisture and oxygen can deactivate the catalyst and react with the strong base.1. Catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, ensure your conditions (e.g., presence of a phosphine ligand) facilitate reduction to Pd(0). Alternatively, start with a Pd(0) source like Pd₂(dba)₃.[5] 2. Ligand Screening: For aryl chlorides, use bulky, electron-rich phosphine ligands (e.g., biarylphosphines like BrettPhos, RuPhos, or XPhos). For aryl bromides, ligands like BINAP or DPPF may be sufficient.[2][4] 3. Base Selection: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. LHMDS or K₃PO₄ can also be considered.[5] 4. Inert Atmosphere: Ensure all reagents are dry and the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.
Catalyst Decomposition (Reaction turns black) 1. High Temperature: The catalyst complex may not be stable at the reaction temperature, leading to the formation of palladium black. 2. Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.1. Lower Temperature: Screen lower reaction temperatures (e.g., 80-100 °C instead of >110 °C).[4] 2. Optimize Ratio: Increase the ligand-to-palladium ratio. A common starting point is 1.1-2.2 equivalents of ligand to 1 equivalent of palladium metal.
Significant Hydrodehalogenation (Ar-H byproduct) 1. β-Hydride Elimination: This side reaction can compete with reductive elimination, especially if the amide intermediate is sterically hindered or if the reductive elimination step is slow.[2] 2. Presence of Water: Water can act as a proton source for the undesired hydrodehalogenation pathway.1. Use Bulky Ligands: Sterically hindered biarylphosphine ligands promote the desired reductive elimination pathway over β-hydride elimination.[5] 2. Rigorous Anhydrous Conditions: Ensure the solvent and reagents are scrupulously dried.
Poor Product Isolation / Purification Issues 1. Emulsion during Workup: The presence of phosphine oxides (from ligand degradation) and inorganic salts can lead to emulsions. 2. Co-elution with Ligand: The non-polar phosphine ligand or its oxide may co-elute with the product during column chromatography.1. Filtration: After the reaction, dilute with a solvent like toluene or ethyl acetate and filter through a pad of Celite® to remove palladium black and some inorganic salts before aqueous workup. 2. Acid Wash: Perform an acidic aqueous wash (e.g., 1M HCl). The desired amine product will form a salt and move to the aqueous layer, while the neutral ligand impurities remain in the organic layer. The layers can then be separated, and the aqueous layer basified to recover the product. 3. Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.[8]

Part 3: Troubleshooting Guide: Synthesis via Nitration & Reduction

This classic route is powerful but requires careful control over two distinct transformations.

Visualizing the Workflow

Nitration_Reduction_Workflow cluster_qc Quality Control Points Start 5-Chloro-1,3-benzodioxole Nitration Step 1: Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Nitro_Intermediate 6-Chloro-5-nitro-1,3-benzodioxole Nitration->Nitro_Intermediate QC1 Check for Regioisomers Nitration->QC1 Reduction Step 2: Reduction (e.g., Fe/HCl, SnCl₂, H₂/Pd-C) Nitro_Intermediate->Reduction Final_Product This compound Reduction->Final_Product QC2 Check for Over-reduction or Dechlorination Reduction->QC2 caption Fig 2. Workflow for the Nitration-Reduction Synthesis Route

Caption: Fig 2. Workflow for the Nitration-Reduction Synthesis Route

Common Problems and Solutions
SymptomProbable Cause(s)Recommended Solution(s)
Formation of Regioisomers during Nitration 1. Harsh Reaction Conditions: High temperatures or overly concentrated nitrating agents can reduce the selectivity of the electrophilic aromatic substitution, leading to nitration at other positions on the ring.1. Strict Temperature Control: Maintain a low temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent. 2. Milder Nitrating Agents: Consider using milder conditions, such as acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) or a nitrate salt with trifluoroacetic anhydride.
Incomplete Reduction of Nitro Group 1. Insufficient Reducing Agent: The stoichiometric amount of the reducing agent was not enough to fully convert the starting material. 2. Deactivated Catalyst (for catalytic hydrogenation): The palladium catalyst (e.g., Pd/C) may be poisoned by impurities (e.g., sulfur compounds) or be of low activity.1. Increase Stoichiometry: Add a larger excess of the reducing agent (e.g., for Fe/HCl, use 3-5 equivalents of iron powder). 2. Catalyst Care: Use a fresh, high-quality catalyst. If catalyst poisoning is suspected, pretreat the starting material by filtering it through a small plug of silica or activated carbon. For catalytic hydrogenation, ensure the system is properly purged of air.
Reductive Dechlorination (Loss of Chlorine Atom) 1. Harsh Reduction Conditions: Certain powerful reducing systems, especially catalytic hydrogenation with Pd/C under aggressive conditions (high pressure/temperature), can cleave the C-Cl bond.1. Choose a Chemoselective Reducing Agent: Metal/acid combinations like iron in acetic acid or tin(II) chloride (SnCl₂) are generally more chemoselective and less likely to cause dechlorination compared to catalytic hydrogenation.[1] 2. Optimize Hydrogenation Conditions: If using H₂/Pd-C, use lower pressure (1 atm), room temperature, and consider adding a catalyst modifier like ethylenediamine to suppress dehalogenation.
Difficult Product Isolation from Metal Salts 1. Formation of Metal Hydroxides: When using metal-based reducing agents (Fe, Sn), basifying the reaction mixture during workup precipitates large amounts of metal hydroxides, which can trap the product.1. Filter Before Basification: After the reaction is complete, filter the hot reaction mixture to remove the excess metal powder. 2. Complexation/Extraction: After filtration, carefully basify the filtrate to pH > 10. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane. The precipitated metal salts can be removed by filtering the entire mixture through a pad of Celite®.

Part 4: Optimized Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All reactions should be performed by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.

Protocol 1: Buchwald-Hartwig Amination

This protocol uses benzophenone imine as an ammonia equivalent, which is subsequently hydrolyzed.

  • Setup: To an oven-dried Schlenk flask, add 5-bromo-6-chloro-1,3-benzodioxole (1.0 eq), Pd₂(dba)₃ (0.02 eq), and RuPhos (0.05 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (1.4 eq) followed by anhydrous toluene (to make a ~0.2 M solution).

  • Reaction Initiation: Add benzophenone imine (1.2 eq) via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Hydrolysis & Workup: Cool the reaction to room temperature. Add 2M HCl (5 eq) and stir vigorously for 1 hour to hydrolyze the imine.

  • Purification: Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2x) to remove non-basic impurities. Carefully basify the aqueous layer to pH 12 with 6M NaOH. Extract the product with dichloromethane (3x). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.[8]

Protocol 2: Reduction of 6-Chloro-5-nitro-1,3-benzodioxole

This protocol uses tin(II) chloride, a reliable and chemoselective method.

  • Setup: In a round-bottom flask, dissolve 6-chloro-5-nitro-1,3-benzodioxole (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated HCl. Caution: Exothermic reaction.

  • Heating: Heat the reaction mixture to 50-70 °C and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it slowly onto crushed ice.

  • Purification: Carefully basify the mixture to pH > 10 with a concentrated NaOH or KOH solution while cooling in an ice bath. The product may precipitate or can be extracted with ethyl acetate (3x). The resulting tin salts can be filtered off through Celite®. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amine.

Part 5: References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Retrieved from BenchChem website.[8]

  • Molbase. (n.d.). Synthesis routes of 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)-2-CHLORO-ETHANONE. Retrieved from molbase.com.[9]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from en.wikipedia.org.[2]

  • Biosynth. (n.d.). This compound. Retrieved from biosynth.com.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from chem.libretexts.org.[3]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from jandk.com.[4]

  • Sigma-Aldrich. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from sigmaaldrich.com.[5]

  • De Gruyter. (2025). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from degruyter.com.[10]

  • ChemicalBook. (n.d.). 6-NITRO-1,3-BENZODIOXOL-5-AMINE synthesis. Retrieved from chemicalbook.com.[7]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from organic-chemistry.org.[6]

  • PubChem. (n.d.). This compound. Retrieved from pubchem.ncbi.nlm.nih.gov.[11]

  • Schenzle, A., et al. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 65(6), 2317-23.[1]

Sources

Technical Support Center: 6-Chloro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-1,3-benzodioxol-5-amine (CAS No. 76958-07-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, stability, and analysis of this compound. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the integrity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

This compound is an aniline derivative, a class of molecules known for its sensitivity to environmental factors. While specific, comprehensive stability data for this exact molecule is not widely published[1], established principles of organic chemistry strongly guide the storage protocol. The primary risks are oxidation and photodegradation.

Causality: The amine group (-NH₂) is an electron-rich functional group that is susceptible to oxidation by atmospheric oxygen. This process is often accelerated by light and heat, leading to the formation of colored impurities (often nitroso, nitro, and polymeric species), which can compromise sample purity and reactivity.

Recommended Storage Protocol:

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents air oxidation of the amine functional group.[2]
Temperature 2-8°C (Refrigerated)Slows down the rate of potential degradation reactions.
Light Amber vial or protected from lightMinimizes photodegradation. Aniline derivatives can be light-sensitive.
Container Tightly sealed containerPrevents moisture ingress and exposure to air.[3]
Q2: My solid this compound has developed a yellow or brownish tint upon storage. Is it still usable?

The development of a non-white coloration is a strong visual indicator of degradation. This is most likely due to oxidation, as explained in Q1.

Expert Recommendation: Do not assume the material is unusable, but absolutely do not use it without verification . The colored impurities, even in trace amounts, could potentially interfere with your reaction, act as catalysts or inhibitors, or lead to downstream byproducts.

Actionable Steps:

  • Assess Purity: Perform a purity analysis. High-Performance Liquid Chromatography (HPLC) is the recommended method for quantitative assessment.[4] A detailed protocol is provided in the Troubleshooting Guide.

  • Decision:

    • If purity is still high (>98%) and the impurity profile is minor, you may be able to proceed for non-critical applications, but this is at your own risk.

    • If purity has dropped significantly, the material must be repurified. Recrystallization or column chromatography are effective methods.[5]

Q3: What are the potential impurities I should be aware of in this compound?

Impurities can arise from the synthetic route or from degradation. Understanding the synthesis is key to anticipating potential contaminants. A common synthesis involves the chlorination and subsequent reduction of a nitro-precursor.

Potential Impurities Include:

  • Starting Materials: Unreacted precursors such as 4-nitro-5-chlorobenzodioxole or related isomers.

  • Side-Reaction Products: Isomers formed during chlorination or incomplete reduction products.

  • Degradation Products: Oxidized dimers/polymers, nitroso, and nitro-derivatives formed during storage or handling.

A robust analytical method, such as a high-resolution gradient HPLC method, is crucial for separating these closely related structures.[4]

Troubleshooting Guide

Problem 1: I am observing inconsistent yields or unexpected byproducts in my reaction.

Inconsistent results are frequently traced back to reagent quality. Assuming all other parameters are controlled, the stability of this compound is a primary suspect.

Troubleshooting Workflow:

Caption: Troubleshooting Decision Tree for Inconsistent Reactions.

Root Cause Analysis: Degradation introduces unknown reactive species into your experiment. The oxidized impurities may have different reactivity, pKa, or nucleophilicity, leading to side reactions or inhibition of the desired transformation. A self-validating workflow where you confirm the purity of your starting material before each experiment is critical for reproducibility.

Problem 2: My compound appears to be degrading during my workup or purification.

The stability of this compound is not only a concern during storage but also during experimental manipulation.

Causality: Exposure to strong acids or bases, high temperatures, or prolonged exposure to air during workup or chromatography can accelerate degradation.

Mitigation Strategies:

  • Aqueous Workup: Perform extractions quickly and, if possible, at reduced temperatures. Use dilute acids/bases and immediately move to the next step. Avoid letting solutions sit on the bench open to air.

  • Column Chromatography: Use a moderate polarity solvent system and run the column efficiently. Do not let the compound sit on the silica gel for an extended period, as silica can be slightly acidic and promote degradation of sensitive amines.

  • Solvent Removal: Use a rotary evaporator at a moderate temperature (e.g., <40°C). Do not dry the compound under high vacuum for an excessive amount of time, especially if not under an inert atmosphere.

Proposed Oxidative Degradation Pathway:

G A This compound (R-NH2) B Radical Cation (R-NH2•+) A->B [O], -e- C N-centered Radical (R-NH•) B->C -H+ D Colored Impurities (Nitroso, Nitro, Dimers) C->D Further Oxidation & Dimerization

Caption: A plausible pathway for air oxidation of the amine moiety.

Experimental Protocols

Protocol 1: HPLC Purity Assessment

This protocol provides a robust method to determine the purity of this compound, adapted from standard methods for related compounds.[4]

ParameterMethod A: Standard QCMethod B: High-Resolution
Column C18, 5 µm, 4.6 x 250 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase Acetonitrile:Water (Isocratic, e.g., 70:30 v/v)Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 280 nmDiode Array Detector (DAD) or Mass Spectrometry (MS)
Run Time ~15 minutes~10 minutes
Advantage Robust, routine QCHigher sensitivity, resolves trace and isomeric impurities

Step-by-Step (Method A):

  • Mobile Phase Prep: Prepare the acetonitrile/water mixture. Filter and degas thoroughly before use.

  • Sample Prep: Accurately weigh ~5 mg of the compound and dissolve it in 5 mL of the mobile phase to a final concentration of ~1 mg/mL.

  • Injection: Inject 10 µL of the sample onto the HPLC system.

  • Analysis: Record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Workflow for Compound Quality Validation:

workflow receive Receive or Synthesize Compound qc1 Initial QC (HPLC Purity Analysis) receive->qc1 store Store Under Recommended Conditions (Inert Gas, 2-8°C, Dark) qc1->store reanalyze Re-analyze Before Use (HPLC Purity Check) store->reanalyze decision Purity Meets Spec? reanalyze->decision use Proceed with Experiment decision->use  Yes repurify Repurify Compound decision->repurify  No repurify->reanalyze

Caption: Experimental workflow for ensuring compound integrity.

References

  • PubChem. This compound. [Online]. National Center for Biotechnology Information. Available: [Link][6]

Sources

Technical Support Center: Navigating Reactions with 6-Chloro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-1,3-benzodioxol-5-amine (also known as 6-chloropiperonylamine). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthetic reactions involving this versatile intermediate. Our focus is on understanding the causality behind experimental outcomes and providing actionable solutions to overcome failed reactions.

Understanding the Reactivity Profile of this compound

This compound is an electron-rich aromatic amine. Its reactivity is governed by the interplay of three key functional groups: the activating amino group (-NH₂), the electron-donating methylenedioxy group (-O-CH₂-O-), and the electron-withdrawing, ortho-directing chloro group (-Cl).

The amino group is a strong activating group, directing electrophiles to the ortho and para positions. However, the position para to the amine is blocked. The methylenedioxy group further enhances the electron density of the aromatic ring. The chloro substituent, while deactivating overall due to its inductive effect, directs incoming electrophiles to its ortho and para positions. This unique electronic and steric environment can lead to specific challenges in various chemical transformations.

Troubleshooting Failed Reactions: A Q&A Approach

This section is structured to address specific problems you may encounter in the laboratory.

I. Acylation Reactions

Question 1: My acylation of this compound is resulting in a low yield and a dark, tarry byproduct. What is happening and how can I fix it?

Answer: This is a common issue arising from the high nucleophilicity of the aniline and potential side reactions.

Causality:

  • Over-acylation: The initially formed amide can sometimes undergo further acylation, though this is less common.

  • Oxidation: Anilines, especially electron-rich ones, are susceptible to oxidation, which can be accelerated by acidic conditions (e.g., from HCl generated from an acyl chloride) and heat. This often leads to the formation of colored, polymeric materials.[1]

  • Reaction with Lewis Acids: If you are using a Lewis acid catalyst for a Friedel-Crafts type acylation on a derivative, the Lewis acid can complex with the lone pair of the nitrogen atom, deactivating the ring towards electrophilic substitution.[2][3]

Troubleshooting Protocol:

  • Protect the Amine: The most reliable solution is to protect the amino group before proceeding with reactions that are sensitive to its high reactivity. Acetylation to form the corresponding acetanilide is a common and effective strategy. This moderates the activating effect of the amine and prevents oxidation.[3]

  • Control Reaction Conditions:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Low Temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.

    • Base: Use a non-nucleophilic base, such as triethylamine or pyridine, to scavenge any acid generated during the reaction.

  • Choice of Acylating Agent: Consider using an acyl anhydride instead of an acyl chloride to avoid the generation of HCl.

Experimental Protocol: N-Acetylation of this compound

  • Dissolve 1 equivalent of this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of acetic anhydride dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.

  • The resulting acetanilide is typically a stable, crystalline solid that can be purified by recrystallization.

II. Diazotization and Sandmeyer Reactions

Question 2: I am attempting a Sandmeyer reaction with this compound to introduce a different substituent, but I am getting a complex mixture of byproducts and a low yield of my desired product.

Answer: Diazotization reactions are notoriously sensitive, and the stability of the resulting diazonium salt is crucial. Side reactions are common if conditions are not strictly controlled.

Causality:

  • Decomposition of Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose, especially at temperatures above 5-10 °C, leading to the formation of phenols and other unwanted products.[4]

  • Side Reactions of the Diazonium Salt: The electron-rich nature of the benzodioxole ring can make the diazonium salt susceptible to unwanted coupling reactions.

  • Radical Byproducts: The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of biaryl byproducts.[5][6]

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0 and 5 °C at all times using an ice-salt bath.

  • Slow Addition of Sodium Nitrite: Add a solution of sodium nitrite dropwise to the acidic solution of the amine to control the exothermic reaction and prevent localized heating.

  • Use of a slight excess of Acid: Ensure a sufficiently acidic medium to prevent the formation of diazoamino compounds from the reaction of the diazonium salt with unreacted aniline.

  • Immediate Use of the Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction without attempting to isolate it.[1]

Experimental Protocol: General Diazotization and Sandmeyer Reaction

  • Dissolve 1 equivalent of this compound in an aqueous solution of a mineral acid (e.g., 2.5-3 equivalents of HBr for a bromination reaction).

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of 1.1 equivalents of sodium nitrite in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature does not exceed 5 °C.

  • In a separate flask, prepare a solution or slurry of the copper(I) salt (e.g., CuBr) in the corresponding acid (e.g., HBr).

  • Slowly add the cold diazonium salt solution to the copper(I) salt solution.

  • Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer to remove copper salts and acid, then dry and concentrate. Purify the product by column chromatography or recrystallization.

III. Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig and Suzuki)

Question 3: I am struggling with a Buchwald-Hartwig amination using this compound as the coupling partner. The reaction is sluggish, and I observe significant amounts of starting material even after prolonged reaction times.

Answer: The success of Buchwald-Hartwig aminations is highly dependent on the choice of catalyst, ligand, base, and solvent. The steric hindrance and electronic properties of your substrate play a crucial role.

Causality:

  • Catalyst Deactivation: The amine substrate or impurities can coordinate to the palladium center and inhibit catalysis.

  • Steric Hindrance: The chloro group ortho to the amino group can sterically hinder the approach of the palladium catalyst and the other coupling partner.

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step. A suboptimal ligand can lead to low turnover.

  • Base Incompatibility: The choice of base is crucial and can affect both the rate of the reaction and the stability of the starting materials and products.

Troubleshooting Protocol:

  • Ligand Screening: Screen a variety of phosphine ligands. For sterically hindered anilines, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective.

  • Base Optimization: Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). NaOtBu is a strong base that often gives high reaction rates but is not compatible with all functional groups. Cs₂CO₃ is a milder base with better functional group tolerance.[7]

  • Solvent Choice: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used.

  • Palladium Pre-catalyst: Use a well-defined palladium pre-catalyst, such as a G3 or G4 Buchwald precatalyst, to ensure efficient generation of the active Pd(0) species.

  • Purity of Reagents: Ensure that the this compound and the other coupling partner are pure. Amines, in particular, can be purified by passing through a short plug of silica gel.

Question 4: In my Suzuki coupling reaction to form a biaryl compound from the corresponding aryl halide derived from this compound, I am observing significant homocoupling of the boronic acid and dehalogenation of my starting material.

Answer: These are common side reactions in Suzuki couplings, often stemming from issues with catalyst stability, reaction conditions, or the purity of the boronic acid.

Causality:

  • Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It can be promoted by the presence of oxygen or by certain palladium catalysts.

  • Dehalogenation (Proto-debromination/dechlorination): This side reaction replaces the halogen with a hydrogen atom and can be caused by impurities in the reagents or solvent, or by certain reaction conditions that favor a reductive pathway.[8]

  • Protodeboronation: The boronic acid can be cleaved by reaction with water or other protic species, especially under basic conditions, leading to the formation of the corresponding arene.

Troubleshooting Protocol:

  • High Purity Boronic Acid: Use high-quality boronic acid or its corresponding pinacol ester, which is often more stable.

  • Thorough Degassing: Ensure that the solvent and reaction mixture are thoroughly degassed to remove oxygen, which can promote homocoupling.

  • Choice of Base: A milder base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), may suppress protodeboronation compared to stronger bases like sodium hydroxide.

  • Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling and side reactions. For example, bulky, electron-rich phosphine ligands can promote the desired reductive elimination.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help to minimize side reactions.

Problem Potential Cause Suggested Solution
Low or No Product YieldInactive catalyst, suboptimal conditions, poor substrate reactivity.Use fresh catalyst, screen ligands and bases, ensure anhydrous/anaerobic conditions.
Formation of Dark ByproductsOxidation of the aniline.Work under an inert atmosphere, use purified starting materials.
Homocoupling in Suzuki ReactionOxygen in the reaction mixture, unstable boronic acid.Thoroughly degas the solvent, use high-purity boronic acid or a pinacol ester.
DehalogenationImpurities, non-optimal reaction conditions.Purify starting materials, optimize base and temperature.

Visualizing Troubleshooting Workflows

General Troubleshooting Logic

Troubleshooting_Workflow start Failed Reaction check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions purify Purify Starting Materials check_purity->purify analyze_byproducts Analyze Byproducts (LC-MS, NMR) check_conditions->analyze_byproducts low_yield Low Yield? analyze_byproducts->low_yield byproducts Byproducts Formed? analyze_byproducts->byproducts optimize Systematically Optimize Conditions (Ligand, Base, Solvent, Temp) low_yield->optimize Yes success Successful Reaction low_yield->success No, proceed with purification byproducts->optimize Yes protect Consider Protecting Group Strategy byproducts->protect If oxidation/over-reaction optimize->success purify->start Re-run protect->start Re-run with protected substrate

Caption: A general workflow for troubleshooting failed reactions.

Decision Tree for Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig check_reagents Reagents Anhydrous & Degassed? start->check_reagents yes1 Yes check_reagents->yes1 no1 No check_reagents->no1 check_catalyst Catalyst System Appropriate? yes1->check_catalyst fix_reagents Dry/Degas Reagents & Solvents no1->fix_reagents fix_reagents->start Re-run yes2 Yes check_catalyst->yes2 no2 No check_catalyst->no2 check_temp Reaction Temperature Optimized? yes2->check_temp screen_ligands Screen Bulky Biarylphosphine Ligands (e.g., XPhos, SPhos) no2->screen_ligands screen_bases Screen Bases (NaOtBu, Cs2CO3, K3PO4) screen_ligands->screen_bases screen_bases->start Re-run yes3 Yes check_temp->yes3 no3 No check_temp->no3 success Improved Yield yes3->success optimize_temp Optimize Temperature (e.g., 80-110 °C) no3->optimize_temp optimize_temp->start Re-run

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination reactions.

References

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Sandmeyer reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • What do we get when aniline is reacted with 1-chloropropane in the presence of AlCl3? (2018, March 16). Quora. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Reactions of Aniline. Chemistry Steps. Retrieved January 12, 2026, from [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Ligand-Promoted meta-C–H Chlorination of Anilines and Phenols.
  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Nagdi, M. H. (2001). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. International Journal of Chemical Kinetics, 33(11), 635-641.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Diazotisation. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Synthesis of 6-Chloro-N,N,N',N'-tetrakis-pyridin-2-ylmethyl-[2][7][9]triazine-2,4-diamine. (2007). Molbank, 2007(4), M556.

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. Retrieved from [Link]

  • 24.8: Reactions of Arylamines. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Wang, X., & Xu, B. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506.
  • Sandmeyer reaction. L.S.College, Muzaffarpur. Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 12, 2026, from [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Suzuki Coupling. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 12, 2026, from [Link]

  • This compound. PubChem. Retrieved January 12, 2026, from [Link]

  • This compound. Chemsigma. Retrieved January 12, 2026, from [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019, May 16). ResearchGate. Retrieved from [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved January 12, 2026, from [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025, December 5). ResearchGate. Retrieved from [Link]

  • Chemical synthesis method of 6-chloropurine. (2012). Google Patents.
  • Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. NC State University Libraries. Retrieved January 12, 2026, from [Link]

  • Electrophilic Aromatic Substitution Reactions Made Easy! (2018, May 9). YouTube. Retrieved from [Link]

  • Electrophilic Aromatic Substitution Practice Problems. Chemistry Steps. Retrieved January 12, 2026, from [Link]

  • 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. (2021, May 20). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Delepine reaction. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Bényei, A., Szilvási, T., & Kollár, L. (2018).

Sources

Technical Support Center: Synthesis of 6-Chloro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-1,3-benzodioxol-5-amine. As a critical intermediate in pharmaceutical and agrochemical research, achieving a high-purity, high-yield synthesis is paramount. This document addresses common unexpected results and provides troubleshooting strategies grounded in established chemical principles.

I. Troubleshooting Guide: Unexpected Experimental Outcomes

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the reduction of 6-chloro-5-nitro-1,3-benzodioxole.

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Caption: Synthetic pathway and potential side reactions.

Question 1: My reaction yields are consistently low. What are the likely causes and how can I improve them?

Answer: Low yields in the reduction of 6-chloro-5-nitro-1,3-benzodioxole can stem from several factors. A systematic approach to troubleshooting is essential.

  • Incomplete Reaction: The reduction of an aromatic nitro group is a multi-step process that proceeds through nitroso and hydroxylamine intermediates.[1][2][3] If the reaction is not driven to completion, these intermediates may persist or lead to undesired side products.

    • Troubleshooting:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to track the disappearance of the starting material. A co-spot of the starting material and the reaction mixture will confirm its consumption.

      • Increase Reaction Time or Temperature: If the reaction stalls, cautiously increasing the reaction time or temperature (within the stability limits of the reactants and products) can promote completion.

      • Ensure Sufficient Reductant: The stoichiometry of the reducing agent is critical. For metal-based reductions like SnCl₂ or Fe, a molar excess is often required to drive the reaction to completion and account for any side reactions or oxidation of the reagent.[4][5][6]

  • Side Reactions: The formation of side products is a common cause of reduced yield.

    • Troubleshooting:

      • Azo/Azoxy Formation: Condensation of the nitroso and hydroxylamine intermediates can form azo and azoxy compounds, particularly under conditions of insufficient reductant or poor pH control.[2] Maintaining a strongly acidic and reducing environment helps to suppress these side reactions.[2]

      • Dehalogenation: Catalytic hydrogenation using palladium on carbon (Pd/C) can sometimes lead to the undesired removal of the chlorine atom (hydrogenolysis), especially with prolonged reaction times or higher catalyst loading.[7] If dehalogenation is observed, consider switching to a different catalyst like Raney nickel, which is often less prone to this side reaction, or using chemical reductants like SnCl₂ or Fe/AcOH.[7]

  • Product Loss During Workup and Purification: The product, an aromatic amine, can be lost during extraction and purification steps.

    • Troubleshooting:

      • pH Adjustment: During aqueous workup, ensure the pH is sufficiently basic (pH > 10) to deprotonate the anilinium salt and allow for efficient extraction into an organic solvent.[8]

      • Purification Method: Column chromatography can sometimes lead to product loss on the silica gel.[1] Consider recrystallization as an alternative purification method if the crude product is of reasonable purity.[9]

ParameterRecommendation for Yield ImprovementRationale
Reaction Monitoring Frequent TLC analysisEnsures reaction goes to completion.
Reductant Stoichiometry Use appropriate molar excess (e.g., 3-5 eq. SnCl₂·2H₂O)Drives the reaction forward and compensates for reagent degradation.[8]
pH Control (for metal/acid) Maintain strongly acidic conditions during reactionSuppresses formation of azo/azoxy side products.[2]
Catalyst Choice (for hydrogenation) Use Raney Nickel if dehalogenation is an issueRaney Nickel is less likely to cause dehalogenation of aryl chlorides compared to Pd/C.[7]
Workup pH Adjust aqueous layer to pH > 10 before extractionEnsures the amine is in its free base form for efficient extraction.[8]

Question 2: My final product is impure, showing extra spots on TLC and unexpected peaks in NMR/GC-MS. What are these impurities and how do I remove them?

Answer: The nature of the impurities depends heavily on the synthetic route employed.

  • Common Impurities and Their Origin:

    • Unreacted Starting Material: As discussed above, incomplete reaction is a primary source of contamination.

    • Azo/Azoxy Compounds: These colored impurities arise from the condensation of intermediates and are often observed when using metal/acid reductants under suboptimal conditions.[2]

    • Dehalogenated Amine: If using catalytic hydrogenation, the corresponding 1,3-benzodioxol-5-amine may be present.

    • Metal Salts: In reductions using tin or iron, residual metal salts can contaminate the product if the workup is not thorough.[5]

  • Troubleshooting and Purification Strategies:

    • TLC Analysis: Use different solvent systems to achieve better separation of spots, which can help in identifying the number of components in the mixture.

    • NMR/GC-MS Analysis: These techniques are invaluable for identifying the structure of the impurities.

    • Purification Techniques:

      • Recrystallization: This is an effective method for removing small amounts of impurities from a solid product. Experiment with different solvent systems to find one that provides good differential solubility between the product and impurities.[9]

      • Column Chromatography: While it can lead to yield loss, flash column chromatography is a powerful tool for separating compounds with different polarities.[9]

      • Acid-Base Extraction: To remove non-basic impurities, the crude product can be dissolved in an organic solvent and washed with a dilute acid solution. The product will move to the aqueous layer as the ammonium salt. The aqueous layer can then be basified and the pure amine re-extracted.

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Caption: A general troubleshooting workflow.

II. Frequently Asked Questions (FAQs)

Q1: What is the best method for reducing 6-chloro-5-nitro-1,3-benzodioxole?

A1: The "best" method depends on available equipment, scale, and tolerance for certain impurities.

  • Catalytic Hydrogenation (H₂/Pd/C or Raney Nickel): This is often a clean and efficient method, producing water as the only byproduct.[7] However, it requires specialized hydrogenation equipment and carries the risk of dehalogenation with Pd/C.[7]

  • Tin(II) Chloride (SnCl₂/HCl): A classic and reliable method that is tolerant of many functional groups.[5][7] The main drawback is the generation of tin-based waste, which can be problematic for disposal and may require careful removal from the product.[5]

  • Iron/Acetic Acid (Fe/AcOH): This is an inexpensive and environmentally benign option.[1][7] The reaction can sometimes be slower and the workup can be complicated by the need to filter out iron salts.[6]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify impurities.

  • Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight of the product and can help identify impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity and quantifying impurities.[9]

Q3: Is this compound stable? What are the recommended storage conditions?

A3: Aromatic amines can be susceptible to oxidation and discoloration upon exposure to air and light. It is recommended to store the purified product in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.

III. Experimental Protocols

Protocol 1: Reduction of 6-chloro-5-nitro-1,3-benzodioxole using Tin(II) Chloride

This protocol is adapted from standard procedures for the reduction of aromatic nitro compounds.[8]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloro-5-nitro-1,3-benzodioxole (1.0 eq) and ethanol.

  • Addition of Reagents: To the stirred suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq). Slowly add concentrated hydrochloric acid (HCl). The reaction may be exothermic.

  • Reaction: Heat the mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is greater than 10. Tin salts will precipitate.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

IV. References

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from

  • Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. (n.d.). Benchchem. Retrieved January 12, 2026, from

  • De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. Retrieved January 12, 2026, from

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 12, 2026, from

  • Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 12, 2026, from

  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Master Organic Chemistry. Retrieved January 12, 2026, from

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (2014). Journal of the American Chemical Society. Retrieved January 12, 2026, from

  • A Comparative Guide to Nitro Group Reduction: Tin(II) Chloride Dihydrate vs. Catalytic Hydrogenation. (n.d.). Benchchem. Retrieved January 12, 2026, from

  • Stoichiometric Zn or Fe Metal Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 12, 2026, from

Sources

minimizing byproduct formation with 6-Chloro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-1,3-benzodioxol-5-amine

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered when using this versatile but reactive intermediate. Our goal is to provide you with the mechanistic insights and practical solutions needed to minimize byproduct formation and maximize the yield and purity of your desired product.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, stability, and fundamental reactivity of this compound.

Q1: What are the primary reactivity centers of this compound that I should be aware of?

A1: The molecule possesses two key areas of reactivity that dictate its chemical behavior:

  • The Aromatic Amine (-NH₂): This is the most significant functional group. It is a potent nucleophile and a strong activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions.[1] However, its basicity can be problematic, as it readily reacts with acids (both Lewis and Brønsted) to form an anilinium salt. This salt is strongly deactivating and a meta-director, which can lead to undesired regioisomers.[1][2]

  • The Electron-Rich Benzene Ring: The combination of the electron-donating amine and the methylenedioxy group makes the aromatic ring highly susceptible to electrophilic attack. This high reactivity can lead to polysubstitution if not carefully controlled.[3] The chlorine atom exerts a mild deactivating, ortho, para-directing influence.

The 1,3-benzodioxole moiety itself is generally stable under most synthetic conditions but can be susceptible to cleavage under very harsh acidic or oxidative conditions.[4][5]

Q2: My bottle of this compound has developed a dark color upon storage. Is it still usable?

A2: The development of a dark, often reddish-brown or purple, color is a common issue with anilines. This is typically due to slow oxidation by atmospheric oxygen, leading to the formation of highly colored polymeric impurities. While the bulk of the material may still be viable, the presence of these impurities can interfere with subsequent reactions, potentially lowering yields and complicating purification.

Recommendation: For sensitive, high-purity applications, it is advisable to purify the material before use, for example, by recrystallization or by passing a solution through a short plug of silica gel or activated carbon. For all applications, it is crucial to store the compound under an inert atmosphere (Nitrogen or Argon), protected from light, and in a cool, dry place to minimize degradation.[4]

Q3: Are there any specific solvent or reagent incompatibilities I should be aware of?

A3: Yes. Avoid highly acidic conditions when possible, as protonation of the amine deactivates the ring and changes its directing properties.[1] In reactions like Friedel-Crafts acylation, the amine will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), effectively poisoning the catalyst and preventing the desired reaction.[6] Furthermore, strong oxidizing agents (e.g., concentrated nitric acid, permanganate) can lead to complex mixtures of oxidized byproducts and potential ring-opening.[2]

Troubleshooting Guide: Common Experimental Issues

This section provides a problem-and-solution framework for specific challenges you may encounter during synthesis.

Problem 1: I'm attempting an electrophilic substitution (e.g., bromination, nitration) and getting a complex mixture of products with low yield of the desired regioisomer.

  • Likely Cause A: Polysubstitution. The high activation of the ring by the amino group makes it difficult to stop the reaction at the mono-substitution stage.[3] For example, bromination with bromine water often leads directly to the di-brominated product.

  • Solution A: Amine Protection. The most reliable strategy to moderate reactivity and prevent polysubstitution is to temporarily protect the amine as an amide, typically an acetamide. The acetyl group is still an ortho, para-director but is significantly less activating than the free amine, allowing for controlled, selective substitution. The protecting group can be easily removed later under acidic or basic conditions. See Protocol 1 for a detailed procedure.

  • Likely Cause B: Competing Reaction Pathways due to Amine Protonation. In acidic media (e.g., nitration with HNO₃/H₂SO₄), a significant portion of the starting material exists as the protonated anilinium ion. This species is strongly deactivated and meta-directing, leading to the formation of the undesired meta-substituted byproduct alongside the desired ortho/para isomers.[1]

  • Solution B: Use of a Protecting Group. As with polysubstitution, protecting the amine as an acetamide is the standard solution. This prevents protonation at the nitrogen, ensuring consistent ortho, para-directivity and preventing the formation of meta isomers and oxidative side products.

Problem 2: My reaction mixture turns dark, and I observe significant baseline "gunk" on my TLC plate or HPLC chromatogram.

  • Likely Cause: Oxidation of the Aniline Moiety. Anilines are readily oxidized, especially in the presence of acid, transition metals, or air. This leads to the formation of complex, often polymeric, colored byproducts that are difficult to characterize and remove.

  • Solution: Implement Rigorous Inert Atmosphere Techniques.

    • Degas Solvents: Before use, sparge your reaction solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Use an Inert Blanket: Conduct the reaction under a positive pressure of nitrogen or argon.

    • Purify Reagents: Ensure all reagents are free from peroxide or metallic impurities that could initiate oxidation.

    • Control Temperature: Run the reaction at the lowest effective temperature, as higher temperatures can accelerate oxidative decomposition.

Problem 3: During an acylation or sulfonylation reaction, my yield is low, and I recover a lot of unreacted starting material, even with excess reagent.

  • Likely Cause A: In-situ Salt Formation. The reaction itself may generate an acidic byproduct (e.g., HCl from an acyl chloride). This acid will protonate the unreacted starting material, converting the nucleophilic amine into a non-nucleophilic anilinium salt, effectively shutting down the reaction.

  • Solution A: Add a Non-Nucleophilic Base. Include at least one equivalent of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate in your reaction mixture. The base will scavenge the acid byproduct, keeping the aniline starting material in its free, nucleophilic form.

  • Likely Cause B: Poor Solubility. The starting material or the product may have poor solubility in the chosen solvent, causing it to precipitate out of the reaction mixture.

  • Solution B: Solvent Screening. Perform small-scale solubility tests to find a more suitable solvent. Common choices for these reactions include dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). Gentle heating may also be employed if the reactants and products are thermally stable.

Data & Protocols

Table 1: Impact of Amine Protection on Regioselectivity of Bromination

The following table illustrates the typical product distribution for the bromination of this compound with and without protection, demonstrating the effectiveness of the acetamide protecting group.

EntrySubstrateReagent & ConditionsMajor Product(s)Purity/Selectivity Issue
1This compoundBr₂ in Acetic Acid, RTMixture of mono- and di-brominated products; complex regioisomersPoor selectivity, over-reaction, difficult purification
2N-(6-Chloro-1,3-benzodioxol-5-yl)acetamideN-Bromosuccinimide (NBS) in DMF, 0 °C to RTN-(2-Bromo-6-chloro-1,3-benzodioxol-5-yl)acetamide (desired ortho-product)High regioselectivity, clean conversion
Experimental Protocols

Protocol 1: Amine Protection via Acetylation

This protocol provides a standard method for protecting the amine group to moderate its reactivity.

  • Dissolution: Dissolve 1.0 equivalent of this compound in dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add 1.5 equivalents of triethylamine (TEA) or pyridine to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add 1.2 equivalents of acetyl chloride or acetic anhydride dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acetamide, which can often be used directly or purified further by recrystallization (e.g., from ethanol/water).

Protocol 2: Amide Deprotection (Acidic Hydrolysis)

This protocol describes the removal of the acetyl protecting group.

  • Suspension: Suspend the N-(6-Chloro-1,3-benzodioxol-5-yl)acetamide in a mixture of ethanol and 6M hydrochloric acid (typically a 1:1 v/v ratio).

  • Hydrolysis: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by TLC/HPLC. The reaction is typically complete within 2-6 hours.

  • Neutralization & Extraction: Cool the reaction mixture to room temperature and carefully neutralize it by the dropwise addition of a concentrated base (e.g., 50% NaOH solution) until the pH is >10.

  • Isolation: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified, deprotected amine.

Visualized Workflows and Pathways

Diagram 1: Troubleshooting Workflow for Impurity Formation

This diagram outlines a logical sequence of steps to diagnose and solve issues related to byproduct formation.

TroubleshootingWorkflow Start Start: Unexpected Byproduct or Low Yield Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis Identify Identify Byproduct Structure (if possible) Analysis->Identify IsPolysub Polysubstitution Observed? Identify->IsPolysub  EAS Reaction? IsRegioisomer Wrong Regioisomer Observed? IsPolysub->IsRegioisomer No ProtectAmine Solution: Protect Amine as Amide (See Protocol 1) IsPolysub->ProtectAmine Yes IsOxidation Colored/Degradation Products Observed? IsRegioisomer->IsOxidation No CheckAcidity Solution: 1. Protect Amine 2. Control pH/Avoid Strong Acid IsRegioisomer->CheckAcidity Yes UseInert Solution: 1. Use Degassed Solvents 2. Run Under N2/Ar 3. Check Reagent Purity IsOxidation->UseInert Yes End Achieve Clean Reaction IsOxidation->End No/Other Issue ProtectAmine->End CheckAcidity->End UseInert->End

Caption: A decision tree for troubleshooting common byproduct issues.

Diagram 2: Reaction Pathways for Electrophilic Bromination

This diagram contrasts the desired reaction pathway using a protected amine with the problematic pathways involving the unprotected amine.

ReactionPathways cluster_0 Uncontrolled Reaction (Unprotected Amine) cluster_1 Controlled Reaction (Protected Amine) Start_NH2 Starting Material This compound PolyBromo Over-reaction Di-brominated Product Start_NH2->PolyBromo Br₂, excess MetaBromo Wrong Regioisomer meta-Bromo Product Start_NH2->MetaBromo Br₂, H⁺ (acidic) (forms anilinium ion) Start_NHAc Protected Material N-acetyl-derivative MonoBromo Desired Product ortho-Bromo Product Start_NHAc->MonoBromo NBS, controlled

Caption: Desired vs. undesired pathways in electrophilic bromination.

References

  • Givens, R. S., & Matuszewski, B. (1984). Formation and reactivity of 1,3-benzodioxol-2-yl, 1,3-benzodioxan-2-yl, and related radicals. Canadian Journal of Chemistry, 62(1), 424-432. [Link]

  • Ciriminna, R., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

  • Passudetti, M., et al. (2007). Substituted Aniline Interaction With Submitochondrial Particles and Quantitative Structure-Activity Relationships. PubMed. [Link]

  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. [Link]

Sources

Technical Support Center: Chromatographic Purification of 6-Chloro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide synthesizes technical protocols with field-proven insights to address the specific challenges encountered during the chromatographic purification of 6-Chloro-1,3-benzodioxol-5-amine. The methodologies described herein are designed to be self-validating, ensuring reproducible and high-purity outcomes.

Compound Profile and Purification Synopsis

This compound is an aromatic amine whose purification is influenced by the basicity of the amine group and the electron-rich nature of the benzodioxole ring system. The presence of a chlorine atom also affects its polarity and potential interactions.[1] Chromatographic purification often involves navigating challenges such as peak tailing on silica gel due to the basic amine functionality and separating it from structurally similar impurities.

This guide provides a systematic approach, from pre-purification workup to high-resolution chromatographic methods, to ensure the isolation of a highly pure product.

PropertyValueSource
Molecular Formula C₇H₆ClNO₂PubChem[1]
Molecular Weight 171.58 g/mol PubChem[1]
Boiling Point 292.8°C at 760 mmHgEchemi[2]
Density 1.494 g/cm³Echemi[2]
Calculated XLogP3 1.7PubChem[1]
Appearance Data not availableEchemi[2]
General Purification Workflow

The purification strategy typically involves a multi-step process to remove starting materials, by-products, and other impurities. The choice of techniques depends on the initial purity of the crude product and the final purity required.[3]

Purification_Workflow crude Crude Product (Post-Synthesis) workup Aqueous Workup (e.g., Dilute Acid Wash) crude->workup Initial Cleanup analysis1 Initial Purity Analysis (TLC, HPLC, NMR) workup->analysis1 Assess Purity column_chrom Flash Column Chromatography analysis1->column_chrom If Impurities Persist analysis2 Fraction Purity Analysis (TLC) column_chrom->analysis2 Monitor Separation hplc_prep Preparative HPLC (For Highest Purity) analysis2->hplc_prep If Impurities Remain final_product Pure Product (>99%) analysis2->final_product Pool Pure Fractions hplc_prep->final_product

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

TLC and Method Development

Question: Why is my compound streaking or "tailing" on the silica TLC plate?

Answer: This is a classic issue when working with amines on standard silica gel.

  • Causality: Silica gel is acidic (due to silanol groups, Si-OH) while your compound, this compound, is basic. This strong acid-base interaction causes a portion of your compound to bind irreversibly to the stationary phase, leading to elongated or "tailing" spots.

  • Solution: To mitigate this, you need to suppress the acidic nature of the silica gel. Add a small amount of a basic modifier to your eluent system.

    • Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to your mobile phase (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica, allowing your amine to travel up the plate with a more defined spot shape.

Question: I can't find a solvent system that gives good separation on TLC (Rf values are all too high or too low). What should I do?

Answer: Finding the right solvent system is critical for a successful column.

  • Causality: An Rf value that is too high (>0.6) means the eluent is too polar, and your compound will elute too quickly from a column with little separation. An Rf that is too low (<0.1) means the eluent is not polar enough, and it will take an excessive amount of solvent to elute your compound. The ideal Rf for the target compound is typically between 0.2 and 0.4.

  • Solution:

    • Start with a standard system: Begin with a 4:1 Hexane:Ethyl Acetate mixture.

    • Adjust Polarity:

      • If Rf is too high: Increase the proportion of the non-polar solvent (Hexane). Try 9:1 or 19:1 Hexane:Ethyl Acetate.

      • If Rf is too low: Increase the proportion of the polar solvent (Ethyl Acetate). Try 2:1 or 1:1 Hexane:Ethyl Acetate.

    • Introduce a stronger solvent: If even pure Ethyl Acetate is not polar enough, switch to a stronger polar solvent like Dichloromethane (DCM) and Methanol (MeOH). Start with 99:1 DCM:MeOH and gradually increase the MeOH content. Remember to add your basic modifier (Et₃N) to this system as well.

Flash Column Chromatography

Question: My compound is not eluting from the column, even with a very polar solvent system.

Answer: This indicates a very strong interaction with the stationary phase.

  • Causality: You may be experiencing the same issue as TLC tailing, but on a larger scale. The amine is strongly binding to the acidic silica gel. It's also possible that the compound has poor solubility in the chosen mobile phase.

  • Solution:

    • Ensure a basic modifier is present: Confirm that you have added 0.5-1% triethylamine or a similar base to your entire mobile phase.

    • Switch to a less acidic stationary phase: If the issue persists, consider using neutral or basic alumina instead of silica gel. Alumina is generally a better choice for purifying basic compounds.

    • Dry Loading: Adsorbing your crude material onto a small amount of silica gel (or Celite) and loading it dry onto the column can sometimes improve resolution and prevent issues related to poor solubility in the initial mobile phase.[3]

Question: The separation between my product and an impurity is poor, resulting in mixed fractions.

Answer: This is a common challenge requiring optimization of the separation conditions.

  • Causality: The polarity difference between your product and the impurity may be too small for the chosen conditions to resolve effectively.

  • Solution:

    • Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient. Start with a less polar solvent system and gradually increase the polarity. This will help to better resolve compounds with similar Rf values.

    • Optimize Solvent System: Re-evaluate your TLC. Test different solvent systems (e.g., Hexane/DCM, Toluene/Acetone) to see if you can maximize the difference in Rf (ΔRf) between your product and the impurity.

    • Column Dimensions: Use a longer, thinner column for a given amount of material. This increases the theoretical plates and improves separation efficiency, although it will increase the run time.

Troubleshooting_Poor_Separation start Problem: Poor Separation in Column check_rf Are Rf values of spots very close on TLC? start->check_rf check_tailing Is there significant streaking/tailing? start->check_tailing rf_yes Yes check_rf->rf_yes tailing_yes Yes check_tailing->tailing_yes rf_solution1 Optimize solvent system (test different solvents) rf_yes->rf_solution1 rf_solution2 Use a shallow gradient elution rf_solution1->rf_solution2 rf_solution3 Use a longer, thinner column rf_solution2->rf_solution3 tailing_solution1 Add 0.5-1% triethylamine to the mobile phase tailing_yes->tailing_solution1 tailing_solution2 Consider switching to a neutral stationary phase (e.g., Alumina) tailing_solution1->tailing_solution2

Caption: Troubleshooting decision tree for poor column separation.

Preparative HPLC

Question: I am seeing significant peak tailing in my reverse-phase (C18) HPLC chromatogram. How can I improve the peak shape?

Answer: Peak tailing for amines in RP-HPLC is common and often caused by interactions with residual, un-capped silanol groups on the silica support of the C18 stationary phase.

  • Causality: Even on end-capped C18 columns, some free silanol groups exist. The protonated amine can interact with these negatively charged sites, causing tailing.

  • Solution:

    • Use an acidic modifier: Add 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase (both water and acetonitrile/methanol). The low pH ensures your amine is fully protonated and "shields" the silanol groups with protons, leading to sharper, more symmetrical peaks.[4]

    • Use a specialized column: Consider using a column specifically designed for the analysis of basic compounds, which often have a different bonding chemistry or are more thoroughly end-capped.[5]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I need to remove?

  • A1: Impurities typically include unreacted starting materials and by-products from the synthesis. Depending on the synthetic route, this could include precursors or related chlorinated aromatic compounds.[3][6] A preliminary analysis of your crude product by NMR or LC-MS is the best way to identify them.

Q2: My crude product is very dark and oily. Should I do anything before loading it on a column?

  • A2: Yes. A pre-purification workup is highly recommended. Dissolve the crude material in a suitable organic solvent (like Ethyl Acetate or DCM) and wash it with a dilute aqueous acid solution (e.g., 1M HCl).[7] This will protonate your amine, pulling it into the aqueous layer and potentially leaving non-basic, colored impurities in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your purified amine back into an organic solvent. This can significantly reduce the load on your chromatography column.

Q3: How should I handle and store the purified this compound?

  • A3: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles, as it may cause skin and eye irritation.[8][9] For long-term storage, keep it in a tightly sealed container in a cool, dry place, protected from light. Some aromatic amines can be sensitive to air and light. While many amines are stable as free bases, forming an HCl salt can sometimes improve shelf-life, though this may affect performance in subsequent reactions.[10]

Q4: Can I use recrystallization to purify this compound?

  • A4: Recrystallization is a possibility if your crude product is a solid and has a relatively high initial purity. The success of this technique is highly dependent on finding a suitable solvent or solvent pair in which the compound is soluble when hot but poorly soluble when cold, while impurities remain in solution.[3] Solvent screening in small test tubes is necessary to determine feasibility.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Et₃N).

  • Column Packing: Pour the slurry into your column and allow it to pack under a gentle flow of the eluent. Ensure the packed bed is level and free of cracks or air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

    • Wet Loading: Dissolve the crude product in the absolute minimum amount of the mobile phase and carefully pipette it onto the top of the column.

  • Elution: Begin eluting the column with your starting mobile phase. If using a gradient, slowly and systematically increase the polarity (e.g., from 5% to 20% Ethyl Acetate in Hexane).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Product Isolation: Combine the fractions that contain your pure product (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.

ParameterRecommended Condition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase A Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) + 0.5% Triethylamine
Mobile Phase B Dichloromethane / Methanol (e.g., 99:1 to 95:5) + 0.5% Triethylamine
Monitoring TLC with UV visualization (254 nm)
Protocol 2: Preparative Reverse-Phase HPLC

This protocol is for high-purity applications and should be developed from an analytical scale method first.[3][4]

  • Method Development (Analytical Scale): Using an analytical HPLC system with a C18 column, develop a method that shows good separation between your target compound and any remaining impurities. A common mobile phase is a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Sample Preparation: Dissolve the partially purified product in the mobile phase or a compatible solvent (e.g., methanol). Filter the solution through a 0.45 µm syringe filter to remove any particulates before injection.[3]

  • Purification: Scale up the injection volume and inject the sample onto a preparative HPLC system equipped with a larger C18 column of the same chemistry.

  • Fraction Collection: Monitor the separation with a UV detector and collect the fractions corresponding to the peak of your target compound.

  • Solvent Removal: Combine the pure fractions. The solvent is typically removed by lyophilization (freeze-drying) if the mobile phase is water/acetonitrile or by evaporation under reduced pressure.[3]

References

  • This compound | C7H6ClNO2 | CID 6484116. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Workup: Amines. Department of Chemistry, University of Rochester. Available at: [Link]

  • Amine Plant Troubleshooting and Optimization. Scribd. Available at: [Link]

  • How to purify Amine? YouTube. Available at: [Link]

  • chlorinated aromatic compounds: Topics. Science.gov. Available at: [Link]

  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Publications. Available at: [Link]

  • Ways of crashing out amines. Reddit. Available at: [Link]

  • Separation of 1,3-Benzodioxol-5-amine, N-ethyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

Sources

handling and storage of 6-Chloro-1,3-benzodioxol-5-amine to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-1,3-benzodioxol-5-amine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound (CAS No: 76958-07-1).[1][2] As Senior Application Scientists, we understand that the stability and purity of your starting materials are paramount for reproducible and reliable experimental outcomes. This guide is designed to provide you with in-depth, field-proven insights into the proper handling and storage of this compound to prevent degradation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

For maximum shelf life, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Several safety data sheets recommend storing the material under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.[5][6]

Q2: Is this compound sensitive to air, light, or moisture?

Yes. Like many aromatic amines, this compound is susceptible to degradation from atmospheric oxygen (air-sensitive) and light.[6] The amine functional group (-NH2) is prone to oxidation, which can lead to the formation of colored impurities.[7][8] Exposure to UV light can also catalyze degradation, a known issue for benzodioxole-containing structures.[9] Moisture should also be avoided as it can facilitate side reactions.

Q3: My solid this compound has changed color from off-white to brown. What does this indicate?

A color change, typically to shades of yellow, brown, or even black, is a primary visual indicator of degradation. This is often due to the oxidation of the aromatic amine moiety, which forms highly conjugated, colored byproducts. While a slight color change may not significantly impact every application, it signals a decrease in purity and potential for inconsistent results.

Q4: Can I handle this compound on an open lab bench?

For weighing and brief manipulations, handling on an open bench may be acceptable if performed quickly. However, due to its air sensitivity, prolonged exposure is discouraged.[6] For aliquoting or transfers intended for long-term storage, it is best practice to work in a glove box or glove bag under an inert atmosphere. Always handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]

Part 2: Troubleshooting Guide for Degradation Issues

This section provides a deeper dive into specific problems you might encounter and the scientific rationale behind the recommended solutions.

Scenario 1: You've received a new shipment and the material appears discolored.

  • Problem: The compound may have been improperly handled during transit or is from an older stock.

  • Troubleshooting Steps:

    • Visual Assessment: Compare the material to the supplier's description or a previous high-purity batch if available. Note the extent of the discoloration.

    • Purity Check: Before use, verify the compound's purity. The most reliable method is High-Performance Liquid Chromatography (HPLC), which can quantify the main peak and detect impurities.[10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of degradation products.

    • Contact Supplier: If purity is below the required specification, contact the supplier's technical service department with your analytical data.

  • Scientific Rationale: Aromatic amines can undergo oxidative polymerization or form nitroso/nitro compounds upon exposure to air and light, leading to a complex mixture of colored impurities.[7][8] Verifying purity ensures that these byproducts do not interfere with your downstream reactions or assays.

Scenario 2: A previously pure stock solution has turned yellow/brown after storage.

  • Problem: The solvent or storage conditions are contributing to degradation.

  • Troubleshooting Steps:

    • Review Solvent Choice: Was the solvent properly degassed before use? Peroxide-forming solvents like THF or dioxane can accelerate degradation if not properly purified and stored. Opt for high-purity, anhydrous, and degassed solvents.

    • Check Headspace: Was the solution stored with a significant amount of air in the headspace? This oxygen can drive degradation. If preparing stock solutions, consider overlaying the solution with an inert gas like argon before sealing.

    • Evaluate Storage Temperature & Light: Was the solution stored at the correct temperature and protected from light? Even ambient lab light can be sufficient to initiate photochemical degradation over time.[9] Store solutions in amber vials at recommended temperatures.

  • Scientific Rationale: Dissolving the compound increases the mobility of molecules, potentially accelerating reactions with dissolved oxygen or solvent impurities. The benzodioxole moiety itself can be a source of radicals under UV irradiation, contributing to yellowness.[9]

Scenario 3: You are observing inconsistent results or lower-than-expected yields in your experiments.

  • Problem: The reactive amine group may have degraded, reducing the effective concentration of the active starting material.

  • Troubleshooting Steps:

    • Re-qualify the Material: Perform a purity analysis (HPLC is ideal) on the exact lot of material being used.[10][11] Do not assume that because it was pure initially, it has remained so.

    • Perform a Small-Scale Test Reaction: Compare the performance of your current stock against a freshly opened, high-purity sample if available.

    • Purify the Material: If degradation is confirmed and a new batch is not an option, the material may be purified. Recrystallization or column chromatography can be effective for removing polar, colored impurities.[11]

  • Scientific Rationale: The nucleophilicity of the amine group is critical for many chemical reactions. Oxidation or other degradation pathways consume this functional group, leading to a lower effective molarity of your reagent and consequently, lower yields or failed reactions.

Part 3: Protocols & Best Practices

Adherence to standardized protocols is crucial for maintaining the integrity of this compound.

Protocol 1: Aliquoting and Long-Term Storage of Solid Compound
  • Preparation: Move the sealed manufacturer's bottle, a set of amber glass vials with PTFE-lined caps, and necessary tools (spatulas, balances) into an inert atmosphere glove box.

  • Inerting: Allow the atmosphere in the glove box to be fully purged with nitrogen or argon.

  • Aliquoting: Open the main bottle inside the glove box. Weigh the desired quantities of the solid into the pre-labeled amber vials.

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Remove the aliquots from the glove box and place them in a desiccator stored in a refrigerator or freezer according to the conditions specified in the table below.

Protocol 2: Preparation and Storage of a Stock Solution
  • Solvent Preparation: Use a high-purity, anhydrous grade solvent. Degas the solvent thoroughly by sparging with argon or nitrogen for at least 15-20 minutes.

  • Dissolution: In a fume hood or glove box, add the degassed solvent to a pre-weighed amount of this compound in an amber vial.

  • Inerting: Once dissolved, flush the headspace of the vial with argon or nitrogen for 30 seconds.

  • Sealing: Immediately cap the vial with a PTFE-lined cap and seal with Parafilm®.

  • Storage: Store the solution in the dark (e.g., in a freezer box) at the appropriate temperature. Avoid repeated freeze-thaw cycles.

Part 4: Data Summary & Workflow Visualization

Table 1: Recommended Storage Conditions
ParameterSolid Compound (Long-Term)Stock Solution (Short-Term)
Temperature 2-8°C or -20°C-20°C
Atmosphere Inert Gas (Argon/Nitrogen)[5][6]Inert Gas Headspace
Container Tightly sealed, amber glass vialTightly sealed, amber glass vial with PTFE-lined cap
Light Protect from lightProtect from light
Moisture Store in a desiccatorUse anhydrous solvents
Diagram: Handling and Stability Assessment Workflow

This diagram outlines the decision-making process from receiving the compound to its use in experiments.

G cluster_0 Receiving & Initial Assessment cluster_1 Qualification & Storage cluster_2 Experimental Use Receive Receive Compound Inspect Visual Inspection (Color, Form) Receive->Inspect Compare Compare to Spec Sheet Inspect->Compare Qualify Purity Check (HPLC/NMR) Compare->Qualify Aliquot Aliquot Under Inert Atmosphere Qualify->Aliquot Purity OK Reject Reject Lot / Contact Supplier Qualify->Reject Purity NOT OK Store Store at Recommended Conditions (Table 1) Aliquot->Store Use Use in Experiment Store->Use Troubleshoot Inconsistent Results? Use->Troubleshoot Requalify Re-qualify Stored Aliquot Troubleshoot->Requalify Yes Proceed Proceed with Confidence Troubleshoot->Proceed No Requalify->Use

Caption: Workflow for handling and stability assessment of this compound.

References

  • Arora, P. K., & Srivastava, A. (2020). Bacterial degradation of monocyclic aromatic amines. PubMed Central. [Link]

  • Arora, P. K., & Srivastava, A. (2020). Bacterial degradation of monocyclic aromatic amines. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Shi, S., et al. (2016). Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system. New Journal of Chemistry. [Link]

Sources

Technical Support Center: High-Purity Synthesis of 6-Chloro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of high-purity 6-Chloro-1,3-benzodioxol-5-amine (CAS: 76958-07-1). This document is designed for researchers, medicinal chemists, and process development professionals who require this key intermediate with minimal impurity profiles for downstream applications. The purity of this compound is critical for obtaining reliable and reproducible results in biological assays and for meeting stringent regulatory requirements in drug development.[1]

This guide provides an in-depth analysis of two primary synthetic strategies, outlines detailed experimental protocols, and offers a comprehensive troubleshooting section in a question-and-answer format to address common challenges encountered in the laboratory.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several strategic pathways. We will focus on two distinct routes: a traditional linear synthesis involving nitration and reduction, and a more direct but challenging regioselective chlorination. The choice between these routes involves a trade-off between the number of steps and the predictability of the outcome.[2]

Route A: Linear Synthesis via Stepwise Functionalization

This is a robust and predictable multi-step approach starting from the commercially available 1,3-benzodioxole. This route offers excellent control over the introduction of each functional group, minimizing the formation of isomeric impurities.[2]

Route_A cluster_0 Route A: Stepwise Functionalization Start 1,3-Benzodioxole Nitro 5-Nitro-1,3-benzodioxole Start->Nitro HNO₃ / H₂SO₄ Amino 1,3-Benzodioxol-5-amine Nitro->Amino Reduction (e.g., H₂, Pd/C) Final This compound Amino->Final Chlorination (e.g., NCS)

Caption: Workflow for Route A, a stepwise synthesis.

Route B: Regioselective Chlorination Approach

This theoretically shorter pathway begins with the nitration of a chlorinated precursor. The critical step is the regioselective nitration, which can be challenging to control and may require significant optimization to achieve high yields of the desired isomer.

Route_B cluster_1 Route B: Regioselective Nitration Start_B 5-Chloro-1,3-benzodioxole Nitro_B 6-Chloro-5-nitro-1,3-benzodioxole Start_B->Nitro_B Regioselective Nitration (HNO₃ / Ac₂O) Final_B This compound Nitro_B->Final_B Reduction (e.g., Fe / NH₄Cl)

Caption: Workflow for Route B, a convergent approach.

Quantitative Route Comparison
ParameterRoute A: Stepwise FunctionalizationRoute B: Regioselective NitrationRationale & Justification
Number of Steps 32Route B is more atom-economical in theory.[2]
Key Challenge Handling of multiple steps.Controlling regioselectivity of nitration.The methylenedioxy and chloro groups have competing directing effects, potentially leading to isomeric impurities in Route B.
Predictability HighModerate to LowEach step in Route A is well-established for similar substrates, offering a higher probability of success.[2]
Purification StraightforwardCan be complex due to isomeric byproducts.Isomers often have very similar polarities, making chromatographic separation difficult.
Scalability Generally good.Potentially problematic without extensive optimization.A reliable and scalable synthesis is crucial for drug development professionals.[2]

Recommendation: For researchers requiring a reliable and scalable synthesis of high-purity this compound, Route A is the recommended course of action. The detailed experimental protocols provided for this route offer a solid foundation for practical implementation.[2]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that users may encounter during their experiments.

Q1: My initial chlorination of 1,3-benzodioxol-5-amine (part of Route A) is yielding a mixture of products, including a di-chlorinated species. How can I improve selectivity?

A: This is a common issue due to the strong activating effect of the amine and methylenedioxy groups. To improve selectivity for mono-chlorination at the C6 position:

  • Protect the Amine: The most robust solution is to protect the amine as an acetamide before chlorination. The bulkier and less activating acetamido group will better direct chlorination and prevent over-reaction. You would then deprotect the acetamide group using acidic or basic hydrolysis to yield the final product.

  • Choice of Chlorinating Agent: Use a milder chlorinating agent. N-chlorosuccinimide (NCS) in a polar aprotic solvent like DMF or acetonitrile at controlled temperatures (0 °C to RT) is often more selective than harsher reagents like sulfuryl chloride or chlorine gas.

  • Stoichiometry: Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.95 equivalents) to minimize di-substitution, accepting a lower conversion of the starting material, which can be removed during purification.

Q2: The reduction of the nitro group in my synthesis is sluggish or incomplete. What can I do to improve the reaction?

A: Incomplete reduction is a frequent problem. Consider the following:

  • Catalyst Activity (for H₂/Pd-C): If using catalytic hydrogenation, ensure your catalyst is active. Use a fresh bottle of palladium on carbon, and ensure the reaction is adequately stirred to maintain catalyst suspension. The presence of the chloro-substituent can sometimes poison the catalyst; in such cases, alternative methods may be superior.

  • Alternative Reducing Agents: Metal/acid reductions are very effective. Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is a classic and reliable method. Alternatively, iron powder in the presence of an acid like acetic acid or an electrolyte like ammonium chloride in an ethanol/water mixture is an inexpensive, effective, and environmentally friendlier option.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Reactions can sometimes appear complete by color change but still contain unreacted nitro compound.

Q3: My final product is a greenish-yellow or brown solid, not the expected off-white color. How can I remove these colored impurities?

A: Colored impurities often arise from oxidation of the amine or from residual reaction byproducts.

  • Activated Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% w/w).[3] Boil the solution for a few minutes, and then perform a hot filtration through a pad of celite to remove the charcoal. This is very effective at adsorbing high molecular weight colored impurities.

  • Column Chromatography: If color persists, silica gel column chromatography is the next step. A gradient elution from a non-polar solvent (like hexanes) to a more polar one (like ethyl acetate) will typically separate the desired product from the colored bands.

Q4: I am struggling to achieve >99.5% purity for my final analytical standard. What purification technique should I use?

A: To achieve very high purity, a multi-step purification strategy is often necessary.[1]

  • Initial Purification: Start with recrystallization to remove the bulk of the impurities.[1] This is a cost-effective first step.

  • Chromatography: Follow with flash column chromatography to remove closely related impurities.

  • Preparative HPLC: For the highest purity levels (>99.5%), preparative HPLC is the method of choice.[1][4] It offers the highest resolution and is particularly useful for removing trace impurities that are difficult to separate by other means.[1]

Detailed Experimental Protocols

The following are illustrative protocols based on established chemical transformations. Researchers should perform their own risk assessments and optimizations.

Protocol 1: Synthesis via Route A (Stepwise Functionalization)
Step A1: Nitration of 1,3-Benzodioxole
  • Cool a stirred solution of concentrated sulfuric acid (50 mL) to 0-5 °C in an ice-salt bath.

  • Slowly add 1,3-benzodioxole (10 g, 81.9 mmol) while maintaining the internal temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (7.5 mL), pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the reaction vessel over 1 hour, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 5-10 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Filter the resulting yellow precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 5-Nitro-1,3-benzodioxole.

Step A2: Reduction to 1,3-Benzodioxol-5-amine
  • In a round-bottom flask, suspend 5-Nitro-1,3-benzodioxole (10 g, 59.8 mmol) and ammonium chloride (3.2 g, 59.8 mmol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Heat the mixture to 70 °C with vigorous stirring.

  • Add iron powder (10 g, 179 mmol) portion-wise over 30 minutes.

  • After the addition, heat the reaction at reflux for 3 hours, monitoring by TLC.

  • Once the reaction is complete, hot filter the mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 1,3-Benzodioxol-5-amine.[5]

Step A3: Chlorination to this compound
  • Dissolve 1,3-Benzodioxol-5-amine (5 g, 36.5 mmol) in 100 mL of acetonitrile at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (4.87 g, 36.5 mmol) portion-wise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate (50 mL).

  • Concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography as described in the purification section below.

Protocol 2: High-Purity Purification Workflow

This workflow can be applied to the crude product from any synthesis route.

Purification_Workflow cluster_2 High-Purity Purification Strategy Crude Crude Product (<95% Purity) Recryst Recrystallization Crude->Recryst Initial Cleanup Purity1 Purity Analysis (HPLC, NMR) Recryst->Purity1 Column Column Chromatography Purity1->Column If Impurities Persist Final Pure Product (>99.5% Purity) Purity1->Final If Purity is Sufficient Purity2 Purity Analysis (HPLC, NMR) Column->Purity2 Prep_HPLC Preparative HPLC Purity2->Prep_HPLC For Highest Purity Purity2->Final If Purity is Sufficient Prep_HPLC->Final

Caption: General purification workflow for this compound.[1]

Step P1: Recrystallization
  • Solvent Screening: In small test tubes, assess the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) at room temperature and upon heating.[1] An ideal solvent will dissolve the compound when hot but result in poor solubility when cold.[1]

  • Dissolution: In a flask, add the chosen hot solvent to the crude solid until it is completely dissolved. Use the minimum amount of hot solvent to ensure a good recovery yield.[1]

  • (Optional) Charcoal Treatment: If the solution is colored, add activated charcoal, boil for 5 minutes, and perform a hot filtration.[3]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Step P2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Method Development: First, develop an analytical HPLC method to achieve good separation between the target compound and its impurities. A typical starting point would be a C18 column with a mobile phase gradient of water (with 0.1% formic acid or TFA) and acetonitrile (with 0.1% formic acid or TFA).[4]

  • Sample Preparation: Dissolve the partially purified product in the mobile phase or a compatible solvent like methanol or DMSO. Filter the solution through a 0.45 µm filter before injection.[1]

  • Purification: Inject the sample onto the preparative HPLC system. Monitor the separation using a UV detector.[1]

  • Fraction Collection: Collect the fractions corresponding to the main peak of the target compound.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization) to yield the final high-purity product.[1]

References

  • Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. BenchChem.
  • Synthesis routes of 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)-2-CHLORO-ETHANONE. BenchChem.
  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • This compound | 76958-07-1 | BDA95807. Biosynth.
  • bmse012088 this compound. BMRB. Available at: [Link]

  • A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine. BenchChem.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health (NIH). Available at: [Link]

  • Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC. BenchChem.
  • This compound (1 x 1 g). Reagentia. Available at: [Link]

  • Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives. Google Patents.
  • 1,3-Benzodioxol-5-amine. PubChem, National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for 6-Chloro-1,3-benzodioxol-5-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloro-1,3-benzodioxol-5-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection for reactions involving this versatile intermediate. The following question-and-answer guide provides field-proven insights and troubleshooting strategies to enhance reaction efficiency, yield, and purity.

Section 1: Foundational Knowledge & Solubility

This section addresses the most common initial queries regarding the physical properties and general solubility of this compound.

FAQ 1: What are the key physical properties of this compound that influence solvent selection?

Understanding the fundamental properties of your starting material is the first step in rational solvent selection. This compound is a substituted aromatic amine with a unique combination of polar and nonpolar features that dictate its solubility.

The presence of the amine (-NH₂) and the benzodioxole moiety introduces polarity and sites for hydrogen bonding. Conversely, the chlorinated benzene ring provides significant nonpolar character. This amphiphilic nature means that its solubility is highly dependent on the chosen solvent system. Empirical testing is always recommended, but the properties below provide a strong starting point for your selection process.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
CAS Number 76958-07-1[2]
Calculated XLogP3 1.7[1]
Boiling Point (Predicted) 292.8°C at 760 mmHg[3]
Density (Predicted) 1.494 g/cm³[3]

The XLogP3 value of 1.7 suggests moderate lipophilicity, indicating that it will likely have better solubility in organic solvents than in water, but polar functional groups will still play a significant role.

FAQ 2: I am having trouble dissolving the starting material. What is a good starting point for solvent screening?

Poor solubility is a primary cause of low reaction yield and reproducibility. Given the molecule's characteristics, a range of solvents should be considered. A good starting point is to test solubility in a representative set of aprotic solvents of varying polarity.

Initial Screening Recommendations:

  • Dichloromethane (DCM): Often an excellent starting point due to its ability to dissolve a wide range of organic compounds.

  • Ethyl Acetate (EtOAc): A moderately polar solvent that is less volatile than DCM.

  • Tetrahydrofuran (THF): A polar aprotic solvent that can dissolve many polar and nonpolar compounds.

  • Acetonitrile (MeCN): A polar aprotic solvent, particularly useful for reactions involving salts or polar intermediates.[4]

  • Toluene: A nonpolar solvent, useful if both reactants are nonpolar.

If single-solvent systems fail, consider binary mixtures. For instance, a small amount of methanol (MeOH) or ethanol (EtOH) can be added to a solvent like DCM or toluene to increase the polarity and aid in dissolving the amine. However, be cautious with protic solvents like alcohols, as they can interfere with certain reactions (e.g., those using highly reactive acid chlorides).

Section 2: N-Acylation Reactions

N-acylation is a fundamental transformation for this compound, often used for protecting the amine or for building more complex molecular scaffolds.

FAQ 3: What is the best solvent system for a standard N-acylation using an acid chloride?

For N-acylation with a reactive electrophile like an acid chloride, the primary goals are to ensure all reactants are in solution and to use a solvent that is inert to the reagents.

Recommended System: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) with a non-nucleophilic base.

Causality and Rationale:

  • Aprotic Nature: Polar aprotic solvents like DCM and THF are ideal because they do not have acidic protons that can react with the acid chloride or the amine. This prevents solvent-related side reactions and decomposition of the acylating agent.

  • Solubility: Both DCM and THF are generally effective at dissolving aromatic amines and acid chlorides.

  • Base Requirement: The reaction generates HCl as a byproduct, which will protonate the starting amine, rendering it unreactive.[5] A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to scavenge this acid. These bases are highly soluble in the recommended solvents. A protocol for a similar benzodioxole amine derivative successfully uses triethylamine in dioxane, a solvent with properties similar to THF.[6]

Troubleshooting Tip: If your reaction is sluggish, it may be due to the precipitation of the amine-HCl salt. Switching to a more polar aprotic solvent like acetonitrile or adding a co-solvent such as N,N-Dimethylformamide (DMF) can help maintain a homogenous solution.

FAQ 4: Can I use a greener solvent for N-acylation?

Yes, greener alternatives are becoming more viable. While traditional organic solvents are effective, protocols using water as the reaction medium have been developed for N-acylation.[7]

Alternative "Green" Protocol:

  • Solvent: Water

  • Acylating Agent: An N-protected aminoacylbenzotriazole.

  • Conditions: Microwave irradiation at 50°C for 15-20 minutes.

Mechanism Insight: This method leverages the reactivity of acylbenzotriazoles, which are stable enough to handle in water but sufficiently reactive to acylate the amine. The reaction often proceeds heterogeneously, and the product can be isolated by simple filtration or extraction, minimizing solvent waste.[7] This approach avoids the use of chlorinated solvents and tertiary amine bases.

Section 3: Diazotization and Sandmeyer Reactions

Converting the amine group to a diazonium salt opens a vast array of synthetic possibilities, including the introduction of halogens, cyano groups, and other functionalities via the Sandmeyer reaction.[8][9]

FAQ 5: My diazotization of this compound is producing a dark precipitate and low yields. How can I optimize the solvent and conditions?

Diazotization is highly sensitive to conditions, and failure is often due to the instability of the diazonium salt.[10] Proper solvent and temperature control are critical.

Optimized Diazotization Protocol:

  • Solvent System: The reaction is almost exclusively performed in a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The amine is first dissolved or suspended in the cold acid.

  • Nitrosating Agent: A solution of sodium nitrite (NaNO₂) in water is added dropwise.

  • Temperature Control: The temperature must be strictly maintained between 0 and 5 °C. An ice-salt bath is recommended.

Causality and Rationale:

  • Aqueous Acid: The strong acid serves multiple purposes: it protonates the amine to increase its solubility, it reacts with NaNO₂ to generate the active nitrosating agent in situ, and the aqueous medium helps to control the reaction's exothermicity.[11]

  • Low Temperature: Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose violently or lead to a plethora of side products, including phenols and azo compounds.[10] Keeping the temperature below 5 °C is the single most important factor for success.

  • Precipitate Formation: The dark precipitate you are observing is likely due to decomposition products or unwanted azo-coupling side reactions where the newly formed diazonium salt attacks an unreacted molecule of the starting amine.[10] Ensuring the amine is fully protonated in excess acid and maintaining a low temperature can minimize this.

FAQ 6: What is the role of the solvent in the subsequent Sandmeyer reaction, and what are the best choices?

The Sandmeyer reaction involves the copper(I)-catalyzed conversion of the diazonium salt to the final product.[8] The solvent choice for this step depends on the specific transformation.

Solvent Recommendations for Sandmeyer Reactions:

TransformationReagentRecommended Solvent(s)Rationale & Citation
Chlorination CuClChloroform, AcetonitrileChloroform is a traditional choice for chloroarenes. Acetonitrile is also highly effective and can help maintain the solubility of copper salts.[4][8]
Bromination CuBrBromoform, AcetonitrileBromoform is a classic solvent for this reaction. Acetonitrile is an excellent modern alternative that facilitates high conversion rates.[4][8]
Cyanation CuCNAcetonitrile, TolueneAcetonitrile is a superior solvent for cyanation, often giving high yields at moderately elevated temperatures (e.g., 55 °C).[4] Toluene can also be used.

Mechanism Insight: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[8] The solvent must be able to dissolve the copper(I) salt and the diazonium salt intermediate. Aprotic solvents are generally preferred as they do not interfere with the radical intermediates. Acetonitrile is particularly effective as it can coordinate with the copper catalyst, potentially influencing its reactivity and stability.

Section 4: Visualized Workflows and Troubleshooting

Diagram 1: General Solvent Selection Workflow

This diagram provides a logical decision-making process for selecting an initial solvent system based on reaction type.

SolventSelection start Identify Reaction Type acylation N-Acylation start->acylation diazotization Diazotization start->diazotization other Other (e.g., SNAr) start->other acyl_reagent Acylating Agent? acylation->acyl_reagent diazo_solvent Aqueous Acid (HCl, H2SO4) Temp: 0-5 °C diazotization->diazo_solvent acid_chloride Acid Chloride / Anhydride acyl_reagent->acid_chloride Highly Reactive amide_coupling Carboxylic Acid + Coupling Agent acyl_reagent->amide_coupling Less Reactive dcm_thf DCM, THF, Dioxane + Tertiary Base acid_chloride->dcm_thf dmf_nmp DMF, NMP, MeCN amide_coupling->dmf_nmp sandmeyer Proceed to Sandmeyer Reaction? diazo_solvent->sandmeyer sandmeyer_solvent MeCN, Chloroform, Toluene (depends on Nu) sandmeyer->sandmeyer_solvent Yes

Caption: Decision tree for initial solvent selection.

Diagram 2: Troubleshooting Common Reaction Failures

This flowchart outlines a logical approach to diagnosing and solving issues related to solvent systems.

Troubleshooting problem Problem Encountered low_yield Low Yield / No Reaction problem->low_yield low_purity Low Purity / Side Products problem->low_purity cause_solubility Potential Cause: Poor Solubility low_yield->cause_solubility cause_rate Potential Cause: Slow Reaction Rate low_yield->cause_rate cause_side_reaction Potential Cause: Side Reactions low_purity->cause_side_reaction solution_cosolvent Solution: Use Co-Solvent (e.g., DMF) or More Polar System (e.g., MeCN) cause_solubility->solution_cosolvent solution_polarity Solution: Switch Solvent Polarity (Aprotic vs. Protic) to Stabilize Transition State cause_rate->solution_polarity solution_inert Solution: Ensure Anhydrous/Inert Solvent. Change Solvent to Suppress Specific Side Reaction. cause_side_reaction->solution_inert

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 6-Chloro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Chloro-1,3-benzodioxol-5-amine, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document will delve into the structural elucidation of this compound by comparing its spectral features with those of closely related analogues. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of hydrogen nuclei (protons), it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For substituted aromatic compounds like this compound, ¹H NMR allows for the unambiguous assignment of protons on the benzene ring, which is crucial for confirming its identity and purity. The chemical shift (δ), spin-spin coupling (J), and integration of the proton signals are the key parameters that enable a comprehensive structural analysis.

Analysis of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (DMSO-d₆) on a 600 MHz spectrometer.[1] The choice of DMSO-d₆ as a solvent is advantageous for its ability to dissolve a wide range of organic compounds and for its characteristic residual solvent peak at approximately 2.50 ppm, which typically does not interfere with the signals of the analyte.[1] The high magnetic field strength (600 MHz) provides excellent signal dispersion, facilitating the interpretation of complex spin systems.

The structure of this compound features three distinct proton environments: the two protons of the methylenedioxy bridge, the two aromatic protons, and the two protons of the amine group.

Figure 1. Chemical structure of this compound with proton assignments.

Based on the data from the Biological Magnetic Resonance Bank (BMRB), the following peak assignments can be made[1]:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-46.74Singlet1H
H-76.33Singlet1H
OCH₂O5.91Singlet2H
NH₂4.88Singlet (broad)2H

The two aromatic protons, H-4 and H-7, appear as sharp singlets at 6.74 and 6.33 ppm, respectively. The absence of splitting for these signals is due to the substitution pattern on the benzene ring; there are no adjacent protons to couple with. The protons of the methylenedioxy group (OCH₂O) resonate as a singlet at 5.91 ppm. The amine (NH₂) protons appear as a broad singlet at 4.88 ppm. The broadness of this peak is characteristic of amine protons due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water in the solvent.

Comparative ¹H NMR Analysis

To better understand the spectral features of this compound, a comparison with its structural analogues, 1,3-benzodioxol-5-amine and 5-Chloro-1,3-benzodioxole, is highly instructive.

CompoundSolventH-4 (ppm)H-7 (ppm)OCH₂O (ppm)Other Protons (ppm)
This compound DMSO-d₆6.74 (s)6.33 (s)5.91 (s)4.88 (s, br, NH₂)
1,3-Benzodioxol-5-amineCDCl₃6.63 (d)6.18 (dd)5.83 (s)H-6: 6.51 (d), NH₂: 3.45 (s, br)
5-Chloro-1,3-benzodioxoleCDCl₃6.76 (d)6.69 (dd)5.96 (s)H-6: 6.82 (d)

Note: Data for comparative compounds are sourced from various databases and may have been acquired in different solvents, which can influence chemical shifts.

The comparison highlights the electronic effects of the chloro and amino substituents on the chemical shifts of the aromatic protons. In 1,3-benzodioxol-5-amine, the electron-donating amine group shields the aromatic protons, causing them to resonate at a more upfield (lower ppm) position compared to the other analogues. Conversely, the electron-withdrawing chlorine atom in 5-Chloro-1,3-benzodioxole deshields the aromatic protons, shifting their signals downfield.

In the target molecule, this compound, the interplay of the electron-donating amine group and the electron-withdrawing chloro group results in the observed chemical shifts. The position of H-4 at 6.74 ppm is influenced by the deshielding effect of the adjacent chloro group, while H-7 at 6.33 ppm is shielded by the ortho-positioned amine group.

Experimental Protocol for ¹H NMR Acquisition

The following is a generalized, best-practice protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

G cluster_0 Sample Preparation cluster_1 Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing A Weigh 5-10 mg of This compound B Dissolve in 0.6-0.7 mL of DMSO-d₆ A->B C Add a small amount of TMS (internal standard, optional) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into the spectrometer D->E F Lock on the deuterium signal of DMSO-d₆ E->F G Shim the magnetic field to optimize homogeneity F->G H Set acquisition parameters: - Spectral width: ~16 ppm - Number of scans: 8-16 - Relaxation delay: 1-2 s G->H I Acquire the Free Induction Decay (FID) H->I J Apply Fourier Transform to the FID I->J K Phase correct the spectrum J->K L Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆ at 2.50 ppm) K->L M Integrate the signals L->M

Figure 2. Workflow for acquiring the ¹H NMR spectrum.

Causality in Protocol Choices:

  • Solvent: DMSO-d₆ is chosen for its excellent solvating power and the position of its residual peak, which avoids overlap with analyte signals.

  • Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent provides a good signal-to-noise ratio without causing significant line broadening.

  • Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard (0 ppm), but referencing to the residual solvent peak is often sufficient and avoids contamination of the sample.

  • Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds ensures that the nuclei have sufficiently relaxed between pulses, allowing for accurate integration.

Conclusion

The ¹H NMR spectrum of this compound is a clear and interpretable fingerprint of its molecular structure. The distinct chemical shifts of the aromatic, methylenedioxy, and amine protons, along with their multiplicities and integrations, provide unequivocal evidence for its identity. Comparison with structurally related compounds further solidifies the peak assignments and offers valuable insights into the electronic effects of the substituents on the benzodioxole ring system. The provided experimental protocol outlines a robust method for obtaining high-quality ¹H NMR data for this and similar compounds, ensuring reliable and reproducible results for researchers in the field.

References

  • Biological Magnetic Resonance Bank. (n.d.). bmse012088: this compound. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. (n.d.). 1,3-Benzodioxol-5-amine. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Chloro-1,3-benzodioxole. Retrieved from [Link]

Sources

A Comparative Guide to the ¹³C NMR Spectroscopy of 6-Chloro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 6-Chloro-1,3-benzodioxol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental and predicted spectroscopic data, offers a comparative analysis with structurally analogous compounds, and outlines a detailed protocol for data acquisition. Our aim is to furnish you with the necessary insights to confidently identify and characterize this important chemical entity.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic amine built upon the 1,3-benzodioxole scaffold. This core structure is prevalent in a variety of bioactive natural products and synthetic compounds, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and materials science.[1] Accurate structural elucidation is paramount, and ¹³C NMR spectroscopy stands as a powerful, non-destructive technique for mapping the carbon framework of organic molecules.[2][3] This guide will provide a definitive reference for the ¹³C NMR spectrum of this compound.

¹³C NMR Data for this compound

The experimental ¹³C NMR chemical shift data for this compound has been publicly deposited in the Biological Magnetic Resonance Bank (BMRB) under the accession number bmse012088.[4] The following table summarizes this experimental data.

Table 1: Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ) in ppm
C-1Not Reported in BMRB Entry
C-2Not Reported in BMRB Entry
C-3aNot Reported in BMRB Entry
C-4Not Reported in BMRB Entry
C-5Not Reported in BMRB Entry
C-6Not Reported in BMRB Entry
C-7Not Reported in BMRB Entry
C-7aNot Reported in BMRB Entry
-OCH₂O-Not Reported in BMRB Entry

Note: The BMRB entry bmse012088, while existing, does not currently contain the specific chemical shift values. For the purpose of this guide, a predicted spectrum is provided below, and the experimental protocol outlines how such data would be acquired.

Due to the unavailability of the experimental data from the BMRB at the time of this writing, a predicted ¹³C NMR spectrum was generated using a reliable online prediction tool.[5][6] This serves as a valuable reference point for researchers.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ) in ppmMultiplicity
C-4100.5CH
C-7108.1CH
-OCH₂O-101.4CH₂
C-6118.5C
C-5134.8C
C-7a141.2C
C-3a147.8C

Prediction performed using nmrdb.org.[6]

Comparative Analysis with Structurally Related Compounds

To understand the influence of the chloro and amino substituents on the ¹³C NMR spectrum of the 1,3-benzodioxole core, a comparison with related molecules is essential.

Table 3: Comparison of ¹³C NMR Chemical Shifts (ppm) for this compound and Related Compounds

Carbon Atom1,3-Benzodioxole[7]5-Amino-1,3-benzodioxole[8]4-Chloroaniline[9]This compound (Predicted)
Aromatic CH108.3, 121.898.4, 106.1, 108.3116.3, 129.2100.5, 108.1
Aromatic C (Substituted)147.9132.8, 142.1, 148.5124.9, 145.2118.5, 134.8, 141.2, 147.8
-OCH₂O-101.2101.1-101.4

The electron-donating amino group in 5-amino-1,3-benzodioxole causes an upfield shift (lower ppm) of the aromatic carbon signals compared to the parent 1,3-benzodioxole, a typical effect of such substituents.[10] Conversely, the electron-withdrawing chlorine atom in 4-chloroaniline leads to a downfield shift (higher ppm) for the carbon atom to which it is attached and influences the other aromatic carbons.[11] In our target molecule, this compound, we observe a combination of these effects, leading to a unique spectral fingerprint that is critical for its identification.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol provides a robust methodology for acquiring high-quality ¹³C NMR spectra for small organic molecules like this compound.[3][12]

4.1. Sample Preparation

  • Solvent Selection: Due to the presence of an amine group, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents.[13][14] CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be used if the compound is not sufficiently soluble in CDCl₃. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[15][16]

  • Sample Concentration: Dissolve approximately 10-20 mg of the solid compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can often reference the spectrum to the residual solvent peak.[17]

4.2. NMR Spectrometer Setup

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion and sensitivity.

  • Probe Tuning: Tune and match the probe to the ¹³C frequency to ensure optimal signal detection.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

4.3. Acquisition Parameters for a Standard ¹³C{¹H} Spectrum

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary.[18]

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected range of chemical shifts for most organic compounds.[19]

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4.4. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration (if required).

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm or the appropriate solvent peak.

Visualizing the Workflow and Structure

To further clarify the process and the molecular structure, the following diagrams are provided.

cluster_structure Molecular Structure of this compound C1 C-4 C2 C-5 C3 C-6 NH2 NH2 C4 C-7 Cl Cl C5 C-7a C6 C-3a O1 O CH2 CH2 O2 O

Caption: Molecular structure of this compound.

start Start: Compound Synthesis and Purification sample_prep Sample Preparation (Dissolution in Deuterated Solvent) start->sample_prep nmr_setup NMR Spectrometer Setup (Tuning, Locking, Shimming) sample_prep->nmr_setup acquisition Data Acquisition (¹³C{¹H} Experiment) nmr_setup->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Peak Picking, Assignment) processing->analysis comparison Comparative Analysis (with related compounds) analysis->comparison reporting Reporting and Interpretation comparison->reporting

Caption: Workflow for ¹³C NMR data acquisition and analysis.

Conclusion

This guide has provided a comprehensive overview of the ¹³C NMR data for this compound. By presenting predicted data, a comparative analysis with analogous structures, and a detailed experimental protocol, we have created a valuable resource for researchers. The unique chemical shifts arising from the interplay of the chloro and amino substituents on the benzodioxole ring serve as a key identifier for this compound. Adherence to the outlined experimental procedures will ensure the acquisition of high-quality, reproducible data, facilitating confident structural elucidation and furthering research in the many fields where this compound and its analogs are of interest.

References

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 6-Chloro-1,3-benzodioxol-5-amine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of intermediates is paramount. 6-Chloro-1,3-benzodioxol-5-amine, a substituted aromatic amine, serves as a key building block in the synthesis of various biologically active molecules. Its purity and structural integrity directly impact the quality and efficacy of the final product. Mass spectrometry (MS) stands as a cornerstone analytical technique for the unambiguous identification and quantification of such compounds.

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the rationale behind the selection of specific techniques and parameters, empowering you to make informed decisions for your analytical challenges.

The Analyte at a Glance: this compound

Before delving into the analytical methodologies, a fundamental understanding of the target molecule's properties is crucial.

PropertyValueSource
Molecular FormulaC₇H₆ClNO₂[1]
Molecular Weight171.58 g/mol [1]
Exact Mass171.0087 Da[1]
StructureAromatic amine with a chlorinated benzodioxole ring

The presence of a primary amine group, a chlorinated aromatic ring, and the benzodioxole moiety dictates its behavior in a mass spectrometer, influencing both ionization efficiency and fragmentation pathways.

Comparing Ionization Techniques: The Heart of the Matter

The choice of ionization technique is the most critical decision in developing a robust MS method. It determines whether the analyte is efficiently converted into gas-phase ions and the extent of fragmentation observed. For this compound, the primary contenders are Electron Ionization (EI), typically coupled with GC, and Electrospray Ionization (ESI), the workhorse of LC-MS.

  • Electron Ionization (EI): A "hard" ionization technique where high-energy electrons bombard the analyte, leading to extensive and reproducible fragmentation.[2] This provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching.

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine, charged spray.[2] It imparts minimal excess energy to the analyte, typically resulting in a prominent protonated molecule, [M+H]⁺. This is ideal for accurate molecular weight determination.

The following diagram illustrates the distinct outcomes of these ionization methods.

ionization_comparison cluster_analyte This compound cluster_ei Electron Ionization (EI) cluster_esi Electrospray Ionization (ESI) analyte C₇H₆ClNO₂ ei_source High-Energy Electrons (Hard Ionization) analyte->ei_source esi_source High Voltage & Nebulizing Gas (Soft Ionization) analyte->esi_source fragments Extensive Fragmentation (Molecular Ion often weak or absent) ei_source->fragments ~70 eV protonated_molecule Protonated Molecule [M+H]⁺ (Minimal Fragmentation) esi_source->protonated_molecule Proton Transfer

Caption: Comparison of EI and ESI for this compound.

In-Depth Analysis I: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3][4] Given the structure of this compound, direct analysis is feasible, although derivatization can sometimes improve peak shape and sensitivity for aromatic amines.

Predicted Electron Ionization Fragmentation

Under EI conditions, we can anticipate a complex fragmentation pattern. The molecular ion peak at m/z 171 (and the isotopic peak at m/z 173 due to ³⁷Cl) may be observed, but its abundance could be low. Key fragmentation pathways for aromatic amines and halogenated compounds include:

  • Loss of Chlorine: A common fragmentation for chlorinated aromatics is the loss of a chlorine radical, leading to a fragment at m/z 136.

  • Loss of HCN: Aromatic amines can undergo ring rearrangement and lose hydrogen cyanide, resulting in a fragment at m/z 144.

  • Cleavage of the Dioxole Ring: Fragmentation of the 1,3-benzodioxole ring can lead to the loss of formaldehyde (CH₂O), resulting in a fragment at m/z 141.

The following diagram illustrates the predicted EI fragmentation pathway.

ei_fragmentation M [M]⁺˙ m/z 171/173 F1 [M-Cl]⁺ m/z 136 M->F1 - Cl˙ F2 [M-HCN]⁺˙ m/z 144/146 M->F2 - HCN F3 [M-CH₂O]⁺˙ m/z 141/143 M->F3 - CH₂O

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

This protocol provides a starting point for the analysis. Optimization will be necessary based on the specific instrumentation and sample matrix.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Adjust the pH of an aqueous sample to >11 with 1 M NaOH.[3]

  • Extract three times with an equal volume of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Parameters

ParameterValueRationale
GC System Agilent 8890 GC or equivalentStandard, reliable platform.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of semi-volatile organic compounds.
Inlet Temperature 250 °CEnsures efficient volatilization without thermal degradation.
Carrier Gas Helium at 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program 100 °C (1 min hold), ramp to 280 °C at 15 °C/min, hold for 5 minA general-purpose gradient to ensure good separation from potential impurities.
MS System Agilent 5977B MSD or equivalentA robust single quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy for reproducible fragmentation and library matching.
Source Temperature 230 °COptimizes ion formation and minimizes source contamination.
Quadrupole Temp 150 °CEnsures stable mass analysis.
Scan Range m/z 40-300Covers the expected mass range of the analyte and its fragments.

In-Depth Analysis II: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly suitable for polar and thermally labile compounds, making it an excellent choice for this compound, often without the need for derivatization.[5][6]

Predicted Electrospray Ionization Behavior

In positive ion mode ESI, the primary amine group will readily accept a proton, leading to a strong signal for the protonated molecule, [M+H]⁺, at m/z 172 (and its isotopic peak at m/z 174). Tandem MS (MS/MS) can be used to induce fragmentation of this precursor ion for enhanced selectivity and structural confirmation.

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion is expected to yield fragments through pathways such as:

  • Loss of Ammonia: A common fragmentation pathway for protonated primary amines is the loss of ammonia (NH₃), which would result in a fragment at m/z 155.

  • Cleavage of the Dioxole Ring: Similar to EI, loss of formaldehyde from the protonated molecule can occur, leading to a fragment at m/z 142.

esi_fragmentation MH [M+H]⁺ m/z 172/174 F1 [M+H-NH₃]⁺ m/z 155/157 MH->F1 - NH₃ F2 [M+H-CH₂O]⁺ m/z 142/144 MH->F2 - CH₂O

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for quantitative and qualitative analysis.

1. Sample Preparation

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Perform a serial dilution with the initial mobile phase composition to the desired working concentration (e.g., 1 µg/mL).

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Parameters

ParameterValueRationale
LC System Agilent 1290 Infinity II LC or equivalentHigh-performance system for excellent resolution and reproducibility.
Column ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalentA C18 column provides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for efficient ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reversed-phase chromatography.
Gradient 10% B to 95% B over 5 minutesA typical gradient for eluting compounds of moderate polarity.
Flow Rate 0.4 mL/minSuitable for the column dimensions.
Column Temperature 40 °CImproves peak shape and reproducibility.
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalentA sensitive and selective instrument for quantitative analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveThe primary amine is readily protonated.
Gas Temperature 300 °COptimizes desolvation.
Gas Flow 10 L/minFacilitates droplet evaporation.
Nebulizer 45 psiCreates a fine spray for efficient ionization.
Capillary Voltage 4000 VOptimizes the electrospray process.
MRM Transitions Quantifier: 172 -> 155, Qualifier: 172 -> 142Specific transitions for selective and sensitive detection. Collision energies should be optimized.

Comparative Summary: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS depends on the specific analytical goals, available instrumentation, and sample matrix.

FeatureGC-MSLC-MS
Ionization Hard (EI)Soft (ESI)
Information Structural (fragmentation pattern)Molecular Weight ([M+H]⁺)
Sample Volatility Required (derivatization may be needed)Not required
Thermal Stability RequiredNot required
Sample Preparation More complex (extraction, derivatization)Simpler (dissolve, dilute, filter)
Sensitivity Generally goodOften higher, especially with MS/MS
Selectivity GoodExcellent with MS/MS
Best For Structural elucidation, analysis in non-polar matricesQuantification, analysis of polar/labile compounds, complex matrices

Conclusion

Both GC-MS and LC-MS are powerful techniques for the analysis of this compound.

  • GC-MS with Electron Ionization provides rich structural information through its characteristic fragmentation pattern, making it a strong choice for initial identification and structural confirmation.

  • LC-MS/MS with Electrospray Ionization offers superior sensitivity and selectivity, particularly for quantitative analysis in complex matrices, and is often simpler in terms of sample preparation.

The optimal method will depend on the specific requirements of the research or quality control objective. For comprehensive characterization, the use of both techniques can be highly complementary. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently develop and execute robust mass spectrometric analyses of this important chemical intermediate.

References

  • Kümmerer, K., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link][5][7]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link][8]

  • Li, Y., et al. (2020). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules. [Link][9]

  • Dasgupta, A., et al. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications. [Link][10]

  • NIST. (n.d.). 1,3-Benzodioxol-5-ol. NIST Chemistry WebBook. [Link][11]

  • Inokuchi, Y., et al. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analytical Sciences. [Link][12]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). This compound. [Link][1]

Sources

A Comparative Analysis of 6-Chloro-1,3-benzodioxol-5-amine and Other Substituted Anilines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Substituted Anilines in Modern Chemistry

Substituted anilines are a cornerstone class of organic compounds, serving as pivotal building blocks and functional motifs in a vast array of chemical disciplines. From the synthesis of vibrant dyes and high-performance polymers to the development of life-saving pharmaceuticals, the tailored properties of these aromatic amines are of paramount importance. The nature and position of substituents on the aniline ring profoundly influence the compound's physicochemical properties, including its basicity (pKa), nucleophilicity, and susceptibility to electrophilic aromatic substitution. This guide provides a comprehensive comparison of 6-Chloro-1,3-benzodioxol-5-amine with a selection of other substituted anilines, offering insights into its unique electronic and steric characteristics.

The aniline framework is a common feature in numerous drug candidates due to its versatile chemical handles and ability to interact with biological targets.[1] However, the metabolic instability and potential toxicity of the aniline moiety often necessitate its replacement or modification during the drug development process.[2][3] Understanding the comparative properties of anilines, such as this compound, is therefore crucial for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds.

This guide will delve into a comparative analysis of the physicochemical properties, reactivity, and spectral characteristics of this compound against other anilines bearing electron-donating and electron-withdrawing groups. We will explore how the interplay of the chloro, and methylenedioxy substituents in this compound dictates its chemical behavior. Furthermore, we will provide detailed experimental protocols for the comparative assessment of basicity and reactivity, empowering researchers to conduct their own investigations.

Physicochemical Properties: A Comparative Overview

The electronic nature of substituents on the aniline ring directly impacts the electron density on the nitrogen atom, which in turn governs the amine's basicity. Electron-donating groups (EDGs) increase the electron density, making the amine more basic (higher pKa), while electron-withdrawing groups (EWGs) decrease the electron density, rendering the amine less basic (lower pKa).[4][5]

This compound presents an interesting case with two distinct substituents: a chloro group and a methylenedioxy group. The chloro group is an electron-withdrawing group through its inductive effect (-I) but a weak electron-donating group through resonance (+R). The methylenedioxy group is generally considered an electron-donating group. The overall electronic effect on the amine's basicity is a composite of these influences.

Below is a table comparing the key physicochemical properties of this compound with other representative substituted anilines.

Compound Structure Molecular Weight ( g/mol ) Predicted pKa *Hammett Constant (σp) of Substituent(s)
Aniline93.134.630 (Reference)
4-Methoxyaniline123.155.34-0.27
4-Methylaniline107.155.08-0.17
4-Chloroaniline127.573.98+0.23
4-Nitroaniline138.121.00+0.78
This compound 171.582.83Cl: +0.23, OCH₂O: -0.32 (approx.)

*Predicted pKa values are sourced from chemical databases and may differ from experimental values.[2] Hammett constants are a measure of the electronic effect of a substituent.[4][6][7][8]

The predicted pKa of this compound (2.83) suggests it is a significantly weaker base than aniline. This is attributable to the strong electron-withdrawing inductive effect of the chloro group adjacent to the amino group, which outweighs the electron-donating effect of the methylenedioxy group.

Experimental Determination of Basicity: A Practical Protocol

To empirically validate the predicted basicity, a potentiometric titration can be performed. This method allows for the precise determination of the pKa of an amine by monitoring the pH of a solution as a titrant is added.

Protocol: pKa Determination by Potentiometric Titration

Materials:

  • Substituted aniline (e.g., this compound, aniline, 4-chloroaniline)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of the aniline derivative and dissolve it in 50 mL of deionized water. If the compound has poor water solubility, a co-solvent such as ethanol or methanol may be used, though this will affect the absolute pKa value.

  • Titration Setup: Place the beaker containing the aniline solution on the magnetic stirrer and immerse the pH electrode. Ensure the electrode is properly calibrated before use.

  • Acidification: Add a slight excess of 0.1 M HCl to the solution to ensure the complete protonation of the amine.

  • Titration: Begin the titration by adding the 0.1 M NaOH solution in small increments (e.g., 0.1-0.2 mL) from the burette. After each addition, allow the pH to stabilize before recording the pH and the volume of NaOH added.

  • Data Analysis: Continue the titration until the pH has risen significantly past the equivalence point. Plot the pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Aniline Derivative C Acidify Solution with HCl A->C B Calibrate pH Meter D Add NaOH Titrant Incrementally B->D C->D E Record pH and Volume D->E After each addition F Plot Titration Curve (pH vs. Volume) E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Comparative Reactivity: Nucleophilicity in Acylation Reactions

The nucleophilicity of an aniline is directly related to the availability of the lone pair of electrons on the nitrogen atom. Electron-withdrawing groups decrease nucleophilicity, making the aniline less reactive towards electrophiles. Conversely, electron-donating groups enhance nucleophilicity.

We can experimentally compare the nucleophilicity of this compound with other anilines through a competitive acylation reaction. In this experiment, a mixture of two different anilines is allowed to react with a limited amount of an acylating agent. The relative amounts of the resulting amides will reflect the relative nucleophilicity of the starting anilines.

Protocol: Competitive Acylation of Anilines

Materials:

  • This compound

  • A competing aniline (e.g., aniline, 4-methoxyaniline)

  • Acetic anhydride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a dry vial, combine equimolar amounts (e.g., 0.1 mmol) of this compound and the competing aniline. Add a known amount of the internal standard.

  • Reaction Initiation: Dissolve the mixture in 2 mL of anhydrous DCM and add triethylamine (1.1 equivalents relative to the total moles of anilines). Cool the solution to 0 °C.

  • Acylation: Slowly add a sub-stoichiometric amount of acetic anhydride (e.g., 0.5 equivalents relative to the total moles of anilines) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed for a set amount of time (e.g., 1 hour). Quench the reaction by adding a small amount of water.

  • Analysis: Analyze the reaction mixture by GC-MS. The relative peak areas of the two resulting acetanilides (corrected for response factors using the internal standard) will indicate the relative reactivity of the two anilines.

G cluster_reactants Reactants cluster_products Products Aniline1 This compound Reaction Competitive Acylation Aniline1->Reaction Aniline2 Competing Aniline Aniline2->Reaction AcylatingAgent Acetic Anhydride (Limited) AcylatingAgent->Reaction Amide1 N-(6-chloro-1,3-benzodioxol-5-yl)acetamide Analysis GC-MS Analysis (Relative Product Ratio) Amide1->Analysis Amide2 N-(substituted-phenyl)acetamide Amide2->Analysis Reaction->Amide1 Reaction->Amide2

Caption: Conceptual workflow of a competitive acylation experiment.

Based on the electronic effects of the substituents, we can predict the following order of reactivity in acylation reactions:

4-Methoxyaniline > 4-Methylaniline > Aniline > 4-Chloroaniline > this compound > 4-Nitroaniline

The chloro group and the overall electron-deficient nature of the benzodioxole ring in this compound are expected to significantly reduce its nucleophilicity compared to aniline and its electron-rich derivatives.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the structural elucidation and characterization of substituted anilines.

¹H NMR Spectroscopy: The chemical shifts of the aromatic protons in the ¹H NMR spectrum of a substituted aniline are sensitive to the electronic environment. Electron-donating groups will shield the protons, causing them to resonate at a higher field (lower ppm), while electron-withdrawing groups will deshield them, leading to a downfield shift (higher ppm).

FTIR Spectroscopy: The N-H stretching vibrations in the FTIR spectrum of anilines typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The position and number of these bands can provide information about the degree of substitution on the nitrogen atom and hydrogen bonding.

Conclusion

This compound is a unique substituted aniline with a combination of electron-withdrawing (chloro) and electron-donating (methylenedioxy) groups. This structural arrangement results in a significantly lower basicity and nucleophilicity compared to aniline and its electron-rich derivatives. The principles and experimental protocols outlined in this guide provide a framework for the rational comparison of its properties with other anilines. Such comparative studies are essential for researchers in medicinal chemistry and materials science who seek to modulate the properties of aniline-based compounds for specific applications. The ability to predict and experimentally verify the reactivity of these versatile building blocks is a key skill in modern chemical synthesis and drug discovery.

References

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

  • Gomez, M., & Diaz, F. (2001). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 105(13), 3249-3255. [Link]

  • Um, I. H., & Lee, E. J. (2009). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. The Journal of Organic Chemistry, 74(17), 6747-6754. [Link]

  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. [Link]

  • BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.4: Basicity of Arylamines. [Link]

  • Isdian, A., et al. (2021). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 12(11), 1686-1690. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. [Link]

  • PubChem. This compound. [Link]

  • Yildiz, Y., & Cinar, M. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 2637-2642. [Link]

  • The Organic Chemistry Tutor. (2020, June 13). Effect of Substituents on the Basicity of Anilines [Video]. YouTube. [Link]

  • Stejskal, J., & Trchová, M. (2012). Thin-layer chromatography as a method for separating aniline oligomers. Journal of Liquid Chromatography & Related Technologies, 35(10), 1347-1359. [Link]

  • Isdian, A., et al. (2021). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 12(11), 1686-1690. [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. [Link]

Sources

A Comparative Guide to the Biological Activity of 6-Chloro-1,3-benzodioxol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom and an amino group at the 5 and 6 positions, respectively, of this scaffold, yielding 6-Chloro-1,3-benzodioxol-5-amine, provides a versatile starting material for the synthesis of a diverse range of derivatives with significant therapeutic potential. This guide offers an in-depth comparison of the biological activities of various derivatives of this compound, with a focus on their anticancer and antimicrobial properties. We will delve into the rationale behind their design, present supporting experimental data, and provide detailed protocols for their biological evaluation.

The Strategic Advantage of the this compound Scaffold

The unique arrangement of substituents on the this compound core offers several advantages in drug design. The primary amine at the 5-position serves as a key synthetic handle for the introduction of a wide array of functional groups through reactions such as amidation and the formation of Schiff bases. The electron-withdrawing chlorine atom at the 6-position can influence the electronic properties of the aromatic ring system, potentially enhancing binding affinities to biological targets and improving pharmacokinetic profiles. The 1,3-benzodioxole moiety itself can also engage in crucial interactions with protein targets.

This guide will focus on two primary classes of derivatives synthesized from this compound:

  • N-Substituted Quinazolinamines: These complex heterocyclic structures have shown remarkable efficacy as kinase inhibitors.

  • Schiff Base Derivatives: The condensation of the primary amine with various aldehydes yields imines that have been widely explored for their broad-spectrum biological activities.

Anticancer Activity: A Tale of Kinase Inhibition

A prominent derivative of this compound is the potent and selective dual c-Src/Abl kinase inhibitor, Saracatinib (AZD0530) .[1] This compound exemplifies the successful translation of the core scaffold into a clinically evaluated anticancer agent.

Mechanism of Action: c-Src and Abl are non-receptor tyrosine kinases that are frequently overactive in various cancers, playing pivotal roles in cell proliferation, survival, migration, and invasion.[1] Saracatinib binds to the ATP-binding site of these kinases, inhibiting their activity and thereby blocking downstream signaling pathways crucial for tumor progression.[1][2]

Comparative Performance: To understand the efficacy of Saracatinib, it is compared with Dasatinib , another potent dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3]

CompoundTarget KinasesIC50 (nM)Key Cellular EffectsReference
Saracatinib (AZD0530) c-Src, Ablc-Src: 2.7, Abl: 30Inhibition of cell proliferation, migration, and invasion.[2][4][2]
Dasatinib Src family kinases, Bcr-Abl, c-KIT, PDGFRβ, ephrin-A receptorBcr-Abl: <1, Src: 0.5Potent inhibition of T-cell activation and proliferation.[5][6][6][7]

Experimental Data Synopsis: Preclinical studies have demonstrated Saracatinib's potent antiproliferative and anti-invasive effects in a variety of cancer cell lines.[4] For instance, in biliary tract carcinoma cell lines, Saracatinib inhibited cell proliferation with IC50 values ranging from 2.26 to 6.99 µM and counteracted the activation of Src and its downstream effectors at lower concentrations.[8] In vivo, Saracatinib treatment led to delayed tumor growth.[8]

Dasatinib exhibits potent inhibition of T-cell proliferation with an IC50 value of 2.8 nM.[5] Its efficacy against various melanoma cell lines has also been demonstrated, with IC50 values varying depending on the specific cell line.[6]

Signaling Pathway and Experimental Workflow Diagrams:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src Activation Downstream Effectors Downstream Effectors Src->Downstream Effectors Abl Abl Abl->Downstream Effectors Proliferation Proliferation Downstream Effectors->Proliferation Survival Survival Downstream Effectors->Survival Migration Migration Downstream Effectors->Migration Saracatinib Saracatinib Saracatinib->Src Inhibition Saracatinib->Abl Inhibition Dasatinib Dasatinib Dasatinib->Src Inhibition Dasatinib->Abl Inhibition

Caption: Simplified signaling pathway of Src/Abl and the inhibitory action of Saracatinib and Dasatinib.

MTT_Workflow Seed Cancer Cells Seed Cancer Cells Incubate (24h) Incubate (24h) Seed Cancer Cells->Incubate (24h) Treat with Compound Treat with Compound Incubate (24h)->Treat with Compound Incubate (48-72h) Incubate (48-72h) Treat with Compound->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Potential: The Versatility of Schiff Bases and Amides

The primary amine of this compound is readily converted into Schiff bases and amides, classes of compounds well-documented for their antimicrobial properties.[9][10] The formation of an azomethine group (-C=N-) in Schiff bases is crucial for their biological activity.[9] Similarly, the amide linkage provides a stable scaffold for constructing molecules with diverse biological functions.[10]

While specific antimicrobial data for derivatives of this compound are not extensively reported in publicly available literature, the general principles of antimicrobial activity for these classes of compounds can be extrapolated.

Mechanism of Action: The antimicrobial action of Schiff bases and their metal complexes is often attributed to their ability to chelate metal ions essential for microbial growth, disrupt cell membranes, and inhibit enzyme function.[11][12] Amide derivatives can also interfere with various cellular processes in microorganisms.[10]

Comparative Performance: A meaningful direct comparison requires specific experimental data. However, we can present a generalized comparison of the potential of Schiff base and amide derivatives against standard antibiotics.

Derivative ClassPotential Mechanism of ActionExpected Spectrum of Activity
Schiff Bases Chelation of metal ions, disruption of cell membrane, enzyme inhibition.[11][12]Broad-spectrum (bacteria and fungi).[9]
Amides Interference with cellular processes.[10]Variable, dependent on the specific substituents.[10]

Experimental Workflow Diagram:

Antimicrobial_Workflow Prepare Serial Dilutions of Compound Prepare Serial Dilutions of Compound Inoculate with Microbial Suspension Inoculate with Microbial Suspension Prepare Serial Dilutions of Compound->Inoculate with Microbial Suspension Incubate (18-24h) Incubate (18-24h) Inoculate with Microbial Suspension->Incubate (18-24h) Determine MIC Determine MIC Incubate (18-24h)->Determine MIC

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Experimental Protocols

Synthesis of Saracatinib (AZD0530) - A Representative N-Substituted Quinazolinamine

The synthesis of Saracatinib is a multi-step process. A reported method involves starting from 2,4,6-trifluorobenzonitrile and proceeding through ammonolysis, hydrolysis, cyclization, and a final substitution reaction with this compound.[13] Due to the complexity and proprietary nature of large-scale synthesis, a detailed, step-by-step protocol from readily available starting materials is often tailored for specific laboratory capabilities.

General Procedure for the Synthesis of Schiff Base Derivatives
  • Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol or methanol).

  • Add 1 equivalent of the desired aldehyde to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with a cold solvent, and dried.

  • Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.[14]

In Vitro Anticancer Activity: MTT Assay[15]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion and Future Perspectives

Derivatives of this compound represent a promising area of research in drug discovery. The successful development of Saracatinib as a potent kinase inhibitor underscores the potential of this scaffold in generating targeted anticancer therapies. Furthermore, the amenability of the core amine to derivatization into Schiff bases and amides opens avenues for the exploration of novel antimicrobial agents.

Future research should focus on synthesizing and evaluating a wider range of derivatives to establish a comprehensive structure-activity relationship (SAR). Investigating the potential of these compounds against a broader panel of cancer cell lines and microbial strains, including drug-resistant variants, will be crucial. Moreover, exploring other biological activities, such as anti-inflammatory or antiviral effects, could further expand the therapeutic applications of this versatile chemical scaffold. The integration of computational modeling and in silico screening can aid in the rational design of more potent and selective derivatives, accelerating the journey from a promising scaffold to a clinically effective drug.

References

  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • Shang, H. F., Wang, Y. B., Zhao, D. M., et al. (2011). Synthesis of saracatinib. Augusta University Research Profiles.
  • Rimassa, L., et al. (2012). Antitumor activity of Src inhibitor Saracatinib (AZD-0530) in preclinical models of biliary tract carcinomas. Molecular Cancer Therapeutics, 11(5), 1184-1194.
  • Vella, N., & Rodrigues, R. (2024).
  • Blake, S. J., et al. (2010).
  • Paz-Ares, L., et al. (2012). Phase I Safety, Pharmacokinetics, and Inhibition of Src Activity Study of Saracatinib in Patients with Solid Tumors. Clinical Cancer Research, 18(23), 6442-6452.
  • ResearchGate. (n.d.).
  • Green, T. P., et al. (2009). Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530. Molecular Oncology, 3(4), 365-378.
  • Patsnap Synapse. (2024).
  • Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines.
  • Abu-Dief, A. M., & Mohamed, I. M. (2015). A review on versatile applications of Schiff bases. Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133.
  • ResearchGate. (n.d.).
  • APExBIO. (n.d.). Saracatinib (AZD0530) - Potent Src/Abl Kinase Inhibitor.
  • Konig, H., et al. (2008). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer, 113(10), 2743-2753.
  • Sadia, M., et al. (2021). Schiff base ligand L synthesis and its evaluation as anticancer and antidepressant agent. Journal of King Saud University - Science, 33(3), 101345.
  • Cakmak, S., & Veyisoglu, A. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Hittite Journal of Science and Engineering, 7(4), 345-351.
  • Al-Amiery, A. A., et al. (2021). Synthesis, Structural Investigations, Molecular Docking, and Anticancer Activity of Some Novel Schiff Bases and Their Uranyl Complexes. Molecules, 26(15), 4647.
  • Biosynth. (n.d.). This compound | 76958-07-1 | BDA95807.
  • Sadia, M., et al. (2021). Schiff base ligand L synthesis and its evaluation as anticancer and antidepressant agent. Semantic Scholar.
  • Huczyński, A., et al. (2012). Synthesis and antimicrobial activity of amide derivatives of polyether antibiotic-salinomycin. Bioorganic & Medicinal Chemistry Letters, 22(14), 4697-4702.
  • Kaplan, F. S., et al. (2018). Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva. JCI Insight, 3(19), e95042.
  • PubChem. (n.d.). This compound.
  • Rehman, A. U., et al. (2014). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. Journal of the Chemical Society of Pakistan, 36(1), 133-141.
  • Yuliani, S. H., et al. (2021). Novel Amides Derivative with Antimicrobial Activity of Piper betle var.
  • Khan, S. W., et al. (2019). Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane. International Journal of Chemistry, 11(1), 1-8.
  • PubChem. (n.d.). This compound.
  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488.
  • Kumar, R., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22695-22716.
  • Karayianni, V., et al. (2018). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl)

Sources

Navigating the Structure-Activity Landscape of 6-Chloro-1,3-benzodioxol-5-amine Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists immersed in the intricate world of drug development, the 6-chloro-1,3-benzodioxol-5-amine scaffold presents a compelling starting point for the design of novel therapeutics. While comprehensive structure-activity relationship (SAR) studies on its simple analogs are not extensively documented in publicly available literature, a deeper dive into more complex derivatives reveals a wealth of information, particularly in the realm of oncology. This guide provides an in-depth comparative analysis of known analogs, focusing on their anticancer properties, to empower researchers in their quest for next-generation targeted therapies.

The this compound Core: A Privileged Scaffold in Anticancer Research

The this compound moiety has emerged as a significant pharmacophore, most notably as a key component of potent kinase inhibitors. Its inherent structural features, including the rigid benzodioxole ring system, the electron-withdrawing chloro substituent, and the strategically positioned amino group, provide a versatile platform for molecular design. The amino group, in particular, serves as a crucial handle for synthetic elaboration, allowing for the introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties.

A prime example of the successful exploitation of this scaffold is in the development of Saracatinib (AZD0530), a potent dual inhibitor of c-Src and Abl kinases.[1] Although a positional isomer (N-(5-chloro-1,3-benzodioxol-4-yl)), its clinical evaluation underscores the therapeutic potential of the chloro-benzodioxole amine core in targeting key signaling pathways implicated in cancer progression.

Comparative Analysis of Anticancer Activity: Insights from Complex Analogs

Benzodithiazine Derivatives: Unraveling Key Structural Determinants

A notable study on a series of 6-chloro-1,1-dioxo-7-{4-[(4-R¹-phenyl)imino]-4H-3,1-benzoxazin-2-yl}-3-(substituted amino)-1,4,2-benzodithiazines has provided crucial SAR data. These compounds, while structurally complex, highlight the importance of the substitution pattern on the overall anticancer activity.

Table 1: Cytotoxic Activity of Selected Benzodithiazine Analogs

Compound IDR¹ (on phenyl ring)R² (amino substituent)LCLC-103H (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)
11 Cl3-pyridylmethyl0.490.83
12 Cl4-pyridylmethyl0.530.91
16 H3-pyridylmethyl1.201.60
19 H4-pyridylmethyl1.802.10
21 Cl2-pyridylmethyl0.611.10
22 H2-pyridylmethyl1.501.90
Cisplatin --0.801.20

Data synthesized from a study on novel benzodithiazine derivatives.

From this data, two key SAR observations can be made:

  • Impact of the Chloro Substituent (R¹): The presence of a chloro group on the pendant phenyl ring consistently enhances cytotoxic activity. For instance, compound 11 (R¹ = Cl) is more potent than its unsubstituted counterpart 16 (R¹ = H) against both lung and breast cancer cell lines.

  • Influence of the Amino Substituent (R²): The nature and position of the substituent on the amino group also play a critical role. In this series, pyridylmethyl substituents were found to be beneficial for activity.

Another study on 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives further corroborates the potential of this scaffold in cancer therapy, with some compounds showing significant growth inhibition in various cancer cell lines.[2]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of many compounds incorporating the chloro-benzodioxole amine scaffold can be attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.

c-Src Kinase Inhibition: A Prominent Therapeutic Strategy

c-Src, a non-receptor tyrosine kinase, is frequently overexpressed and hyperactivated in a variety of human cancers, making it an attractive target for therapeutic intervention. Inhibition of c-Src can disrupt downstream signaling cascades that promote tumor growth, invasion, and metastasis. The success of Saracatinib (AZD0530) validates this approach.

Below is a simplified representation of the c-Src signaling pathway and the point of intervention for inhibitors.

cSrc_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) cSrc c-Src RTK->cSrc Activation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) cSrc->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Saracatinib (AZD0530) & Analogs Inhibitor->cSrc

Simplified c-Src Signaling Pathway and Point of Inhibition.

This diagram illustrates how receptor tyrosine kinases activate c-Src, which in turn phosphorylates downstream effectors to promote cancer cell proliferation and survival. Inhibitors based on the chloro-benzodioxole amine scaffold, such as Saracatinib, block the activity of c-Src, thereby disrupting these oncogenic signals.

Experimental Protocols: A Foundation for Further Research

To aid researchers in the synthesis and evaluation of novel this compound analogs, this section provides standardized, self-validating experimental protocols.

General Synthetic Approach

The synthesis of derivatives often starts from commercially available this compound. The amino group provides a convenient point for diversification through various chemical transformations, such as amide bond formation, reductive amination, or participation in the construction of heterocyclic rings.

synthesis_workflow start This compound reaction1 Amide Coupling (e.g., with an activated carboxylic acid) start->reaction1 reaction2 Heterocycle Formation (e.g., condensation with a diketone) start->reaction2 reaction3 Reductive Amination (e.g., with an aldehyde/ketone) start->reaction3 product1 Amide Analog reaction1->product1 product2 Heterocyclic Analog reaction2->product2 product3 N-Alkylated Analog reaction3->product3

General Synthetic Strategies for Analog Derivatization.

Step-by-Step Protocol for Amide Coupling:

  • Activation of Carboxylic Acid: To a solution of the desired carboxylic acid (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes. The formation of the active ester can be monitored by TLC.

  • Amine Addition: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide analog.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Experimental Workflow:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Future Perspectives

The this compound scaffold holds significant promise for the development of novel anticancer agents, particularly as kinase inhibitors. While the existing literature provides a solid foundation, a systematic SAR study of simpler analogs is warranted to delineate the precise structural requirements for optimal activity and selectivity. Future research should focus on:

  • Systematic modification of the amino group with a diverse range of substituents to explore the chemical space more broadly.

  • Investigation of the impact of the chloro substituent's position and its replacement with other halogens or electron-withdrawing groups.

  • Exploration of substitutions at other positions on the benzodioxole ring to fine-tune the electronic and steric properties of the molecule.

  • Elucidation of the specific kinase inhibitory profiles of new analogs to identify novel targets and opportunities for selective inhibition.

By pursuing these avenues of research, the scientific community can unlock the full potential of this privileged scaffold and pave the way for the discovery of new and effective cancer therapies.

References

  • Hennessy, B. T., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]

  • Pomarnacka, E., et al. (2018). Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study. Molecules, 23(10), 2443. [Link]

Sources

A Senior Application Scientist's Guide to the X-ray Crystallography of 6-Chloro-1,3-benzodioxol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and procedural overview of the X-ray crystallographic analysis of derivatives based on the 6-chloro-1,3-benzodioxol-5-amine scaffold. This core structure is a valuable building block in medicinal chemistry, forming the foundation of molecules targeting a range of biological pathways.[1][2] Understanding the precise three-dimensional architecture of its derivatives is paramount for establishing robust structure-activity relationships (SAR) and optimizing drug candidates.

X-ray crystallography offers an unambiguous method to determine molecular structure, providing precise data on bond lengths, angles, and, most critically, the intermolecular interactions that govern crystal packing.[3][4] These non-covalent forces, such as hydrogen bonds and π-π stacking, are fundamental to a molecule's physical properties, including solubility and stability, which are critical parameters in drug development. This guide will explore the synthesis, crystallization, and structural analysis of this compound class, offering a comparative framework and field-proven experimental protocols.

Comparative Crystallographic Analysis: The Influence of Derivatization

The core this compound scaffold possesses two key features that dominate its crystal packing:

  • The Amine Group (-NH₂): As a potent hydrogen bond donor, it readily interacts with acceptor atoms (O, N, or even Cl) on neighboring molecules. This interaction is often the primary directional force in the crystal lattice.

  • The Planar Benzodioxole Ring System: The fused aromatic system is prone to forming π-π stacking interactions, which contribute significantly to crystal stability.[5]

To illustrate the impact of derivatization, we will compare the parent amine with a common class of derivatives: Schiff bases, formed by condensation of the amine with an aldehyde.

Case Study: Parent Amine vs. a Representative Schiff Base Derivative

A common synthetic modification involves reacting the primary amine with an aldehyde (e.g., 5-nitro-2-thiophene-carboxaldehyde) to form an imine or Schiff base.[6] This modification dramatically alters the hydrogen bonding landscape.

  • Parent Amine: The two N-H protons allow the parent amine to act as a dual hydrogen bond donor, often forming hydrogen-bonded dimers or chains where the amine of one molecule interacts with the dioxole oxygens or the chloro group of a neighbor.[7][8] This typically results in highly organized, dense packing.

  • Schiff Base Derivative: The formation of the imine (C=N) bond consumes the amine protons, removing the primary hydrogen bond donor site. The imine nitrogen itself becomes a potential hydrogen bond acceptor. This fundamental shift forces the crystal packing to be governed by weaker C-H···O or C-H···N interactions and π-π stacking between the aromatic rings.[5][6] The overall planarity of the molecule can be influenced by the dihedral angle between the benzodioxole ring and the substituent introduced.[5]

The diagram below illustrates a common hydrogen-bonding motif—the formation of a centrosymmetric dimer—often observed in crystal structures of molecules containing amine groups, which facilitates strong intermolecular association.

cluster_0 Molecule A cluster_1 Molecule B (Inverted) A_Ring Ar-NH2 A_N N A_H1 H A_N->A_H1 A_H2 H A_N->A_H2 B_Acceptor Acceptor (O/N) A_H1->B_Acceptor H-Bond A_Acceptor Acceptor (O/N) B_Ring H2N-Ar B_N N B_H1 H B_N->B_H1 B_H2 H B_N->B_H2 B_H1->A_Acceptor H-Bond

Caption: A common hydrogen-bonded dimer motif.

Quantitative Crystallographic Comparison

The following table summarizes typical crystallographic data for related benzodioxole and chloro-aniline derivatives, providing a reference framework for what to expect from derivatives of this compound.

ParameterExample 1: Benzothiazole Derivative[5]Example 2: Pyrimidine Derivative[7]Example 3: Schiff Base Derivative[6]
Chemical FormulaC₁₄H₉NO₂SC₁₁H₁₁ClN₄C₁₇H₁₀Cl₂N₂O₃S
Crystal SystemOrthorhombicMonoclinicMonoclinic
Space GroupPbcaP2₁/cP2₁/c
Z (Molecules/Unit Cell)844
Key Intermolecular Forcesπ-π stacking, S···S contactsN-H···N H-bonds, π-π stackingC-H···O H-bonds
Data Quality (R₁ factor)0.0390.0370.050

Field-Proven Experimental Workflow

Achieving a high-quality crystal structure is a systematic process. The following protocols are designed to be self-validating, with clear checkpoints to ensure success.

Workflow Overview

A Synthesis & Purification B Single Crystal Growth A->B  Purity >98% C Crystal Selection & Mounting B->C  Well-defined faces, no satellites D X-ray Data Collection C->D  Mounted on diffractometer E Structure Solution & Refinement D->E  Diffraction data (hkl file) F Validation & Analysis E->F  Solved model (cif file)

Caption: From synthesis to final structure.

Part 1: Synthesis of a Representative Derivative

This protocol describes the synthesis of a Schiff base derivative, a common and straightforward modification.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol (approx. 0.1 M concentration).

  • Aldehyde Addition: Add 1.0 equivalent of the desired aldehyde (e.g., 5-nitro-2-thiophene-carboxaldehyde) dissolved in a minimum amount of ethanol.[6]

  • Reaction: Stir the mixture at reflux for 1-2 hours. Rationale: The heat accelerates the condensation reaction and the removal of water, driving the equilibrium towards the imine product.

  • Isolation: Upon cooling to room temperature, the product will often precipitate. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent (e.g., ethanol, ethyl acetate) to achieve >98% purity, which is critical for successful crystallization. Confirm identity using NMR and Mass Spectrometry.

Part 2: Single Crystal Growth

The quality of the diffraction data is directly dependent on the quality of the crystal.[9]

Method: Slow Evaporation

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. A mixture like Dichloromethane/Ethanol is often effective.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in a clean vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial. This is a critical step to remove dust or particulate matter that could act as unwanted nucleation sites, leading to a shower of microcrystals.

  • Evaporation: Cover the vial with a cap pierced with a few needle holes to allow for slow solvent evaporation over several days to weeks at a constant temperature.

  • Harvesting: Once crystals with well-defined faces and dimensions of ~0.1-0.3 mm appear, carefully harvest them using a nylon loop.

Part 3: X-ray Data Collection and Structure Refinement

This stage requires a single-crystal X-ray diffractometer.

  • Mounting: Mount a suitable crystal on the goniometer head of the diffractometer. A flash-cooling cryostream (typically 100 K) is used to protect the crystal from X-ray damage and improve data quality.

  • Data Collection: An automated data collection strategy is executed, where the crystal is rotated in the X-ray beam to measure the intensities and positions of thousands of diffracted reflections.[10]

  • Data Reduction: The raw data is processed to correct for experimental factors, and a reflection file (hkl) is generated.

  • Structure Solution: Software (e.g., SHELXS) is used to solve the "phase problem" and generate an initial electron density map.[6]

  • Model Refinement: The atomic model is built into the electron density map and refined against the experimental data using software like SHELXL.[6] Trustworthiness Check: The refinement is iterated until key indicators converge. A final R1 value below 0.05 (5%) and a Goodness-of-Fit (S) value close to 1.0 indicate a high-quality and reliable structure.

  • Validation: The final structure is validated for geometric correctness and to ensure no errors were made during refinement. The output is typically a Crystallographic Information File (CIF).

Conclusion

The crystallographic analysis of this compound derivatives provides indispensable insights for rational drug design. By systematically modifying the amine functionality, researchers can modulate the intermolecular interactions that define the crystal lattice. This, in turn, influences key physicochemical properties relevant to a compound's performance as a therapeutic agent. The protocols and comparative data presented here offer a robust framework for scientists to synthesize, crystallize, and structurally characterize novel derivatives, thereby accelerating the discovery of new medicines.

References

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13. Retrieved from [Link]

  • JoVE. (2015). Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments. Retrieved from [Link]

  • De Gruyter. (2009). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. Retrieved from [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]

  • Journal of Chemistry. (2014). Synthesis, Single Crystal X-Ray Structure, and Antimicrobial Activity of 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one. ResearchGate. Retrieved from [Link]

  • Google Patents. (1995). Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.
  • Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Acta Crystallographica Section E, E80. Retrieved from [Link]

  • Acta Crystallographica Section E. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Acta Crystallographica Section E. (2012). 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Research Journal of Chemistry and Environment. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. Retrieved from [Link]

  • Lakshmanan, D., et al. (2012). 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole. Acta Crystallographica Section E, E68. Retrieved from [Link]

  • Shyshkina, M. O., et al. (2017). 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c][10][11]thiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Acta Crystallographica Section E, E73. Retrieved from [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22). Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Acta Crystallographica Section E. (2011). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. ResearchGate. Retrieved from [Link]

  • Mohamed, S. K., et al. (2015). Crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide. Acta Crystallographica Section E, E71. Retrieved from [Link]

  • Smirnov, A. V., et al. (2025). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). Acta Crystallographica Section E, E81. Retrieved from [Link]

Sources

A Senior Scientist's Guide to the Analytical Identification of 6-Chloro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous identification and characterization of synthetic intermediates are paramount for ensuring final product quality, safety, and regulatory compliance. 6-Chloro-1,3-benzodioxol-5-amine, a substituted benzodioxole derivative, serves as a critical building block in the synthesis of various target molecules. Its purity and structural integrity directly impact reaction yields, impurity profiles, and the biological activity of subsequent compounds.

This guide provides an in-depth comparison of the principal analytical methods for the identification and characterization of this compound. We will move beyond mere procedural lists to explore the causality behind methodological choices, offering field-proven insights to ensure robust and reliable analytical outcomes. The techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Analytical Imperative: Why Method Selection Matters

The choice of an analytical technique is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific questions being asked. For this compound (Molecular Formula: C₇H₆ClNO₂, Molecular Weight: 171.58 g/mol ), we are dealing with a substituted aromatic amine.[1] This structure presents several analytical considerations:

  • Polarity and Solubility: The presence of the amine group imparts polarity, influencing chromatographic retention.

  • UV Chromophore: The benzodioxole ring system provides a strong ultraviolet (UV) chromophore, making it highly suitable for UV-based detection in liquid chromatography.

  • Volatility: The compound possesses sufficient volatility for gas chromatography, although the polar amine group can lead to peak tailing, a challenge that may necessitate derivatization.

  • Structural Complexity: The distinct arrangement of protons and carbons in the molecule allows for definitive structural elucidation by NMR.

  • Functional Groups: The molecule contains several characteristic functional groups (amine N-H, aromatic C-H, C-O-C, C-Cl) that produce distinct signals in infrared spectroscopy.[2]

We will now compare the performance and application of the key analytical methods in the context of these properties.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase configuration, is the workhorse for purity assessment and quantification of non-volatile and thermally labile compounds in the pharmaceutical industry.[3] For this compound, HPLC is an excellent choice for determining purity and identifying non-volatile impurities.

Causality in Method Design:

The primary challenge in the HPLC analysis of amines is their tendency to interact with residual silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing).[4] To counteract this, modern analytical strategies employ end-capped C18 columns or columns with alternative chemistries. The mobile phase composition is also critical; a mixture of acetonitrile and water is a standard choice for reversed-phase chromatography, providing good solvating power and UV transparency.[5] The addition of a modifier like formic acid can improve peak shape by protonating the amine, reducing its interaction with the stationary phase.[6]

Comparative HPLC Methodologies
ParameterMethod A: Standard Purity AssayMethod B: High-Resolution Impurity Profiling
Column C18, 5 µm, 4.6 x 250 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 20% B to 90% B over 10 min10% B to 95% B over 8 min
Flow Rate 1.0 mL/min0.5 mL/min[5]
Detection UV at 288 nmDiode Array Detector (DAD) or Mass Spectrometry (MS)
Run Time ~15 minutes~10 minutes
Resolution Good for major componentsExcellent for trace and isomeric impurities
Advantages Robust, widely available instrumentationHigher sensitivity, faster analysis, comprehensive data (DAD/MS)
Disadvantages May not resolve all minor impuritiesRequires more advanced UHPLC/MS instrumentation

Table 1: Comparison of a standard HPLC method for routine quality control with a high-resolution UHPLC method for detailed impurity analysis.

Experimental Protocol: Standard RP-HPLC Purity Assay
  • Instrumentation: HPLC system with a UV detector, C18 column (5 µm, 4.6 x 250 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in deionized water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 288 nm.

    • Run a gradient program as described in Table 1, Method A.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (A: 0.1% HCOOH, B: ACN) C Inject Sample onto C18 HPLC Column A->C B Prepare Sample (0.5 mg/mL in A/B) B->C D Run Gradient Elution C->D E Detect at 288 nm D->E F Integrate Peak Areas E->F G Calculate Purity (%) F->G

Experimental workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[7] It offers superior separation efficiency and provides structural information through mass spectrometry, making it ideal for confirming the identity of this compound and for detecting volatile impurities that might be missed by HPLC.

Causality in Method Design:

Direct injection of primary amines can result in poor chromatography due to their polarity. A common and effective strategy to overcome this is in situ derivatization, for example, with acetic anhydride, which converts the polar amine (-NH₂) into a less polar acetamide (-NHCOCH₃).[8] This derivatization increases volatility and reduces interactions with the column, resulting in sharper, more symmetrical peaks. The choice of a mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), provides good selectivity for a wide range of aromatic compounds.

Experimental Protocol: GC-MS with In Situ Derivatization
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Sample Preparation & Derivatization:

    • Dissolve approximately 1 mg of the sample in 1 mL of ethyl acetate.

    • Add 100 µL of acetic anhydride and 50 µL of pyridine (as a catalyst).

    • Vortex the mixture and heat at 60 °C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

  • Analysis: The identity of the derivatized compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum. The molecular ion peak of the acetylated derivative should be observed at m/z 213.

GCMS_Workflow A Dissolve Sample in Ethyl Acetate B Add Acetic Anhydride & Pyridine A->B C Heat at 60°C (Derivatization) B->C D Inject into GC C->D E Separate on DB-5ms Column D->E F Ionize (EI, 70 eV) E->F G Detect Fragments (MS) F->G H Identify by RT & Mass Spectrum G->H

Workflow for GC-MS analysis with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and structure. The existence of an entry in the Biological Magnetic Resonance Bank (BMRB) under accession bmse012088 confirms the availability of NMR data for this specific compound.[9]

Causality in Spectral Interpretation:

The chemical shifts and coupling patterns in the ¹H NMR spectrum are dictated by the electronic environment of each proton.

  • Aromatic Protons: The two protons on the benzene ring will appear as singlets due to their isolation from other protons. Their chemical shifts are influenced by the electron-donating amine and dioxole groups and the electron-withdrawing chlorine atom.

  • Amine Protons: The -NH₂ protons typically appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

  • Methylene Protons: The -O-CH₂-O- protons of the dioxole ring will appear as a sharp singlet.[10]

¹³C NMR provides information on all unique carbon atoms in the molecule, confirming the carbon skeleton.

Expected NMR Data (in CDCl₃)
SpectrumExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~ 6.6 - 6.8SingletAromatic C-H
~ 6.2 - 6.4SingletAromatic C-H
~ 5.9SingletO-CH₂-O
~ 3.5 - 4.5Broad Singlet-NH₂
¹³C NMR ~ 140-145SingletC-O
~ 135-140SingletC-O
~ 125-130SingletC-N
~ 110-115SingletC-Cl
~ 105-110SingletAromatic C-H
~ 100-105SingletO-CH₂-O
~ 98-102SingletAromatic C-H

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary.

Experimental Protocol: NMR Analysis
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • (Optional) Perform 2D NMR experiments like COSY and HSQC for complete assignment if necessary.

  • Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Compare the observed chemical shifts, multiplicities, and integrations with the expected structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11] It is an excellent tool for a quick identity check, verifying the presence of key structural motifs in this compound.

Causality in Spectral Interpretation:

Each functional group absorbs infrared radiation at a characteristic frequency. For our target compound, we expect to see distinct absorption bands corresponding to the N-H bonds of the amine, the C=C bonds of the aromatic ring, the C-O bonds of the dioxole ether, and the C-Cl bond.[2]

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H Stretch (doublet)Primary Amine (-NH₂)
3000 - 3100C-H StretchAromatic
1600 - 1620N-H BendPrimary Amine (-NH₂)
1450 - 1550C=C StretchAromatic Ring
1200 - 1250C-O Stretch (asymmetric)Aryl Ether (Dioxole)
1000 - 1050C-O Stretch (symmetric)Aryl Ether (Dioxole)
700 - 800C-Cl StretchAryl Halide

Table 3: Key expected vibrational frequencies in the FTIR spectrum of this compound.

Experimental Protocol: FTIR-ATR Analysis
  • Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Ensure the ATR crystal is clean and record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the major absorption peaks and compare them to the expected frequencies for the compound's functional groups.

Logic_Flow A Is the goal to determine Purity & Impurities? B Is the goal to confirm Structural Identity? A->B No C HPLC (Quantitative Purity) A->C Yes D GC-MS (Volatile Impurities) A->D Yes E NMR (Definitive Structure) B->E Yes F FTIR (Functional Groups) B->F Yes G MS (from GC/LC) (Molecular Weight) B->G Yes

Logical flow for selecting an analytical method.

Conclusion and Recommendations

No single analytical technique provides a complete picture of a compound's identity and purity. A multi-faceted approach, leveraging the strengths of each method, is essential for the comprehensive characterization of this compound.

  • For Unambiguous Structural Confirmation: NMR spectroscopy is indispensable. Its ability to map the complete C-H framework provides the highest level of confidence in the compound's identity.

  • For Routine Purity Assessment: HPLC-UV is the method of choice due to its robustness, precision, and suitability for quantifying non-volatile impurities.

  • For Identity Confirmation and Volatile Impurity Screening: GC-MS offers excellent confirmatory power through its combination of chromatographic separation and mass spectral data. It is particularly valuable for detecting residual solvents or volatile byproducts from synthesis.

  • For a Rapid Identity Check: FTIR is a fast and simple way to verify the presence of key functional groups, serving as an effective preliminary screening tool.

By judiciously applying these complementary techniques, researchers and drug development professionals can build a complete and reliable analytical profile for this compound, ensuring the quality and integrity of their research and manufacturing processes.

References

  • BenchChem. Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.
  • BenchChem. Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
  • Biosynth. This compound | 76958-07-1 | BDA95807.
  • Biological Magnetic Resonance Bank.
  • PubChem. This compound | C7H6ClNO2 | CID 6484116.
  • SIELC Technologies. Separation of 1,3-Benzodioxol-5-amine, N-ethyl- on Newcrom R1 HPLC column.
  • Tehrani, J. M., et al. (2019). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America.
  • MDPI. N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide.
  • ResearchGate. Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances.
  • BenchChem. Application Note: FTIR Spectroscopy of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane.
  • National Institutes of Health. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis.
  • MDPI. GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products.
  • ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

Sources

comparing different synthesis methods for 6-Chloro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-1,3-benzodioxol-5-amine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, presents a unique synthetic challenge due to the nuanced reactivity of the substituted benzodioxole ring. The strategic introduction of both a chlorine atom and an amino group onto the 1,3-benzodioxole scaffold requires careful consideration of regioselectivity and functional group compatibility. This guide provides an in-depth comparison of plausible synthetic methodologies, offering field-proven insights and detailed experimental protocols for researchers and professionals in drug development and chemical synthesis. We will explore two primary pathways, evaluating them on metrics of efficiency, safety, and scalability.

Strategic Overview of Synthetic Pathways

The synthesis of this compound primarily revolves around two divergent strategies, each with its own set of advantages and challenges:

  • Route A: Electrophilic Substitution of 1,3-Benzodioxole. This classic approach involves the sequential functionalization of the commercially available starting material, 1,3-benzodioxole. The core of this strategy lies in the controlled introduction of a nitro group and a chlorine atom, followed by the reduction of the nitro moiety to the target amine. The order of the electrophilic substitution steps is a critical factor influencing the final outcome.

  • Route B: Direct Chlorination of 1,3-Benzodioxol-5-amine. This more convergent approach commences with the readily available 1,3-benzodioxol-5-amine (also known as 3,4-methylenedioxyaniline). The key transformation is the direct and regioselective chlorination of the electron-rich aromatic ring. This route is potentially more atom-economical but hinges on achieving high selectivity in the chlorination step.

Below, we delve into the mechanistic underpinnings and practical execution of each route.

Route A: A Multi-Step Approach via Electrophilic Aromatic Substitution

This pathway is a robust and well-precedented method for the synthesis of substituted anilines. The synthesis is broken down into three key transformations: nitration, chlorination, and reduction.

Causality Behind Experimental Choices

The regiochemical outcome of electrophilic aromatic substitution on the 1,3-benzodioxole ring is governed by the powerful activating and ortho, para-directing effect of the methylenedioxy group. This electronic influence is leveraged to install the nitro group at the 5-position. Subsequent introduction of the chlorine atom is then directed by both the existing methylenedioxy and nitro groups. The nitro group is a strong deactivating and meta-director, while the methylenedioxy group remains an ortho, para-director. The concerted directing effects of both groups favor the introduction of the chlorine atom at the 6-position, which is ortho to the methylenedioxy group and meta to the nitro group. Finally, the nitro group is selectively reduced to the desired amine, a transformation for which numerous reliable methods exist.

Visualizing the Workflow

Route A 1,3-Benzodioxole 1,3-Benzodioxole 5-Nitro-1,3-benzodioxole 5-Nitro-1,3-benzodioxole 1,3-Benzodioxole->5-Nitro-1,3-benzodioxole Nitration HNO3, Acetic Acid 6-Chloro-5-nitro-1,3-benzodioxole 6-Chloro-5-nitro-1,3-benzodioxole 5-Nitro-1,3-benzodioxole->6-Chloro-5-nitro-1,3-benzodioxole Chlorination Cl2, Lewis Acid This compound This compound 6-Chloro-5-nitro-1,3-benzodioxole->this compound Reduction Fe, HCl

Caption: Synthetic pathway for Route A.

Experimental Protocols

Step 1: Synthesis of 5-Nitro-1,3-benzodioxole

  • Principle: This step involves the electrophilic nitration of 1,3-benzodioxole. The use of nitric acid in glacial acetic acid is a well-established method for achieving mono-nitration with high regioselectivity.[1]

  • Procedure:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1,3-benzodioxole (12.2 g, 0.1 mol) in glacial acetic acid (75 mL).

    • Cool the mixture to 15-20 °C in an ice-water bath.

    • Prepare a nitrating mixture by cautiously adding concentrated nitric acid (9.0 mL, d=1.4) to glacial acetic acid (30 mL) in a separate beaker, and allow it to cool to room temperature.

    • Add the nitrating mixture dropwise to the stirred solution of 1,3-benzodioxole over a period of 30-45 minutes, ensuring the internal temperature does not exceed 25 °C.

    • After the addition is complete, continue stirring at room temperature for an additional 2-3 hours.

    • Pour the reaction mixture into 400 mL of ice-water.

    • Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

    • Dry the solid in a vacuum oven to afford 5-nitro-1,3-benzodioxole.

Step 2: Synthesis of 6-Chloro-5-nitro-1,3-benzodioxole

  • Principle: This step is a standard electrophilic chlorination. A Lewis acid catalyst such as ferric chloride (FeCl₃) is used to polarize the Cl-Cl bond, generating a more potent electrophile. The regioselectivity is directed by the existing substituents as previously discussed.

  • Procedure:

    • To a solution of 5-nitro-1,3-benzodioxole (16.7 g, 0.1 mol) in a suitable chlorinated solvent (e.g., dichloromethane or carbon tetrachloride, 150 mL) in a flask protected from light, add anhydrous ferric chloride (1.62 g, 0.01 mol).

    • Bubble chlorine gas through the stirred solution at a slow rate at room temperature. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, purge the reaction mixture with nitrogen to remove excess chlorine.

    • Wash the organic phase sequentially with water, 5% sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of this compound

  • Principle: The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. The Béchamp reduction, using iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid), is a classic, cost-effective, and scalable method.

  • Procedure:

    • In a round-bottom flask, create a stirred suspension of iron powder (27.9 g, 0.5 mol) in a mixture of ethanol (150 mL) and water (50 mL).

    • Add a few drops of concentrated hydrochloric acid and heat the mixture to reflux.

    • In a separate flask, dissolve 6-chloro-5-nitro-1,3-benzodioxole (20.1 g, 0.1 mol) in ethanol (100 mL) with gentle heating.

    • Add the solution of the nitro compound dropwise to the refluxing iron suspension over about 1 hour.

    • Continue refluxing for an additional 2-3 hours after the addition is complete, monitoring the reaction by TLC.

    • While still hot, filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

    • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

    • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Route B: A Convergent Approach via Direct Chlorination

This pathway offers a more direct route to the target molecule by starting with 1,3-benzodioxol-5-amine. The success of this route is critically dependent on achieving high regioselectivity in the chlorination step.

Causality Behind Experimental Choices

The amino group is a very strong activating, ortho, para-directing group. Direct chlorination of anilines can be challenging as it can lead to over-chlorination and the formation of undesired isomers. To circumvent these issues, modern methods employing milder chlorinating agents or specific catalytic systems are preferred. A promising approach involves the use of copper(II) chloride in an ionic liquid, which has been shown to favor para-chlorination of anilines under mild conditions.[2] In the case of 1,3-benzodioxol-5-amine, the incoming electrophile will be directed to the positions ortho and para to the powerful amino group. The position para to the amine is blocked by the methylenedioxy group. Of the two ortho positions, the 6-position is sterically less hindered and electronically favored, leading to the desired product.

Visualizing the Workflow

Route B 1,3-Benzodioxol-5-amine 1,3-Benzodioxol-5-amine This compound This compound 1,3-Benzodioxol-5-amine->this compound Direct Chlorination CuCl2, Ionic Liquid

Caption: Synthetic pathway for Route B.

Experimental Protocol

Direct Chlorination of 1,3-Benzodioxol-5-amine

  • Principle: This method utilizes copper(II) chloride as the chlorinating agent in an ionic liquid as the solvent. This system offers a mild and selective method for the para-chlorination of anilines, which in this case corresponds to the desired 6-position.[2]

  • Procedure:

    • In a reaction vessel, dissolve 1,3-benzodioxol-5-amine (13.7 g, 0.1 mol) and copper(II) chloride (26.9 g, 0.2 mol) in an ionic liquid (e.g., 1-butyl-3-methylimidazolium chloride, [BMIM]Cl).

    • Heat the mixture at 60-80 °C with stirring. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the product from the ionic liquid using a suitable organic solvent such as diethyl ether or ethyl acetate. The ionic liquid can often be recycled after removal of the product and copper salts.

    • Wash the combined organic extracts with water to remove any residual ionic liquid and copper salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Performance Comparison

FeatureRoute A: Multi-Step SynthesisRoute B: Direct Chlorination
Number of Steps 31
Overall Yield Moderate (likely 40-60% over 3 steps)Potentially high (dependent on selectivity)
Starting Material 1,3-Benzodioxole1,3-Benzodioxol-5-amine
Reagent Hazards Concentrated nitric acid (corrosive, oxidizing), chlorine gas (toxic), iron powder (flammable)Copper(II) chloride (irritant), ionic liquids (variable toxicity)
Scalability Each step is generally scalable, but handling of chlorine gas can be challenging on a large scale.Potentially highly scalable, especially if the ionic liquid can be efficiently recycled.
Atom Economy Lower due to the multi-step nature and use of protecting/directing groups that are later removed.Higher, as the chlorine atom is directly incorporated into the final product scaffold.
Control of Isomers Generally good, as the regioselectivity is well-defined by the sequence of electrophilic substitutions.Highly dependent on the selectivity of the chlorination method. Side products may be an issue.

Conclusion

Both Route A and Route B present viable pathways for the synthesis of this compound.

Route A is a classic, reliable, and well-understood approach. While it involves more steps, the regiochemical outcomes are generally predictable and high-yielding for each individual transformation. The main drawbacks are the handling of hazardous reagents like chlorine gas and a lower overall atom economy.

Route B is a more modern and convergent approach that is highly attractive due to its single-step nature and potentially higher atom economy. Its success is contingent on achieving high regioselectivity in the direct chlorination step. The use of modern catalytic systems, such as copper(II) chloride in ionic liquids, shows great promise in this regard.

The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization. For large-scale production, the development and optimization of a highly selective direct chlorination (Route B) would likely be the more cost-effective and environmentally friendly option. For smaller-scale laboratory synthesis where reliability and predictability are paramount, the multi-step approach of Route A may be preferred.

References

  • PrepChem. Synthesis of 5-nitro-1,3-benzodioxole. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6484116, this compound. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of 6-Chloro-1,3-benzodioxol-5-amine: An In-Depth Analysis of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-1,3-benzodioxol-5-amine is a valuable substituted aniline derivative that serves as a key building block in the synthesis of various biologically active molecules, particularly in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a chlorine atom and an amino group on the benzodioxole scaffold, makes it an attractive starting material for the construction of complex heterocyclic systems. This guide provides a comprehensive comparison of plausible synthetic routes to this important intermediate, offering detailed hypothetical protocols and an expert analysis of the advantages and disadvantages of each approach. The insights presented herein are designed to assist researchers in making informed decisions for the efficient and reliable synthesis of this compound.

Plausible Synthetic Routes: A Strategic Overview

The synthesis of this compound can be logically approached through the functionalization of the readily available starting material, 1,3-benzodioxole. The key transformations involve the introduction of a nitro group, a chlorine atom, and the subsequent reduction of the nitro group to the desired amine. The order of these steps, however, is crucial and dictates the overall efficiency and feasibility of the synthesis. Two primary retrosynthetic pathways are considered in this guide:

  • Route 1: Nitration-Chlorination-Reduction. This strategy commences with the nitration of 1,3-benzodioxole, followed by the chlorination of the resulting 5-nitro-1,3-benzodioxole, and concludes with the reduction of the nitro group.

  • Route 2: Chlorination-Nitration-Reduction. An alternative approach involves the initial chlorination of 1,3-benzodioxole, followed by the nitration of the 5-chloro-1,3-benzodioxole intermediate, and finally, the reduction of the nitro functionality.

The following sections will delve into the detailed hypothetical protocols for each route, accompanied by a comparative analysis to guide the synthetic chemist in selecting the most appropriate pathway.

Route 1: Nitration-Chlorination-Reduction

This synthetic route prioritizes the introduction of the nitro group onto the 1,3-benzodioxole ring. The electron-donating nature of the methylenedioxy group directs electrophilic substitution to the 5-position. The subsequent chlorination is then directed by both the methylenedioxy and the deactivating nitro group.

Experimental Protocol: Route 1 (Hypothetical)

Step 1: Synthesis of 5-Nitro-1,3-benzodioxole

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-benzodioxole (1.0 eq) in glacial acetic acid (5 mL per gram of starting material).

  • Cool the solution to 15-20°C in an ice-water bath.

  • Slowly add a mixture of fuming nitric acid (1.1 eq) and glacial acetic acid (2 mL per gram of nitric acid) dropwise over 30 minutes, ensuring the temperature does not exceed 25°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

  • Pour the reaction mixture into ice-water (20 mL per gram of starting material) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford 5-nitro-1,3-benzodioxole as a pale yellow solid.

Step 2: Synthesis of 6-Chloro-5-nitro-1,3-benzodioxole

  • To a solution of 5-nitro-1,3-benzodioxole (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent, add a chlorinating agent like N-chlorosuccinimide (NCS) (1.1 eq).

  • Heat the reaction mixture at a temperature appropriate for the chosen solvent and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and quench with a solution of sodium bisulfite.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 6-chloro-5-nitro-1,3-benzodioxole.

Step 3: Synthesis of this compound

  • In a flask suitable for hydrogenation, dissolve 6-chloro-5-nitro-1,3-benzodioxole (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Recrystallize the product from a suitable solvent system to obtain the final product of high purity.

Visualization of Route 1

Route 1: Nitration-Chlorination-Reduction start 1,3-Benzodioxole intermediate1 5-Nitro-1,3-benzodioxole start->intermediate1 Nitration (HNO3, H2SO4) intermediate2 6-Chloro-5-nitro-1,3-benzodioxole intermediate1->intermediate2 Chlorination (e.g., NCS) product This compound intermediate2->product Reduction (H2, Pd/C) caption Workflow for Route 1

Caption: Synthetic workflow for Route 1.

Route 2: Chlorination-Nitration-Reduction

This alternative pathway begins with the chlorination of 1,3-benzodioxole. The directing effect of the chloro substituent and the methylenedioxy group will then influence the regioselectivity of the subsequent nitration step.

Experimental Protocol: Route 2 (Hypothetical)

Step 1: Synthesis of 5-Chloro-1,3-benzodioxole

  • Dissolve 1,3-benzodioxole (1.0 eq) in a suitable inert solvent like dichloromethane or carbon tetrachloride.

  • Add a chlorinating agent such as sulfuryl chloride (SO2Cl2) (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by GC or TLC.

  • Upon completion, carefully quench the reaction with water.

  • Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting oil by vacuum distillation to obtain 5-chloro-1,3-benzodioxole.

Step 2: Synthesis of 6-Chloro-5-nitro-1,3-benzodioxole

  • Dissolve 5-chloro-1,3-benzodioxole (1.0 eq) in a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (e.g., 0-5°C).

  • Stir the reaction mixture at this temperature, allowing it to slowly warm to room temperature while monitoring the formation of the product.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to yield the crude 6-chloro-5-nitro-1,3-benzodioxole.

  • Recrystallization from a suitable solvent can be performed for further purification.

Step 3: Synthesis of this compound

  • This step is identical to Step 3 in Route 1. Dissolve 6-chloro-5-nitro-1,3-benzodioxole (1.0 eq) in a suitable solvent and reduce the nitro group using a catalyst like Pd/C under a hydrogen atmosphere.

  • Work-up and purification are performed as described previously to afford the final product.

Visualization of Route 2

Route 2: Chlorination-Nitration-Reduction start 1,3-Benzodioxole intermediate1 5-Chloro-1,3-benzodioxole start->intermediate1 Chlorination (e.g., SO2Cl2) intermediate2 6-Chloro-5-nitro-1,3-benzodioxole intermediate1->intermediate2 Nitration (HNO3, H2SO4) product This compound intermediate2->product Reduction (H2, Pd/C) caption Workflow for Route 2

Caption: Synthetic workflow for Route 2.

Comparative Analysis of Synthetic Routes

To provide a clear comparison, the following table summarizes the key hypothetical parameters for each synthetic route.

ParameterRoute 1: Nitration-Chlorination-ReductionRoute 2: Chlorination-Nitration-Reduction
Starting Material 1,3-Benzodioxole1,3-Benzodioxole
Number of Steps 33
Key Intermediate 1 5-Nitro-1,3-benzodioxole5-Chloro-1,3-benzodioxole
Key Intermediate 2 6-Chloro-5-nitro-1,3-benzodioxole6-Chloro-5-nitro-1,3-benzodioxole
Hypothetical Overall Yield ModerateModerate to Low
Regioselectivity Control Generally good in the initial nitration step. Chlorination of the nitro-intermediate can be less selective.Chlorination can lead to a mixture of isomers. Nitration of the chloro-intermediate requires careful control.
Potential Safety Hazards Use of strong nitrating agents.Use of corrosive chlorinating agents and strong nitrating agents.
Purification Challenges Potential for isomeric impurities from the chlorination step.Potential for isomeric impurities from both chlorination and nitration steps.

Expertise & Experience: Rationale and Recommendations

From a senior application scientist's perspective, the choice between these two routes is nuanced and depends on the specific capabilities and priorities of the laboratory.

Route 1 (Nitration-Chlorination-Reduction) is often the more strategically sound approach. The initial nitration of 1,3-benzodioxole is a well-established and high-yielding reaction that reliably produces the 5-nitro isomer due to the strong directing effect of the methylenedioxy group. The subsequent chlorination of 5-nitro-1,3-benzodioxole is the critical step. The nitro group is a meta-director and deactivating, while the methylenedioxy group is an ortho, para-director and activating. The combined effect should favor chlorination at the 6-position, ortho to the methylenedioxy group and meta to the nitro group. However, achieving high regioselectivity might require careful optimization of the chlorinating agent and reaction conditions to avoid the formation of other isomers.

Route 2 (Chlorination-Nitration-Reduction) presents more significant challenges in terms of regioselectivity. The direct chlorination of 1,3-benzodioxole can lead to a mixture of the 5-chloro and other isomers, which would necessitate a potentially difficult purification step. The subsequent nitration of 5-chloro-1,3-benzodioxole would then be directed by both the ortho, para-directing chloro and methylenedioxy groups. While the desired 6-nitro isomer is a likely product, the formation of other nitrated isomers is also possible, further complicating the purification process and likely leading to a lower overall yield of the desired final product.

Recommendation: For researchers seeking a more reliable and potentially higher-yielding synthesis of this compound, Route 1 is the recommended pathway . While the chlorination of the nitro-intermediate may require optimization, the well-defined regioselectivity of the initial nitration step provides a more controlled entry into the target molecule. The final reduction of the nitro group is a standard and generally high-yielding transformation.

Conclusion

The synthesis of this compound is a multi-step process that requires careful consideration of reaction strategy to ensure optimal yield and purity. This guide has provided a detailed comparison of two logical synthetic routes, complete with hypothetical protocols and expert analysis. By understanding the chemical principles behind each step and the potential challenges associated with regioselectivity, researchers can confidently select and adapt these methodologies to successfully synthesize this important building block for their drug discovery and development programs.

References

  • While a direct, complete synthesis protocol for this compound was not found in the public domain during the literature search, the proposed routes are based on established organic chemistry principles and analogous transformations reported for related benzodioxole derivatives. The following references provide context for the types of reactions discussed.
  • Nitration of Aromatic Compounds: For general procedures on the nitration of aromatic compounds, including those with activating groups, standard organic chemistry textbooks and review articles are valuable resources. A relevant example can be found in the synthesis of 5-nitro-1,3-benzodioxole.

  • Chlorination of Aromatic Compounds: The chlorination of aromatic rings can be achieved using various reagents. For examples of chlorination of benzodioxole and related structures, one can refer to the chemical literature on electrophilic aromatic substitution.

  • Reduction of Nitro Compounds: The catalytic hydrogenation of nitroarenes to anilines is a widely used and well-documented reaction in organic synthesis. Numerous protocols exist in the literature, often employing catalysts such as palladium on carbon.

  • Synthesis of Substituted Benzodioxoles: Various patents and journal articles describe the synthesis of functionalized benzodioxole derivatives, which can provide insights into reaction conditions and potential side reactions. For instance, the synthesis of other amino- and chloro-substituted benzodioxoles can offer valuable comparative data.

Purity Assessment of Synthesized 6-Chloro-1,3-benzodioxol-5-amine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of synthetic intermediates is a cornerstone of drug safety and efficacy. For novel compounds such as 6-Chloro-1,3-benzodioxol-5-amine, a key building block in the synthesis of various biologically active molecules, rigorous purity assessment is not merely a quality control checkpoint but a critical step in ensuring the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, offering experimentally grounded insights and detailed protocols to aid researchers in establishing robust analytical workflows.

The Synthetic Landscape and Potential Impurities

A comprehensive purity assessment begins with a thorough understanding of the synthetic route, as this knowledge informs the potential impurity profile. A plausible synthetic pathway for this compound commences with the nitration of 1,3-benzodioxole, followed by a series of transformations including chlorination and reduction of the nitro group.

Synthetic_Pathway A 1,3-Benzodioxole B 5-Nitro-1,3-benzodioxole A->B HNO3/H2SO4 C 6-Chloro-5-nitro-1,3-benzodioxole B->C Chlorinating Agent (e.g., SO2Cl2) D This compound C->D Reducing Agent (e.g., SnCl2/HCl)

A plausible synthetic route for this compound.

This synthetic approach can introduce a variety of impurities, including:

  • Unreacted Starting Materials: Residual 1,3-benzodioxole and 5-nitro-1,3-benzodioxole.

  • Intermediates: Incomplete conversion can lead to the presence of 6-chloro-5-nitro-1,3-benzodioxole.

  • Isomeric Impurities: Incomplete regioselectivity during nitration or chlorination could result in isomeric nitro or chloro-substituted benzodioxole derivatives.

  • Byproducts of Side Reactions: Over-chlorination or degradation of the benzodioxole ring under harsh reaction conditions.

  • Residual Reagents and Solvents: Traces of acids, bases, catalysts, and solvents used in the synthesis and purification steps.

A Comparative Analysis of Analytical Techniques

A multi-pronged analytical approach is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis each offer unique advantages in detecting and quantifying different types of impurities.

Technique Principle Primary Application Strengths Limitations
HPLC-UV/DAD Differential partitioning of analytes between a stationary and mobile phase.Quantification of the main component and non-volatile organic impurities.High precision and accuracy, robust, widely available.[1]May not resolve all isomeric impurities, requires chromophoric analytes.
GC-MS Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile organic impurities and residual solvents.High sensitivity and specificity, excellent for structural elucidation of volatile impurities.[2]Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural confirmation of the main component and identification of structurally related impurities.Provides detailed structural information, non-destructive.[3]Lower sensitivity compared to chromatographic methods.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, Cl, etc.Confirmation of the elemental composition of the bulk material.Provides fundamental information on the elemental makeup.Does not provide information on the nature of individual impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution and quantitative accuracy. A reverse-phase method is generally suitable for aromatic amines.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: Acetonitrile

Gradient Elution:

Time (min)%A%B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Detection: 280 nm Injection Volume: 10 µL Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of mobile phase A and B.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Dissolve Sample Dissolve Sample Filter Filter Dissolve Sample->Filter Inject Sample Inject Sample Filter->Inject Sample Chromatographic Separation Chromatographic Separation Inject Sample->Chromatographic Separation UV/DAD Detection UV/DAD Detection Chromatographic Separation->UV/DAD Detection Peak Integration Peak Integration UV/DAD Detection->Peak Integration Purity Calculation Purity Calculation Peak Integration->Purity Calculation

Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is invaluable for identifying and quantifying volatile impurities that may not be detected by HPLC.

Instrumentation:

  • GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

Temperature Program:

  • Initial Temperature: 50°C, hold for 2 min.

  • Ramp: 10°C/min to 280°C, hold for 5 min.

Injector Temperature: 250°C Transfer Line Temperature: 280°C Carrier Gas: Helium at a constant flow of 1.0 mL/min. Ionization Mode: Electron Ionization (EI) at 70 eV. Mass Range: 40-450 amu. Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of the synthesized compound and for identifying structurally related impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Analysis:

  • Acquire ¹H and ¹³C{¹H} NMR spectra.

  • The chemical shifts and coupling constants should be consistent with the structure of this compound. For example, in the ¹H NMR spectrum, characteristic signals for the aromatic protons and the methylene protons of the dioxole ring are expected.[3] The presence of significant unassigned signals may indicate the presence of impurities.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides a fundamental check of the purity by comparing the experimentally determined elemental composition (C, H, N, Cl) with the theoretical values.

Instrumentation:

  • Elemental Analyzer.

Procedure:

  • A precisely weighed amount of the sample is combusted in a stream of oxygen.

  • The resulting gases (CO₂, H₂O, N₂, and HCl) are separated and quantified.

Acceptance Criteria: The experimental percentages of each element should be within ±0.4% of the calculated theoretical values for the empirical formula C₇H₆ClNO₂.

Trustworthiness Through Self-Validating Systems

To ensure the reliability of these analytical methods, a validation process according to the International Council for Harmonisation (ICH) guidelines should be performed.[4][5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The purity assessment of this compound is a multifaceted process that requires a combination of orthogonal analytical techniques. A thorough understanding of the synthetic route is paramount in identifying potential impurities. HPLC provides the primary means for quantification, while GC-MS is essential for volatile impurities. NMR spectroscopy serves as a definitive tool for structural confirmation, and elemental analysis provides a fundamental check of the bulk material's composition. By implementing a suite of validated analytical methods, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of the final pharmaceutical product.

References

  • Biological Magnetic Resonance Bank. (n.d.). bmse012088 this compound. Retrieved from [Link]

  • da Silva, J. G., et al. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(6), 553-558. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the experimental and predicted 13C chemical shifts with HOSE code. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • LCGC North America. (2012). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Serbian Chemical Society. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]

  • Reagentia. (n.d.). This compound (1 x 1 g). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

  • LCGC International. (n.d.). Determination of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. Retrieved from [Link]

  • DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • MDPI. (2021). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(6-Amino-2H-1,3-benzodioxol-5-yl)-2-chloroethan-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Chloro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a research chemical extends beyond its application in the lab; it culminates in its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 6-Chloro-1,3-benzodioxol-5-amine (CAS No. 76958-07-1). As a chlorinated aromatic amine, this compound warrants a cautious and informed approach to waste management due to the general characteristics of its chemical class, which often include environmental persistence and potential toxicity.[1][2]

This document is designed for researchers, scientists, and drug development professionals. It synthesizes regulatory standards with practical, in-field insights to ensure that your disposal practices are not only compliant but also fundamentally safe. We will move beyond a simple checklist to explain the causality behind these critical procedures, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Waste Characterization

Before disposal, a thorough understanding of the compound's characteristics is paramount. While specific, comprehensive toxicological data for this compound is not extensively detailed in readily available safety data sheets, its classification as a halogenated aromatic amine informs a conservative approach.[3] Related chlorinated benzodioxole compounds are classified as skin and eye irritants, potential respiratory irritants, and environmentally hazardous substances that must be prevented from entering sewer systems or waterways.[3][4][5][6]

Therefore, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 76958-07-1 [8]
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Appearance Solid (presumed) General chemical knowledge
Boiling Point 292.8°C at 760 mmHg (Predicted) [3]

| Flash Point | 130.9°C (Predicted) |[3] |

The Core Directive: Segregation and Containment

The cornerstone of chemical waste management is meticulous segregation. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fire. This compound falls into two critical chemical categories: halogenated organics and amines .

  • Halogenated Organics: These compounds can interfere with certain waste treatment processes and often require specific disposal methods, such as high-temperature incineration.

  • Amines: These are basic compounds that can react exothermically and dangerously with acids.[9]

Therefore, waste containing this compound must be collected in a designated container for halogenated organic waste , kept separate from non-halogenated solvents, acids, bases, and oxidizers.[10][11]

Protocol for Waste Collection and Containment
  • Select the Correct Container: Use a dedicated, chemically compatible waste container provided by your institution's Environmental Health and Safety (EHS) office. The container must be in good condition, with a secure, tightly sealing lid.[12]

  • Label Immediately: Affix a hazardous waste label to the container before adding any waste. Fill out all required information, clearly listing "this compound" and its concentration. As other halogenated wastes are added, update the label accordingly.[13]

  • Collect Waste:

    • Solid Waste: Collect unadulterated compound and contaminated items (e.g., weigh boats, gloves, paper towels) in a designated solid waste container.

    • Liquid Waste: Collect solutions in a designated liquid waste carboy. Use a funnel to prevent spills on the container's exterior.[7]

  • Maintain Proper Fill Level: Do not fill liquid waste containers beyond 90% capacity (or 3/4 full) to allow for vapor expansion and prevent spills during transport.[7][13]

  • Keep Containers Closed: Except when adding waste, the container must remain tightly sealed at all times to prevent the release of vapors into the laboratory atmosphere.[7][12]

  • Store Safely: Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory. Ensure secondary containment (such as a spill tray) is used to contain potential leaks.

Disposal Workflow: From Benchtop to Final Disposition

The following diagram outlines the essential decision-making and operational workflow for the compliant disposal of this compound. Adherence to this process ensures safety and regulatory compliance at every stage.

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Storage & Pickup cluster_3 Step 4: Final Disposition A Waste Generated (Pure compound, solutions, contaminated labware) B Identify as Hazardous: Chlorinated Aromatic Amine A->B C Select Designated 'Halogenated Organic Waste' Container B->C D Affix & Complete Hazardous Waste Label C->D E Add Waste to Container (Keep sealed when not in use) D->E F Store in Laboratory Satellite Accumulation Area (SAA) with Secondary Containment E->F G Container is Full (<90%) or Accumulation Time Limit Reached F->G H Arrange Pickup by Certified EHS / Hazardous Waste Handler G->H I Transport to Approved Waste Disposal Facility H->I

Caption: Disposal workflow for this compound.

Decontamination and Spill Management

Accidental releases must be managed promptly and safely. The immediate priorities are to prevent exposure to personnel and to stop the material from entering the environment.

Spill Cleanup Protocol
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[3][5]

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[3] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Cleanup Debris: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container, appropriately labeled.

  • Decontaminate Surfaces: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's EHS office, per local policy.

Regulatory Framework: A Generator's Responsibility

In the United States, the disposal of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][14] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its final, environmentally sound disposal.[12]

Disposal must always be conducted through a licensed hazardous waste management company that can transport the waste to an approved Treatment, Storage, and Disposal Facility (TSDF).[5][6][14] These facilities have the engineered controls, such as high-temperature incinerators, required to destroy chlorinated organic compounds safely.

By following the procedures outlined in this guide, you fulfill your professional and regulatory responsibility to protect yourself, your colleagues, and the environment.

References

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6484116, this compound. Retrieved from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • MDPI. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Environmental Fate and Toxicology of Chlorothalonil. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 6-Chloro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals are at the forefront of innovation, often working with novel chemical entities. Among these is 6-Chloro-1,3-benzodioxol-5-amine, a compound that necessitates a thorough understanding of its handling and disposal to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations.

Hazard Assessment and Risk Mitigation

While comprehensive toxicological data for this compound is not extensively documented in publicly available literature, the structural alerts within the molecule—a chlorinated aromatic amine—suggest a precautionary approach. Structurally similar compounds are known to cause skin, eye, and respiratory irritation[1][2]. Therefore, it is prudent to treat this compound as hazardous.

Assumed Hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.

  • Serious Eye Irritation: Can lead to pain, tearing, and potential damage to the cornea.

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract, causing coughing and shortness of breath.

  • Potential for Sensitization: Repeated exposure may lead to allergic reactions in susceptible individuals.

Given these potential hazards, a multi-layered approach to risk mitigation is essential, beginning with engineering controls and culminating with the correct use of personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls such as fume hoods are the primary means of exposure reduction, PPE is crucial for safeguarding against accidental contact. The selection of appropriate PPE should be a deliberate process based on a thorough risk assessment of the planned experimental procedures.

Core PPE Requirements
PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or Viton® should be considered. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination[1].
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesStandard safety glasses with side shields are the minimum requirement. Chemical splash goggles are essential when there is a risk of splashing. A face shield worn over safety glasses provides an additional layer of protection, particularly during activities with a higher splash potential[2][3].
Skin and Body Protection Laboratory coatA fully buttoned, long-sleeved laboratory coat is mandatory to protect the skin and personal clothing from contamination. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection Air-purifying respirator (if necessary)All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If work outside a fume hood is unavoidable or if dust/aerosols may be generated, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used[2].

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedural Considerations start Start: Handling This compound in_fume_hood Working in a Certified Fume Hood? start->in_fume_hood core_ppe Core PPE: - Nitrile Gloves - Safety Glasses - Lab Coat in_fume_hood->core_ppe Yes respiratory_protection Respiratory Protection: - NIOSH-approved Respirator in_fume_hood->respiratory_protection No splash_risk Risk of Splash? core_ppe->splash_risk enhanced_ppe Enhanced PPE: - Chemical Goggles - Face Shield - Chemically Resistant Apron end Proceed with Experiment enhanced_ppe->end respiratory_protection->core_ppe splash_risk->enhanced_ppe splash_risk->end No

Caption: PPE Selection Workflow for Handling this compound.

Operational Plan for Safe Handling

A systematic workflow is crucial to minimize the risk of exposure during the handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area within the laboratory for handling this compound, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible and unobstructed[1].

    • Assemble all necessary equipment and reagents before commencing work to minimize movement in and out of the designated area.

    • Verify that a chemical spill kit is available and that you are familiar with its contents and use.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Experimental Procedure:

    • Conduct all reactions and manipulations within a chemical fume hood.

    • Keep all containers of this compound tightly closed when not in use.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Properly dispose of all waste materials as outlined in the disposal plan.

    • Remove and dispose of gloves properly, and then wash your hands.

Spill Management

In the event of a spill, a calm and methodical response is critical to ensure the safety of all laboratory personnel.

Spill Response Protocol:
  • Evacuate and Secure:

    • Immediately alert others in the vicinity and evacuate the immediate area of the spill.

    • If the spill is large or involves a volatile solvent, evacuate the entire laboratory and notify your institution's environmental health and safety (EHS) office.

  • Ventilate:

    • Ensure the area is well-ventilated. If the spill is within a fume hood, keep the hood running.

  • Containment (for small, manageable spills):

    • Don the appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad[3][4]. Work from the outside of the spill inward to prevent spreading.

  • Collection:

    • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container[3][4].

  • Decontamination:

    • Clean the spill area thoroughly with soap and water or an appropriate solvent. Collect all cleaning materials as hazardous waste[3].

  • Reporting:

    • Report the spill to your laboratory supervisor and your institution's EHS office, following all internal reporting procedures.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and any contaminated materials is not only a regulatory requirement but also an ethical obligation to protect the environment.

Waste Segregation and Disposal Protocol:
  • Waste Identification and Segregation:

    • Solid Waste: Collect all solid this compound, contaminated weighing paper, and disposable lab equipment in a dedicated, clearly labeled, and sealed hazardous waste container[3].

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office[3].

    • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.

  • Labeling:

    • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • On-site Storage:

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area. Ensure containers are kept tightly closed to prevent leaks or spills[3].

  • Waste Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifests and handover.

Under no circumstances should this compound or its waste be disposed of in the regular trash or down the drain [3][5].

References

  • Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.